Product packaging for Spiro-NPB(Cat. No.:CAS No. 932739-76-9)

Spiro-NPB

Cat. No.: B1394941
CAS No.: 932739-76-9
M. Wt: 750.9 g/mol
InChI Key: ZDAWFMCVTXSZTC-UHFFFAOYSA-N
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Description

Spiro-NPB is a useful research compound. Its molecular formula is C57H38N2 and its molecular weight is 750.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H38N2 B1394941 Spiro-NPB CAS No. 932739-76-9

Properties

IUPAC Name

2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H38N2/c1-3-21-41(22-4-1)58(55-31-15-19-39-17-7-9-25-45(39)55)43-33-35-49-50-36-34-44(59(42-23-5-2-6-24-42)56-32-16-20-40-18-8-10-26-46(40)56)38-54(50)57(53(49)37-43)51-29-13-11-27-47(51)48-28-12-14-30-52(48)57/h1-38H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAWFMCVTXSZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

750.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Spiro-NPB: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Spiro-NPB, a key organic semiconductor material. It details its fundamental properties, applications in organic electronics, and provides a detailed experimental protocol for its use as a hole transport layer in the fabrication of Organic Light-Emitting Diodes (OLEDs).

Core Properties of this compound

This compound, scientifically known as N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-(1,1'-spirobi[fluorene]-4,4'-diamine), is a high-performance hole transport material (HTM) widely utilized in the field of organic electronics. Its unique spirobifluorene core structure imparts excellent thermal stability and a high glass transition temperature, contributing to the longevity and durability of electronic devices.

PropertyValueReference
CAS Number 932739-76-9[1][2][3]
Molecular Formula C57H38N2[1][2][4]
Molecular Weight 750.9 g/mol [1][4]
IUPAC Name 2-N',7-N'-dinaphthalen-1-yl-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine[1]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is predominantly used as a hole transport material in OLEDs.[1] Its primary function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, where they recombine with electrons to generate light. The high hole mobility and suitable energy levels of this compound help to lower the operating voltage and enhance the overall efficiency of the OLED device.

Experimental Protocol: Fabrication of an OLED Device with a this compound Hole Transport Layer

This section outlines a detailed methodology for the fabrication of a multilayer OLED device using this compound as the hole transport layer. The process involves the sequential deposition of various organic and inorganic layers onto a pre-cleaned substrate under high vacuum conditions.

1. Substrate Preparation:

  • Initial Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • UV-Ozone Treatment: The cleaned substrates are then treated with UV-ozone for 10 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface, which facilitates better hole injection.

2. Layer Deposition by Thermal Evaporation:

The following layers are deposited sequentially onto the ITO substrate in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr). The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.

  • Hole Injection Layer (HIL): A thin layer of an appropriate hole injection material, such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC), is deposited at a rate of 0.1 nm/s to a thickness of 30 nm.

  • Hole Transport Layer (HTL): this compound is deposited from a heated crucible at a rate of 0.1 nm/s to a thickness of 20 nm. The substrate temperature is maintained at room temperature during deposition.

  • Emissive Layer (EML): A host material, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), doped with a fluorescent or phosphorescent guest emitter is co-evaporated to form the light-emitting layer. For a green phosphorescent OLED, for example, a 30 nm layer of Alq3 doped with 10% Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) is deposited at a rate of 0.1-0.2 nm/s.

  • Electron Transport Layer (ETL): A layer of an electron-transporting material, such as Alq3, is deposited at a rate of 0.1 nm/s to a thickness of 30 nm.

  • Electron Injection Layer (EIL): A thin layer of lithium fluoride (LiF) is deposited at a rate of 0.05 nm/s to a thickness of 1 nm to facilitate electron injection from the cathode.

  • Cathode: Finally, a 100 nm thick layer of aluminum (Al) is deposited at a rate of 0.5 nm/s to serve as the cathode.

3. Encapsulation:

To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated in a glove box using a UV-curable epoxy and a glass lid.

Experimental Workflow Diagram

The following diagram illustrates the sequential steps involved in the fabrication of an OLED device with a this compound hole transport layer.

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (Thermal Evaporation) cluster_2 Device Finalization A ITO Substrate B Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) A->B C UV-Ozone Treatment B->C D Hole Injection Layer (HIL) e.g., TAPC (30 nm) C->D E Hole Transport Layer (HTL) This compound (20 nm) D->E F Emissive Layer (EML) e.g., Alq3:Ir(ppy)3 (30 nm) E->F G Electron Transport Layer (ETL) e.g., Alq3 (30 nm) F->G H Electron Injection Layer (EIL) LiF (1 nm) G->H I Cathode Al (100 nm) H->I J Encapsulation I->J K Completed OLED Device J->K

Caption: Workflow for OLED fabrication with this compound.

References

Spiro-NPB: A Comprehensive Technical Guide to its Glass Transition Temperature and Thermal Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties of Spiro-NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine), a key material in organic electronics. Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the significance of its glass transition temperature (Tg), methods for its determination, and its implications for device performance and stability.

Introduction to this compound

This compound is a hole-transporting material widely utilized in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its unique spirobifluorene core structure imparts high thermal and morphological stability, which are critical for the longevity and efficiency of these devices. The glass transition temperature is a crucial parameter that defines the upper-temperature limit of the amorphous state, directly impacting the material's stability and performance during device operation. A high Tg is desirable to prevent morphological changes, such as crystallization, which can degrade device performance over time.

Quantitative Data Summary

The following table summarizes the key physical and thermal properties of this compound and a closely related high-performance hole-transporting material, HTM 1B, for which this compound was used as a reference.

PropertyThis compoundHTM 1B
IUPAC Name N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamineN/A
Chemical Formula C₅₇H₃₈N₂N/A
Molecular Weight 750.9 g/mol N/A
Glass Transition Temp. (Tg) Not explicitly found in search results180 °C
Decomposition Temp. (Td) > 450 °C (at 5% weight reduction)> 450 °C (at 5% weight reduction)

Experimental Protocol: Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The glass transition temperature of this compound is typically determined using Differential Scanning Calorimetry (DSC), a technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the glass transition temperature (Tg) of a this compound sample.

Apparatus and Materials:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • This compound powder (typically 3-5 mg)

  • Inert gas supply (e.g., high-purity nitrogen)

  • Reference pan (empty, hermetically sealed)

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound powder into a clean aluminum DSC pan.

    • Hermetically seal the pan using a crimper. This prevents any loss of material during heating.

    • Prepare an identical empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the DSC cell with a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

    • Set the thermal program. A typical program for determining the Tg of a stable organic material like this compound is as follows:

      • First Heating Scan: Equilibrate at a low temperature (e.g., 25 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected Tg but below the decomposition temperature (e.g., 300 °C). This step is to erase the thermal history of the sample.

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., 25 °C).

      • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min) to the same upper temperature. The Tg is determined from this second heating scan.

  • Data Acquisition and Analysis:

    • Initiate the thermal program and record the heat flow as a function of temperature.

    • The glass transition will appear as a step-like change in the heat flow curve from the second heating scan.

    • The Tg is typically determined as the midpoint of this transition.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the glass transition temperature of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis start Start weigh Weigh 3-5 mg this compound start->weigh seal Seal in Al pan weigh->seal load Load Sample & Reference seal->load purge Purge with N2 load->purge heat1 Heat 1 (10°C/min to 300°C) purge->heat1 cool Cool (10°C/min to 25°C) heat1->cool heat2 Heat 2 (10°C/min to 300°C) cool->heat2 record Record Heat Flow heat2->record analyze Analyze 2nd Heating Curve record->analyze tg Determine Tg analyze->tg end end tg->end End

Caption: Workflow for Tg determination of this compound by DSC.

Conclusion

This compound's robust thermal stability, characterized by a high glass transition temperature, is a cornerstone of its utility in high-performance organic electronic devices. While a precise Tg value for this compound was not explicitly found in the reviewed literature, related spirobifluorene-based materials exhibit high Tg values, such as 180 °C for HTM 1B. The standardized DSC protocol outlined in this guide provides a reliable method for determining this critical parameter, enabling researchers and engineers to accurately assess the thermal stability of this compound and its derivatives for advanced applications. This understanding is paramount for the rational design of next-generation organic electronic materials with enhanced longevity and performance.

An In-depth Technical Guide to the Thermal Stability and Degradation of Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine, commonly known as Spiro-NPB, is a hole-transporting material (HTM) widely utilized in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its spirobifluorene core imparts a high glass transition temperature (Tg) and morphological stability, which are critical for the longevity and performance of optoelectronic devices. Understanding the thermal stability and degradation pathways of this compound is paramount for predicting device lifetime, optimizing operating conditions, and designing next-generation materials with enhanced durability. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its degradation mechanisms, supported by experimental data and detailed protocols.

Thermal Properties of this compound

The thermal stability of this compound is characterized by its glass transition temperature (Tg) and decomposition temperature (Td). The Tg is the temperature at which the material transitions from a rigid glassy state to a more rubbery, amorphous state. A high Tg is desirable as it prevents morphological changes in the thin film under thermal stress, which can lead to device failure. The Td is the temperature at which the material begins to chemically decompose.

Quantitative Data Summary

The following table summarizes the key thermal properties of this compound and related hole-transporting materials for comparison.

MaterialGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) (°C) (5% weight loss)References
This compound ~125 - 131~415 - 450
NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)~95 - 100~380 - 418[1][2]
Spiro-OMeTAD~120 - 125~400 - 420
SFAF140402[2]
TDAB-BPNot Reported505[1]

Thermal Degradation of this compound

The thermal degradation of this compound involves the breaking of chemical bonds, leading to the formation of lower molecular weight fragments and potentially volatile compounds. While specific mass spectrometry data on the thermal degradation products of this compound is limited in the public domain, the degradation pathways can be inferred from the known chemistry of its constituent moieties: the spirobifluorene core, the triphenylamine units, and the naphthalene groups.

Proposed Degradation Pathways

The C-N and C-C bonds within the triphenylamine and naphthalene groups are the most likely sites for initial thermal cleavage. The spirobifluorene core itself is generally more thermally stable.

Below is a proposed logical workflow for the thermal degradation of this compound, initiated by the homolytic cleavage of a carbon-nitrogen bond, a common degradation pathway for N-aryl amine compounds.

G Proposed Thermal Degradation Initiation of this compound SpiroNPB This compound ThermalStress Thermal Stress (High T) SpiroNPB->ThermalStress is subjected to CN_Cleavage Homolytic C-N Bond Cleavage ThermalStress->CN_Cleavage induces Spiro_Radical Spirobifluorene-based Radical CN_Cleavage->Spiro_Radical Naphthyl_Amine_Radical Naphthyl-phenyl-amine Radical CN_Cleavage->Naphthyl_Amine_Radical Further_Fragmentation Further Fragmentation and Rearrangement Spiro_Radical->Further_Fragmentation Naphthyl_Amine_Radical->Further_Fragmentation Volatile_Products Volatile Products (e.g., Naphthalene, Benzene derivatives) Further_Fragmentation->Volatile_Products G TGA Experimental Workflow Start Start Prep_Sample Prepare this compound Sample (5-10 mg) Start->Prep_Sample Place_in_TGA Place Sample in TGA Instrument Prep_Sample->Place_in_TGA Set_Params Set Experimental Parameters (N2 atmosphere, 10 °C/min heating) Place_in_TGA->Set_Params Run_TGA Run TGA Experiment Set_Params->Run_TGA Record_Data Record Weight Loss vs. Temperature Run_TGA->Record_Data Analyze_Curve Analyze TGA Curve for Td (5% weight loss) Record_Data->Analyze_Curve End End Analyze_Curve->End G DSC Experimental Workflow Start Start Prep_Sample Prepare this compound Sample in Al pan (2-5 mg) Start->Prep_Sample Place_in_DSC Place Sample and Reference in DSC Prep_Sample->Place_in_DSC First_Heat First Heating Scan (e.g., to 200 °C) Place_in_DSC->First_Heat Cooling Controlled Cooling Scan First_Heat->Cooling Second_Heat Second Heating Scan Cooling->Second_Heat Record_Data Record Heat Flow vs. Temperature Second_Heat->Record_Data Analyze_Curve Analyze Second Heating Curve for Tg Record_Data->Analyze_Curve End End Analyze_Curve->End

References

An In-Depth Technical Guide to the Photophysical Properties of Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, with the IUPAC name N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine, is a high-molecular-weight organic compound widely recognized for its application as a hole transport material (HTM) in organic light-emitting diodes (OLEDs). Its unique spirobifluorene core imparts significant thermal stability and a high glass transition temperature, crucial properties for durable and efficient optoelectronic devices. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and visualizations of its role in device applications and experimental workflows.

Core Photophysical Properties of this compound

The photophysical properties of this compound are central to its function as a hole transport material. These properties dictate its interaction with light and its ability to efficiently transport charge carriers within an OLED.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine
Molecular Formula C₅₇H₃₈N₂
Molecular Weight 750.93 g/mol
CAS Number 932739-76-9
Spectroscopic and Electronic Properties

The following table summarizes the key spectroscopic and electronic properties of this compound. It is important to note that while some data for this compound is available, specific quantitative values for molar extinction coefficient, photoluminescence quantum yield, and excited-state lifetime are not readily found in the public domain. Therefore, data for the closely related and well-characterized spirobifluorene-based HTM, Spiro-OMeTAD, is included for illustrative purposes and to provide a representative experimental context.

ParameterThis compoundSpiro-OMeTAD (for reference)Solvent
Absorption Maximum (λ_abs) ~381 nm[1]390 nm[2]THF[1]
Molar Extinction Coefficient (ε) Not Available7.45 x 10⁴ M⁻¹cm⁻¹[2]Chlorobenzene[2]
Emission Maximum (λ_em) ~451 nm[1]428 nm[2]THF[1]
Photoluminescence Quantum Yield (Φ_PL) Not Available~99%[2]Chlorobenzene[2]
Excited-State Lifetime (τ) Not Available~1.64 ns[2]Chlorobenzene[2]
HOMO Energy Level -5.32 eV[1]-5.22 eV-
Triplet Energy (E_T) 2.33 eV[1]Not Available-

Experimental Protocols

Detailed and precise experimental protocols are critical for the accurate characterization of the photophysical properties of organic semiconductor materials like this compound. The following sections outline the methodologies for key experiments. While specific parameters for this compound are provided where available, some procedural details are based on established methods for similar organic materials.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent with good solubility, such as Tetrahydrofuran (THF) or Chlorobenzene.

    • Perform serial dilutions to obtain a series of solutions with concentrations typically ranging from 10⁻⁶ to 10⁻⁵ M. The absorbance should ideally be in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a pair of matched quartz cuvettes with a 1 cm path length.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorbance spectra of the this compound solutions from the UV to the near-infrared region (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_abs).

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Photoluminescence Spectroscopy

Objective: To determine the emission spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., THF) with a concentration low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrumentation:

    • Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, a sample holder, a second monochromator for analyzing the emitted light, and a detector (e.g., a photomultiplier tube).

  • Measurement:

    • Excite the sample at a wavelength where it absorbs strongly, for instance, at its λ_abs.

    • Scan the emission monochromator to record the photoluminescence spectrum. The emission is typically collected at a 90° angle to the excitation beam to minimize scattered light.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the efficiency of the conversion of absorbed photons to emitted photons.

Methodology (Absolute Method using an Integrating Sphere):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity, degassed solvent. The absorbance at the excitation wavelength should be low (typically < 0.1).

  • Instrumentation:

    • A spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample.

  • Measurement:

    • Step 1 (Blank): Place a cuvette containing only the pure solvent in the integrating sphere and measure the spectrum of the excitation light.

    • Step 2 (Sample): Place the cuvette with the this compound solution in the integrating sphere and measure the spectrum of the unabsorbed excitation light and the emitted photoluminescence.

  • Data Analysis:

    • The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument software typically performs this calculation by integrating the areas of the emission peak and the reduction in the excitation peak.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the excited-state lifetime of this compound.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Sample Preparation:

    • Prepare a dilute and degassed solution of this compound.

  • Instrumentation:

    • A TCSPC system, which includes a pulsed light source with a high repetition rate (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

  • Measurement:

    • The sample is excited by the pulsed laser.

    • The detector registers the arrival time of individual emitted photons relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation-emission cycles, which represents the decay of the fluorescence intensity over time.

  • Data Analysis:

    • The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the excited-state lifetime (τ). The instrument response function (IRF) is measured using a scattering solution and is deconvoluted from the measured decay to obtain the true fluorescence lifetime.

Visualizations

This compound in an OLED Device

The following diagram illustrates the role of this compound as a hole transport layer in a typical multi-layer OLED structure.

oled_structure cluster_oled OLED Device Structure cluster_recombination Exciton Formation and Light Emission Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes (h⁺) HTL This compound (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML Recombination e⁻ + h⁺ → Exciton EML->Recombination ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (e.g., Al) Cathode->EIL Electrons (e⁻) Light Photon (Light) Recombination->Light Radiative Decay

Caption: Role of this compound as a Hole Transport Layer in an OLED.

Workflow for Photophysical Characterization

This diagram outlines the logical workflow for the comprehensive photophysical characterization of an organic semiconductor like this compound.

photophysical_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_properties Derived Photophysical Properties Prep Prepare Solutions (various concentrations) UV_Vis UV-Vis Absorption Spectroscopy Prep->UV_Vis PL Photoluminescence Spectroscopy Prep->PL TRPL Time-Resolved Photoluminescence Prep->TRPL PLQY PL Quantum Yield (Integrating Sphere) Prep->PLQY Abs_Max Determine λ_abs UV_Vis->Abs_Max Molar_Ext Calculate ε UV_Vis->Molar_Ext Em_Max Determine λ_em PL->Em_Max Lifetime Calculate τ TRPL->Lifetime Quantum_Yield Calculate Φ_PL PLQY->Quantum_Yield Properties Comprehensive Photophysical Profile Abs_Max->Properties Molar_Ext->Properties Em_Max->Properties Lifetime->Properties Quantum_Yield->Properties

Caption: Workflow for the Photophysical Characterization of this compound.

Conclusion

This compound stands out as a critical material in the advancement of organic electronics, particularly in the realm of OLEDs. Its robust thermal and morphological stability, coupled with its efficient hole transport capabilities, make it an exemplary choice for high-performance devices. A thorough understanding of its photophysical properties, obtained through rigorous and standardized experimental procedures, is paramount for the rational design and optimization of next-generation optoelectronic materials and devices. This guide provides a foundational understanding of these properties and the methodologies required for their investigation, serving as a valuable resource for researchers in the field.

References

Spiro-NPB: An In-depth Technical Guide to Charge Carrier Mobility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the charge carrier mobility of Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobi[fluorene]-2,7-diamine), a key hole-transporting material in organic electronics. This document details the material's fundamental properties, quantitative mobility data, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound, with the chemical formula C₅₇H₃₈N₂, is a high-performance organic semiconductor renowned for its application as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its unique molecular architecture is characterized by a spiro linkage at the C9 position of two fluorene units. This rigid, three-dimensional structure imparts high thermal stability and promotes the formation of stable amorphous films, which are crucial for device longevity and performance. The hole-transporting properties arise from the nitrogen-containing tertiary amine groups functionalized with naphthalene and phenyl moieties.

Quantitative Charge Carrier Mobility Data

The charge carrier mobility of this compound is a critical parameter that dictates the efficiency of charge transport within a device. The following tables summarize the available quantitative data for the hole and electron mobility of this compound.

Table 1: Hole Mobility of this compound

Hole Mobility (μh) (cm² V⁻¹s⁻¹)Measurement TechniqueReferenceNotes
3.3 x 10⁻⁷Space-Charge Limited Current (SCLC)[1]Comparison with non-spiro analogue NT-NPB (1.32 x 10⁻⁷ cm² V⁻¹s⁻¹) showed higher mobility for this compound.
10⁻⁴ - 10⁻⁵ (Range for similar spiro-compounds)Time-of-Flight (TOF), Dark-Injection SCLC, Steady-State SCLC[2]This range is for a structurally similar compound, spiro-MeOTAD, and suggests that the mobility of this compound may also fall within this range under different measurement conditions and electric fields. The mobility is noted to be electric field-dependent.

Table 2: Electron Mobility of this compound

Electron Mobility (μe) (cm² V⁻¹s⁻¹)Measurement TechniqueReferenceNotes
Not Reported--There is currently no available experimental data for the electron mobility of this compound in the scientific literature. This is likely due to its primary design and application as a hole-transporting material.

Experimental Protocols for Mobility Measurement

The charge carrier mobility of this compound is primarily determined using the Space-Charge Limited Current (SCLC) and Time-of-Flight (TOF) methods. Below are detailed descriptions of the typical experimental protocols for each technique.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device.

3.1.1. Device Fabrication

A hole-only device is fabricated with the following general structure:

  • Substrate: Indium Tin Oxide (ITO) coated glass is commonly used as the transparent anode. The substrate is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function of the ITO.

  • Hole-Injecting Layer (HIL) (Optional but recommended): A thin layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is often spin-coated onto the ITO to facilitate efficient hole injection and to create an ohmic contact. The PEDOT:PSS layer is then thermally annealed.

  • Active Layer: A solution of this compound in a suitable organic solvent (e.g., chlorobenzene, toluene) is spin-coated on top of the HIL (or directly on the ITO) in an inert atmosphere (e.g., a glovebox). The thickness of the film is a critical parameter and is typically in the range of 50-200 nm. The film is then annealed to remove any residual solvent.

  • Cathode: A high work function metal, such as Gold (Au) or Silver (Ag), is thermally evaporated on top of the this compound layer to act as the hole-collecting electrode and to block electron injection. The thickness of the metal electrode is typically around 100 nm.

3.1.2. Measurement Procedure

  • The fabricated device is placed in a probe station under vacuum or in an inert atmosphere to prevent degradation from air and moisture.

  • A source measure unit (SMU) is used to apply a voltage across the device and measure the resulting current.

  • The current-voltage (I-V) characteristics are measured by sweeping the voltage from zero to a sufficiently high value to ensure the device operates in the SCLC regime.

3.1.3. Data Analysis

The hole mobility (μh) is calculated from the SCLC region of the I-V curve using the Mott-Gurney law:

J = (9/8) * ε₀ * εᵣ * μh * (V²/L³)

where:

  • J is the current density.

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative dielectric constant of this compound.

  • V is the applied voltage.

  • L is the thickness of the this compound film.

A plot of J vs. V² should yield a straight line in the SCLC regime, and the mobility can be extracted from the slope of this line.

Time-of-Flight (TOF) Method

The TOF method is a transient photoconductivity technique used to directly measure the drift mobility of charge carriers.

3.2.1. Sample Preparation

A thicker film of this compound is required for TOF measurements, typically in the range of 1-10 µm. The sample is prepared by sandwiching the this compound layer between two electrodes:

  • Substrate and Bottom Electrode: A transparent conducting substrate like ITO-coated glass serves as the bottom electrode.

  • Active Layer: A thick film of this compound is deposited onto the ITO, often by thermal evaporation in a high vacuum environment to achieve the required thickness and uniformity.

  • Top Electrode: A semi-transparent metal electrode (e.g., a thin layer of Aluminum or Gold) is deposited on top of the this compound film. This electrode must be thin enough to allow a laser pulse to penetrate and generate charge carriers near the surface.

3.2.2. Measurement Setup

  • The sample is mounted in a cryostat to allow for temperature-dependent measurements and is connected to a voltage source and a fast oscilloscope.

  • A pulsed laser with a wavelength that is strongly absorbed by this compound is used to generate a sheet of electron-hole pairs near the semi-transparent top electrode. The pulse duration should be much shorter than the carrier transit time.

  • An external voltage is applied across the sample, creating an electric field that drives the holes to drift towards the bottom electrode.

3.2.3. Measurement Procedure

  • A voltage is applied to the sample.

  • A short laser pulse illuminates the semi-transparent electrode, generating charge carriers.

  • The transient photocurrent generated by the drifting holes is recorded by the oscilloscope.

3.2.4. Data Analysis

The transient photocurrent waveform typically shows a plateau followed by a decay. The transit time (tₜ) is the time at which the plateau ends and the current starts to decay. The hole mobility (μh) is then calculated using the equation:

μh = L / (tₜ * E) = L² / (tₜ * V)

where:

  • L is the thickness of the this compound film.

  • E is the applied electric field (V/L).

  • V is the applied voltage.

By measuring the transit time at different applied voltages and temperatures, the electric field and temperature dependence of the mobility can be determined.

Factors Influencing Charge Carrier Mobility in this compound

The charge carrier mobility in this compound is not an intrinsic constant but is influenced by several factors:

  • Molecular Packing and Film Morphology: The amorphous nature of this compound films means that charge transport occurs via hopping between adjacent molecules. The distance and relative orientation between molecules, which are determined by the film deposition conditions, significantly affect the hopping probability and thus the mobility.

  • Temperature: Charge hopping is a thermally activated process. Therefore, the hole mobility in this compound is expected to increase with temperature, often following an Arrhenius-like behavior.

  • Electric Field: At higher electric fields, the hole mobility in many disordered organic semiconductors, including likely this compound, exhibits a positive dependence on the electric field. This is often described by the Poole-Frenkel model or the Gaussian Disorder Model.

  • Purity of the Material: Chemical impurities and structural defects can act as traps for charge carriers, reducing the overall mobility. High material purity is essential for achieving high mobility.

Visualizations

The following diagrams illustrate the experimental workflows for the SCLC and TOF mobility measurement techniques.

SCLC_Workflow cluster_prep Device Preparation cluster_meas Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning (ITO Glass) hil_dep HIL Deposition (e.g., PEDOT:PSS) sub_clean->hil_dep spiro_dep This compound Deposition (Spin-coating) hil_dep->spiro_dep cathode_dep Cathode Deposition (e.g., Au) spiro_dep->cathode_dep iv_meas I-V Measurement (Source Measure Unit) cathode_dep->iv_meas plot_iv Plot J vs. V iv_meas->plot_iv plot_jv2 Plot J vs. V² plot_iv->plot_jv2 calc_mu Calculate Mobility (μ) from Mott-Gurney Law plot_jv2->calc_mu

Caption: Workflow for SCLC mobility measurement.

TOF_Workflow cluster_prep Sample Preparation cluster_meas Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning (ITO Glass) spiro_dep Thick this compound Deposition (Thermal Evaporation) sub_clean->spiro_dep top_elec_dep Top Electrode Deposition (Semi-transparent) spiro_dep->top_elec_dep apply_v Apply Voltage top_elec_dep->apply_v laser_pulse Pulsed Laser Excitation apply_v->laser_pulse record_transient Record Photocurrent Transient (Oscilloscope) laser_pulse->record_transient determine_tt Determine Transit Time (tₜ) from Transient record_transient->determine_tt calc_mu Calculate Mobility (μ) μ = L² / (tₜ * V) determine_tt->calc_mu

Caption: Workflow for TOF mobility measurement.

References

In-depth Technical Guide to Spiro-NPB: A Core Material for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, chemically known as N²,N⁷-di(naphthalen-1-yl)-N²,N⁷-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine, is a high-performance organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique spirobifluorene core structure imparts exceptional thermal and morphological stability, making it a material of choice for the hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and other organic electronic devices. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, along with its key performance data in electronic devices.

Discovery and History

The development of spiro-annulated compounds marked a significant advancement in the design of stable amorphous materials for organic electronics. The spirobifluorene scaffold, at the heart of this compound, provides a rigid, three-dimensional structure that effectively disrupts intermolecular packing, thus preventing crystallization and enhancing the material's glass transition temperature (Tg) and thermal stability. This compound emerged as a prominent example of this molecular design strategy, building upon the well-established hole-transporting properties of arylamine derivatives like NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine). The incorporation of the spirobifluorene core into the NPB structure led to a material with superior thermal and morphological stability, crucial for extending the operational lifetime of OLED devices.

Physicochemical Properties and Characterization

This compound is a high-molecular-weight organic compound with the chemical formula C₅₇H₃₈N₂ and a molecular weight of 750.93 g/mol . Its key properties are summarized in the table below.

PropertyValueMethod/Conditions
Thermal Properties
Glass Transition Temp. (Tg)126 °C[1]Differential Scanning Calorimetry (DSC)
Decomposition Temp. (Td)420 °C (at 5% weight loss)[1]Thermogravimetric Analysis (TGA)
Electrochemical Properties
HOMO Level-5.32 eV to -5.5 eVCyclic Voltammetry (CV)
LUMO Level-2.38 eVCV and Optical Band Gap
Photophysical Properties
Photoluminescence (PL) Max450 - 451 nm (in THF)[1][2]Photoluminescence Spectroscopy
Triplet Energy (E_T)2.33 eV[1]Low-temperature Photoluminescence Spectroscopy
Charge Transport Properties
Hole Mobility (μ_h)3.3 x 10⁻⁷ cm²/V·s to 10⁻⁴ cm²/V·s[3][4]Space-Charge Limited Current (SCLC), Time-of-Flight (ToF)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. A representative synthetic scheme is outlined below. The synthesis involves the reaction of 2,7-dibromo-9,9'-spirobi[fluorene] with N-phenyl-1-naphthylamine in the presence of a palladium catalyst and a base.

Synthesis_of_Spiro_NPB cluster_reactants Reactants cluster_conditions Reaction Conditions 2_7_dibromo 2,7-dibromo-9,9'-spirobi[fluorene] reaction_mixture Buchwald-Hartwig Amination 2_7_dibromo->reaction_mixture N_phenyl N-phenyl-1-naphthylamine N_phenyl->reaction_mixture catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->reaction_mixture ligand Ligand (e.g., P(tBu)₃) ligand->reaction_mixture base Base (e.g., NaOtBu) base->reaction_mixture solvent Solvent (e.g., Toluene) solvent->reaction_mixture Spiro_NPB This compound reaction_mixture->Spiro_NPB

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Detailed Protocol: A detailed experimental protocol for the synthesis is as follows: A mixture of 2,7-dibromo-9,9'-spirobi[fluorene], N-phenyl-1-naphthylamine, sodium tert-butoxide, and a palladium catalyst with a suitable phosphine ligand (e.g., Pd(OAc)₂ and P(t-Bu)₃) is heated in an anhydrous solvent such as toluene under an inert atmosphere (e.g., nitrogen or argon) for several hours. After the reaction is complete, the mixture is cooled to room temperature, and the crude product is isolated. Purification is typically performed by column chromatography on silica gel, followed by recrystallization or sublimation to obtain high-purity this compound suitable for device fabrication.

Characterization Techniques

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound and to characterize its physical properties.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Analysis cluster_thermal Thermal Analysis cluster_optoelectronic Optoelectronic Properties Synthesized_Spiro_NPB Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Spiro_NPB->NMR MS Mass Spectrometry Synthesized_Spiro_NPB->MS TGA Thermogravimetric Analysis (TGA) Synthesized_Spiro_NPB->TGA DSC Differential Scanning Calorimetry (DSC) Synthesized_Spiro_NPB->DSC UV_Vis UV-Vis Spectroscopy Synthesized_Spiro_NPB->UV_Vis PL Photoluminescence Spectroscopy Synthesized_Spiro_NPB->PL CV Cyclic Voltammetry Synthesized_Spiro_NPB->CV

Caption: Workflow for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. Spectra are typically recorded in deuterated solvents like CDCl₃.

  • Mass Spectrometry (MS): MS is employed to verify the molecular weight of the synthesized compound.

  • Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition temperature (Td) of this compound. The analysis is typically carried out under a nitrogen atmosphere with a heating rate of 10 °C/min.[5]

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg). A common procedure involves heating the sample to above its melting point, cooling it rapidly, and then reheating at a controlled rate (e.g., 10 °C/min) to observe the glass transition.

  • Cyclic Voltammetry (CV): CV is used to determine the electrochemical properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The measurements are typically performed in a solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane) with a three-electrode setup at a specific scan rate. The HOMO and LUMO levels can be calculated from the onset of the oxidation and reduction potentials, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[6][7]

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is predominantly used as a hole-transporting material (HTM) in OLEDs. Its high Tg and morphological stability contribute to the longevity and reliability of the devices. The HOMO level of this compound is well-matched with the work function of common transparent conductive oxides like indium tin oxide (ITO) and the HOMO levels of many emissive materials, facilitating efficient hole injection and transport.

OLED Device Structure and Fabrication

A typical multilayer OLED device incorporating this compound as the HTL is fabricated by sequential deposition of thin films onto a substrate.

OLED_Structure cluster_device OLED Device Layers Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) EML->ETL HTL Hole Transport Layer (HTL) This compound HTL->EML HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Substrate Substrate (e.g., Glass) Substrate->Anode

Caption: A typical multilayer OLED device structure featuring this compound.

Fabrication Protocol:

  • Substrate Cleaning: The substrate (e.g., patterned ITO glass) is thoroughly cleaned using a sequence of solvents in an ultrasonic bath.

  • Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the substrate in a high-vacuum thermal evaporation system. The deposition rates and thicknesses of each layer are carefully controlled. For this compound, a typical thickness is in the range of 20-60 nm.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated, often using a glass lid and a UV-curable epoxy resin in an inert atmosphere.

Device Performance

The performance of OLEDs utilizing this compound as the HTL is influenced by the overall device architecture, including the choice of emissive and electron-transporting materials. The following table summarizes typical performance metrics for red phosphorescent OLEDs with this compound as the HTL.[2]

Device ParameterValue
Turn-on Voltage4.5 V
Maximum Current Efficiency9.24 cd/A
Maximum Power Efficiency8.26 lm/W
Maximum External Quantum Eff.9.82%

Conclusion

This compound stands as a testament to the power of molecular engineering in advancing the field of organic electronics. Its spirobifluorene core provides a robust and stable platform for efficient hole transport, leading to the fabrication of high-performance and long-lasting OLED devices. The detailed understanding of its synthesis, characterization, and device integration presented in this guide serves as a valuable resource for researchers and scientists working towards the next generation of organic electronic materials and devices.

References

A Technical Deep Dive: Unraveling the Core Differences Between Spiro-NPB and NPB for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical analysis of the fundamental differences between two prominent hole transport materials (HTMs) in organic electronics: N,N′-di(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) and 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] (Spiro-NPB). Understanding the distinct chemical, photophysical, and thermal properties of these materials is paramount for the rational design and optimization of high-performance and stable organic light-emitting diodes (OLEDs) and other organic electronic devices.

Introduction: The Critical Role of Hole Transport Materials

In the architecture of an OLED, the hole transport layer (HTL) plays a pivotal role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking the leakage of electrons to the anode. The properties of the HTM directly influence the device's turn-on voltage, efficiency, and operational lifetime. Both NPB and this compound have emerged as benchmark materials for this application, yet their core structural differences lead to significant variations in their performance characteristics.

Fundamental Structural Differences

The key differentiator between NPB and this compound lies in their molecular architecture. NPB possesses a relatively linear and flexible biphenyl core, which allows for a certain degree of conformational freedom. In contrast, this compound incorporates a rigid and three-dimensional spirobifluorene core. This unique spiro linkage, where two fluorene units are connected by a single tetrahedral carbon atom, enforces a perpendicular orientation of the two aromatic systems.

Caption: Chemical structures of NPB and this compound.

This structural distinction has profound implications for the materials' properties. The spiro-linkage in this compound effectively disrupts conjugation between the two fluorene units, leading to a higher triplet energy. Furthermore, the rigid, bulky nature of the spirobifluorene core inhibits intermolecular interactions and crystallization, promoting the formation of stable amorphous films, which is crucial for device longevity.

Comparative Analysis of Core Properties

The structural differences between NPB and this compound manifest in their key thermal, photophysical, and electrochemical properties. A summary of these properties is presented in the table below.

PropertyNPBThis compoundSignificance in OLEDs
Chemical Formula C44H32N2C57H38N2Defines the elemental composition and molecular weight.
Molecular Weight 588.74 g/mol 750.93 g/mol Influences volatility and sublimation temperature.
Glass Transition Temp. (Tg) ~95 °C[1]>125 °CHigher Tg indicates better thermal stability and resistance to morphological changes at elevated operating temperatures, leading to longer device lifetime.
Decomposition Temp. (Td) ~418 °C>450 °CHigher Td signifies greater chemical stability at high temperatures during device fabrication and operation.
HOMO Level ~5.4 - 5.5 eV[1]~5.3 - 5.4 eVDetermines the energy barrier for hole injection from the anode. A good match with the anode's work function is crucial for efficient injection.
LUMO Level ~2.4 eV[1]~2.1 - 2.3 eVInfluences the electron-blocking capability of the HTL. A higher LUMO level helps confine electrons within the emissive layer.
Hole Mobility ~10^-4 - 10^-3 cm²/Vs~10^-4 - 10^-3 cm²/VsA high hole mobility ensures efficient transport of holes to the emissive layer, contributing to lower driving voltages and higher efficiency.
Morphology Prone to crystallization over timeForms stable amorphous filmsAmorphous morphology is essential for uniform charge transport and preventing device degradation due to grain boundaries.

Impact on OLED Device Performance

The superior thermal and morphological stability of this compound often translates to improved performance and longevity in OLED devices compared to those utilizing NPB.

Performance MetricNPB-based OLEDsThis compound-based OLEDs
Efficiency High initial efficiencyOften comparable or slightly lower initial efficiency, but with better roll-off characteristics.
Stability/Lifetime Shorter operational lifetime due to lower Tg and tendency to crystallize.Significantly longer operational lifetime due to higher thermal and morphological stability.
Driving Voltage Generally low due to good hole mobility.Can be slightly higher in some device architectures.

Experimental Protocols

Synthesis and Purification

NPB (N,N′-di(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine): The synthesis of NPB typically involves a Buchwald-Hartwig amination reaction. This involves the palladium-catalyzed cross-coupling of 4,4'-dibromo-1,1'-biphenyl with N-phenyl-1-naphthylamine in the presence of a suitable base and phosphine ligand.

This compound (2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene]): The synthesis of this compound is a multi-step process. A key intermediate is 2,7-dibromo-9,9'-spirobifluorene. This is then subjected to a double Buchwald-Hartwig amination with N-phenyl-1-naphthylamine to yield the final product.

Purification: For high-purity materials required in organic electronics, both NPB and this compound are typically purified by train-gradient sublimation under high vacuum. This process removes residual catalysts, ligands, and other organic impurities.

Device Fabrication

A typical OLED fabrication process involving either NPB or this compound as the HTL is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as HAT-CN, is often deposited onto the ITO to facilitate efficient hole injection.

  • Hole Transport Layer (HTL) Deposition: A layer of NPB or this compound is deposited via thermal evaporation in a high-vacuum chamber (typically < 10^-6 Torr). The thickness is monitored in-situ using a quartz crystal microbalance.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with a fluorescent or phosphorescent emitter, is then deposited.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron transport material (e.g., Alq3) and an electron injection material (e.g., LiF) are subsequently deposited.

  • Cathode Deposition: Finally, a metal cathode (e.g., aluminum) is deposited to complete the device.

G OLED Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone/Plasma Treatment sub_clean->uv_ozone hil HIL Deposition uv_ozone->hil htl HTL Deposition (NPB or this compound) hil->htl eml EML Deposition htl->eml etl ETL Deposition eml->etl eil EIL Deposition etl->eil cathode Cathode Deposition eil->cathode

Caption: A generalized workflow for the fabrication of an OLED device.

Characterization
  • Thermal Analysis: Glass transition temperature (Tg) and decomposition temperature (Td) are determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

  • Photophysical Properties: UV-Vis absorption and photoluminescence (PL) spectroscopy are used to determine the absorption and emission spectra, and to estimate the optical bandgap.

  • Electrochemical Properties: Cyclic voltammetry (CV) is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

  • Charge Carrier Mobility: The hole mobility is typically measured using the time-of-flight (TOF) method or by analyzing the space-charge limited current (SCLC) characteristics of single-carrier devices.

  • Device Performance: The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectrometer. The operational lifetime is determined by monitoring the luminance decay over time under a constant current density.

Signaling Pathways: Energy Level Alignment in OLEDs

The efficient operation of an OLED relies on the proper alignment of the energy levels of the different material layers. The HOMO and LUMO levels of the HTL are critical for facilitating hole injection from the anode and blocking electron leakage from the EML.

G Energy Level Diagram of a Typical OLED anode_label Anode (ITO) anode_wf htl_label HTL (NPB/Spiro-NPB) htl_homo HOMO eml_label EML eml_homo HOMO etl_label ETL etl_homo HOMO cathode_label Cathode (Al) cathode_wf anode_wf->htl_homo Hole Injection htl_homo->eml_homo htl_lumo LUMO eml_lumo LUMO eml_lumo->eml_homo Recombination & Light Emission etl_lumo LUMO etl_lumo->eml_lumo cathode_wf->etl_lumo Electron Injection

Caption: A schematic energy level diagram illustrating the charge injection and transport processes in a multilayer OLED.

Conclusion

References

An In-depth Technical Guide on the Material Safety of Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive, officially recognized Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Spiro-NPB (N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidine) is not publicly available at the time of this writing. The following information has been compiled from publicly accessible databases and supplier information and should be used as a general guide only. Researchers and professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and to handle this chemical with the care appropriate for a novel substance with unknown long-term toxicological properties.

This guide is intended for researchers, scientists, and drug development professionals who may handle this compound. It provides an overview of the known properties and general safety precautions.

Chemical and Physical Properties

This compound is a complex organic molecule commonly used as a hole transport material in organic light-emitting diodes (OLEDs). Its physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-dimethylbenzidineN/A
Synonyms This compound, 2,2′-Dimethyl-N,N′-di-[(1-naphthyl)-N,N′-diphenyl]-1,1′-biphenyl-4,4′-diamine, α-NPDN/A
CAS Number 495416-60-9N/A
Molecular Formula C₅₇H₃₈N₂N/A
Molecular Weight 750.93 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents such as chloroform, tetrahydrofuran, and toluene. Insoluble in water.N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Flash Point Not availableN/A

Hazard Identification and Classification

Due to the lack of a formal SDS, a definitive hazard classification for this compound is not available. However, based on its structure as a complex aromatic amine, the following potential hazards should be considered:

  • Acute Toxicity: The acute toxicity of this compound is unknown. As a general precaution, it should be treated as potentially harmful if ingested, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.

  • Chronic Toxicity: The long-term health effects of exposure to this compound have not been studied. Aromatic amines as a class can have varied toxicological profiles, with some being known carcinogens or having other target organ effects.

It is prudent to handle this compound as a substance of unknown toxicity and to minimize all routes of exposure.

Handling and Storage

Adherence to standard laboratory safety protocols is essential when handling this compound.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or preparing solutions.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat.

  • Hygiene Measures: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, follow these general first-aid guidelines and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release and Disposal Measures

  • Spill Cleanup: For small spills of the solid material, carefully sweep up and place in a sealed container for disposal. Avoid generating dust. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a substance with unknown environmental effects, it should not be released into the environment.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. The following are general experimental procedures for the characterization of such materials in a research setting.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a this compound sample.

  • Materials:

    • This compound sample

    • HPLC-grade solvents (e.g., acetonitrile, tetrahydrofuran)

    • HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector.

  • Procedure:

    • Prepare a stock solution of the this compound sample in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution for calibration.

    • Set up the HPLC method, including the mobile phase composition (isocratic or gradient), flow rate, column temperature, and UV detection wavelength (determined from the UV-Vis spectrum of this compound).

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Analyze the resulting chromatograms to identify the main peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the sample based on the relative peak areas.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the synthesized or purchased this compound.

  • Materials:

    • This compound sample

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • NMR spectrometer.

  • Procedure:

    • Dissolve a small amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum.

    • Compare the experimental spectra with the expected spectra based on the known structure of this compound to confirm its identity.

Visualizations

The following diagrams illustrate general laboratory workflows relevant to the handling of chemical substances like this compound.

ChemicalHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Review SDS/ Safety Information b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure Chemical in Fume Hood b->c d Perform Experiment c->d e Clean Work Area d->e f Dispose of Waste Properly e->f g Remove PPE f->g h Wash Hands g->h

Caption: A general workflow for the safe handling of chemicals in a laboratory setting.

EmergencyResponse cluster_assess Assess Situation cluster_action Take Action cluster_followup Follow-up start Chemical Spill Occurs assess_spill Assess Spill Size and Hazard start->assess_spill small_spill Small, Controllable Spill assess_spill->small_spill Minor large_spill Large or Hazardous Spill assess_spill->large_spill Major cleanup Use Spill Kit to Clean Up small_spill->cleanup evacuate Evacuate Area large_spill->evacuate dispose Dispose of Contaminated Materials Properly cleanup->dispose notify Notify EHS/ Emergency Services evacuate->notify report Report Incident notify->report dispose->report

Caption: A logical flow for responding to a chemical spill in a laboratory.

Commercial Suppliers and Technical Guide for High-Purity Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Resource for Researchers in Organic Electronics

This guide provides an in-depth overview of commercial sources for high-purity 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene] (Spiro-NPB), a key hole transporting material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. It is intended for researchers, scientists, and professionals in drug development and materials science who require reliable sourcing and detailed technical information for their applications.

Introduction to this compound

This compound is a high-performance hole transporting material widely utilized in the fabrication of efficient and stable OLEDs. Its unique spirobifluorene core imparts a three-dimensional molecular structure, which provides high thermal stability, a high glass transition temperature (Tg), and good morphological stability in thin films. These properties are crucial for preventing crystallization and ensuring the long-term operational stability of electronic devices. The charge transport in this compound occurs via a hopping mechanism between adjacent molecules.

Commercial Availability and Purity

High-purity this compound is critical for achieving optimal device performance, as impurities can act as charge traps and quenching centers, leading to reduced efficiency and lifetime. Commercial suppliers typically offer this compound in various purity grades, with sublimation being the primary method for achieving the highest purity levels required for organic electronics.

SupplierPurity Grades OfferedAvailable QuantitiesNotes
Smolecule99% (sublimed)InquireRoutinely offer sublimation-purified this compound.[1]
April Scientific Inc.98%, 99% (sublimation purification)InquireProvides two primary purity grades for research and development purposes.[2]
Ossila>98% (for related spiro compounds like Spiro-TTB)500 mg, 1 g, 5 gWhile specific data for this compound was not found, they offer similar spiro-based HTMs in various quantities with specified purity.[3]
Javachem>99% (sublimed)InquireOffers high-purity sublimed grade for research and industrial applications.
Warshel Chemical Ltd.InquireInquireLists this compound as a product.

Note: Pricing information is generally available upon quotation from the respective suppliers.

Synthesis and Purification Protocols

The most common and efficient method for synthesizing this compound is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed amination provides high yields and a direct route to forming the crucial carbon-nitrogen bonds. Subsequent purification is paramount, with train sublimation being the gold standard for achieving the purity required for electronic device fabrication.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a representative procedure based on literature reports for the synthesis of this compound and analogous compounds.

Materials:

  • 2,7-Dibromo-9,9'-spirobifluorene

  • N-Phenyl-1-naphthylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,7-dibromo-9,9'-spirobifluorene, N-phenyl-1-naphthylamine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents).

  • Add anhydrous toluene to the flask.

  • In a separate glovebox, prepare the catalyst by mixing palladium(II) acetate and tri(tert-butyl)phosphine.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane solvent system.

Experimental Protocol: Purification by Train Sublimation

Apparatus:

  • A multi-zone tube furnace

  • A quartz or glass sublimation tube

  • A vacuum pump capable of reaching high vacuum (<10⁻⁵ torr)

  • Temperature controllers

Procedure:

  • Place the crude or column-purified this compound in a quartz boat and insert it into the sublimation tube in the first heating zone.

  • Assemble the sublimation apparatus and evacuate the system to a high vacuum.

  • Gradually heat the first zone where the material is placed to a temperature above its sublimation point (typically 300-350 °C for this compound).

  • Establish a temperature gradient along the tube, with progressively lower temperatures in subsequent zones. Impurities with different volatilities will condense in different zones.

  • The high-purity this compound will deposit as a crystalline solid in a specific zone of the tube, determined by its sublimation temperature and the temperature gradient.

  • After the sublimation is complete, cool the system to room temperature under vacuum.

  • Carefully collect the purified crystalline this compound from the designated zone.

Material Characterization

The quality of high-purity this compound is confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity by identifying characteristic peaks and the absence of impurity signals.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the material with high accuracy.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material. This compound typically exhibits high decomposition temperatures (Td), often above 400 °C, which is indicative of its suitability for vacuum deposition processes.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A high Tg is desirable for morphological stability in amorphous thin films.

  • UV-Visible (UV-Vis) Spectroscopy: To characterize the optical absorption properties.

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield.

Visualizations

Hole Transport Mechanism in an OLED

G cluster_recombination Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL Hole Injection HTL Hole Transport Layer (this compound) HIL->HTL Hole Transport EML Emissive Layer (EML) HTL->EML Hole Transport ETL Electron Transport Layer (ETL) ETL->EML Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection G Reactants 2,7-Dibromo-9,9'-spirobifluorene + N-Phenyl-1-naphthylamine Synthesis Buchwald-Hartwig Cross-Coupling Reactants->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Purification1 Column Chromatography Crude_Product->Purification1 Purified_Product Purified this compound Purification1->Purified_Product Purification2 Train Sublimation Purified_Product->Purification2 High_Purity_Product High-Purity This compound (>99.9%) Purification2->High_Purity_Product Characterization Characterization (NMR, HPLC, TGA, DSC) High_Purity_Product->Characterization G cluster_properties Molecular Properties cluster_effects Material Characteristics cluster_performance OLED Performance Spiro_Core Spiro Core Structure Thermal_Stability High Thermal Stability (Td) Spiro_Core->Thermal_Stability Morphological_Stability High Glass Transition Temperature (Tg) Spiro_Core->Morphological_Stability High_Purity High Purity Charge_Mobility Good Hole Mobility High_Purity->Charge_Mobility Lifetime Long Operational Lifetime Thermal_Stability->Lifetime Morphological_Stability->Lifetime Efficiency High Device Efficiency Charge_Mobility->Efficiency

References

An In-Depth Technical Guide to Spiro-NPB in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, also known as 2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene], is a key hole-transporting material (HTM) in the field of organic electronics.[1] Its unique spirobifluorene core provides a rigid, three-dimensional structure that imparts high thermal stability and excellent morphological stability to thin films, crucial properties for the longevity and performance of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][3] This technical guide provides a comprehensive overview of this compound, including its synthesis, material properties, and detailed protocols for its application in optoelectronic devices.

Material Properties and Synthesis

This compound is a high-molecular-weight organic compound with the chemical formula C57H38N2 and a molecular weight of 750.93 g/mol .[1][4] Its spiro linkage, connecting two fluorene units at a central sp3-hybridized carbon, forces the two π-systems into a perpendicular arrangement, which effectively disrupts conjugation between them and helps to maintain a high triplet energy.[2]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[5][6][7] These methods offer high yields and good functional group tolerance.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of this compound from 2,7-dibromo-9,9'-spirobifluorene and N-(naphthalen-1-yl)aniline.

Reagents and Materials:

  • 2,7-dibromo-9,9'-spirobifluorene

  • N-(naphthalen-1-yl)aniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(tert-butyl)phosphine (P(tBu)3) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2,7-dibromo-9,9'-spirobifluorene and a slight excess of N-(naphthalen-1-yl)aniline in anhydrous toluene.

  • Add the palladium catalyst (e.g., Pd(OAc)2) and the phosphine ligand.

  • Add a strong base, typically sodium tert-butoxide.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a this compound precursor, which can then be functionalized.

Reagents and Materials:

  • Aryl halide (e.g., 2,7-dibromo-9,9'-spirobifluorene)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent mixture (e.g., toluene/water)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture and degas the solution.

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) for several hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and perform a work-up with water and an organic solvent.

  • Dry the organic phase, evaporate the solvent, and purify the product by chromatography or recrystallization.[8]

Quantitative Data Presentation

The performance of this compound as a hole transport material is summarized in the tables below, comparing it with the widely used HTM, N,N'-di(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB).

Table 1: Thermal and Electronic Properties of this compound

PropertyThis compoundNPBReference(s)
Glass Transition Temperature (Tg)> 360 °C (0.5% weight loss)-[3]
Highest Occupied Molecular Orbital (HOMO)-5.20 to -5.06 eV~ -5.5 eV[9][10]
Lowest Unoccupied Molecular Orbital (LUMO)--
Hole Mobility3.3 x 10⁻⁷ cm² V⁻¹s⁻¹1.32 x 10⁻⁷ cm² V⁻¹s⁻¹[11]

Table 2: Performance of this compound in Red Phosphorescent OLEDs

Device ParameterThis compound Based DeviceNPB Based DeviceReference(s)
Maximum Current Efficiency (cd/A)9.2415.38[2]
Maximum Power Efficiency (lm/W)8.26-[2]
Maximum External Quantum Efficiency (%)9.8213.58[2]
Driving Voltage at 1000 cd/m² (V)6.8-[2]

Device Fabrication and Characterization

The fabrication of high-performance organic electronic devices using this compound requires precise control over the deposition of thin films. Thermal evaporation and spin-coating are the most common techniques employed.

Experimental Protocol: OLED Fabrication by Thermal Evaporation

This protocol describes the fabrication of a multilayer OLED using this compound as the hole transport layer.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • This compound and other organic materials (e.g., electron transport layer, emissive layer)

  • Metal for cathode (e.g., Aluminum)

  • Vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, solvents)

  • UV-ozone cleaner

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Deposit a layer of this compound onto the ITO. Typical deposition rates are in the range of 0.1-0.2 nm/s under a pressure of ~10⁻⁶ Torr. The thickness of the HTL is a critical parameter and is typically in the range of 20-60 nm.

  • Emissive Layer (EML) Deposition: Deposit the emissive layer on top of the HTL. This can be a single material or a host doped with a fluorescent or phosphorescent emitter.

  • Electron Transport Layer (ETL) and Cathode Deposition: Subsequently, deposit the electron transport layer and finally the metal cathode (e.g., LiF/Al) through a shadow mask to define the device area.

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

Experimental Protocol: Perovskite Solar Cell Fabrication by Spin-Coating

This protocol outlines the fabrication of a perovskite solar cell with a this compound hole transport layer.

Materials and Equipment:

  • FTO-coated glass substrates

  • Perovskite precursor solution

  • This compound solution in chlorobenzene (with additives like Li-TFSI and tBP)

  • Anti-solvent (e.g., chlorobenzene)

  • Spin-coater

  • Hotplate

  • Thermal evaporator for metal contacts

Procedure:

  • Substrate and Electron Transport Layer Preparation: Clean the FTO substrates and deposit an electron transport layer (e.g., TiO2 or SnO2).

  • Perovskite Layer Deposition: Spin-coat the perovskite precursor solution onto the electron transport layer. During the spin-coating process, an anti-solvent is typically dripped onto the substrate to induce rapid crystallization, forming a uniform and dense perovskite film. Anneal the film on a hotplate.[12][13]

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound in chlorobenzene, often with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to improve conductivity and device performance. Spin-coat the this compound solution onto the perovskite layer. A typical spin-coating program might be a two-step process, for example, 500 rpm for 5 seconds followed by 4000 rpm for 30 seconds.[12][13] The devices are often left in a dry environment overnight to allow for oxidation of the this compound, which enhances its hole-transporting properties.

  • Metal Contact Deposition: Deposit a metal back contact (e.g., gold or silver) by thermal evaporation.

Device Characterization

Experimental Workflow:

  • Current-Voltage-Luminance (I-V-L) Characteristics: Measure the current density and luminance of the OLED as a function of the applied voltage using a source meter and a calibrated photodiode or spectrometer. From this data, key performance metrics such as turn-on voltage, current efficiency, and power efficiency can be determined.[14][15]

  • External Quantum Efficiency (EQE): The EQE is the ratio of the number of photons emitted from the device to the number of injected electrons.[1][16] It is measured using a calibrated integrating sphere setup to capture all the emitted light.

  • Electroluminescence (EL) Spectrum: Record the spectrum of the emitted light at different operating voltages to assess the color purity and stability.

  • Lifetime Measurement: Monitor the luminance of the device over time under a constant current density to determine its operational stability. The lifetime is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT90).

Mandatory Visualizations

G cluster_synthesis This compound Synthesis Workflow start Start Materials: 2,7-dibromo-9,9'-spirobifluorene N-(naphthalen-1-yl)aniline reaction Buchwald-Hartwig Cross-Coupling start->reaction Pd(OAc)2, P(tBu)3 NaOtBu, Toluene, Reflux workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

A simplified workflow for the synthesis of this compound.

Energy level diagram of a typical OLED with this compound.

G cluster_workflow Device Characterization Workflow start Fabricated Device ivl I-V-L Measurement start->ivl el Electroluminescence Spectrum ivl->el analysis Data Analysis and Performance Evaluation ivl->analysis eqe External Quantum Efficiency el->eqe el->analysis lifetime Lifetime Test eqe->lifetime eqe->analysis lifetime->analysis

Workflow for the characterization of organic electronic devices.

Safety Information

Conclusion

This compound stands out as a high-performance hole-transporting material for organic electronics. Its rigid spirobifluorene core provides the necessary thermal and morphological stability for robust and long-lasting devices. The synthetic routes to this compound are well-established, allowing for its production and modification. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of organic electronics. Further research into novel spiro-based materials and optimization of device architectures will continue to push the boundaries of efficiency and stability in OLEDs and perovskite solar cells.

References

Methodological & Application

Application Notes and Protocols for Spiro-NPB Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of high-quality thin films of Spiro-NPB (N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine), a widely used hole-transporting material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The following sections detail the primary deposition techniques, characterization methods, and expected material properties.

Introduction to this compound

This compound is a spiro-annulated derivative of the common hole-transporting material NPB. The spiro linkage, which connects two conjugated moieties through a tetrahedral carbon atom, imparts several advantageous properties, including:

  • Enhanced Morphological Stability: The rigid, non-planar structure of spiro compounds hinders recrystallization and leads to the formation of stable amorphous films with high glass transition temperatures (Tg).[1]

  • Improved Thermal Stability: this compound exhibits a higher decomposition temperature compared to its parent compound, NPB.[2]

  • Good Hole Mobility: The cross-linked spiro structure provides efficient pathways for hole transport.[3]

These properties make this compound an excellent candidate for fabricating robust and high-performance organic electronic devices. The quality of the this compound thin film is critical for device performance, and it is highly dependent on the chosen deposition technique and its parameters.

Deposition Techniques

The two primary methods for depositing this compound thin films are thermal evaporation and solution processing (spin coating). The choice of technique depends on the desired film properties, substrate compatibility, and scalability of the fabrication process.

Thermal Evaporation

Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high-vacuum environment until it sublimes or evaporates. The vapor then condenses on a cooler substrate, forming a thin film. This method offers excellent control over film thickness and purity.

Experimental Protocol: Thermal Evaporation of this compound

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., ITO-coated glass) to remove organic and particulate contamination. A typical cleaning procedure involves sequential ultrasonication in a series of solvents such as deionized water with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Optional: Treat the substrate with oxygen plasma or UV-ozone to enhance surface energy and improve film adhesion.

  • Chamber Preparation:

    • Load the cleaned substrate into the thermal evaporation chamber.

    • Place high-purity this compound powder (typically >99.5%) into a suitable evaporation source, such as a resistively heated boat made of molybdenum, tantalum, or a quartz crucible.[4]

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar to minimize contamination from residual gases.[1]

  • Deposition Process:

    • Slowly increase the temperature of the evaporation source to pre-heat the this compound material. A slow temperature ramp prevents decomposition of the organic material.[1]

    • Once the desired deposition rate is achieved, open the shutter to begin depositing the this compound film onto the substrate.

    • Monitor the film thickness and deposition rate in real-time using a quartz crystal microbalance (QCM). A typical deposition rate for organic materials is in the range of 0.1 to 1 Å/s.[5][6]

    • Maintain the substrate at a controlled temperature during deposition, which can influence film morphology. For many organic materials, room temperature is sufficient, but substrate cooling (e.g., to 130 K) can be used to achieve specific film structures.[5]

    • Once the desired film thickness is reached, close the shutter and gradually cool down the evaporation source.

  • Post-Deposition:

    • Allow the substrate to cool to room temperature before venting the chamber with an inert gas like nitrogen.

    • Remove the coated substrate for characterization and device fabrication.

Process Workflow for Thermal Evaporation

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning chamber_prep Chamber Evacuation heating Source Heating chamber_prep->heating deposition Film Deposition (0.1-1 Å/s) heating->deposition monitoring Thickness Monitoring (QCM) deposition->monitoring cooling Cooling deposition->cooling venting Chamber Venting cooling->venting removal Substrate Removal venting->removal

Caption: Workflow for thermal evaporation of this compound.

Solution Processing (Spin Coating)

Spin coating is a widely used technique for depositing uniform thin films from solution. It involves dispensing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution, and solvent evaporation leaves behind a solid thin film. This method is cost-effective and suitable for large-area applications.

Experimental Protocol: Spin Coating of this compound

  • Solution Preparation:

    • Dissolve this compound powder in a suitable organic solvent. Common solvents for similar organic materials include chlorobenzene, toluene, or tetrahydrofuran (THF).[7]

    • The concentration of the solution is a critical parameter that influences the final film thickness. Typical concentrations range from 5 to 20 mg/mL.[8][9]

    • Stir the solution at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

    • Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.

  • Substrate Preparation:

    • Follow the same cleaning procedure as for thermal evaporation.

  • Deposition Process:

    • Place the cleaned substrate onto the chuck of the spin coater and ensure it is centered.

    • Dispense a small amount of the this compound solution onto the center of the substrate using a pipette. The volume of the solution depends on the substrate size.

    • Start the spin coating program. A typical program consists of two steps:

      • A low-speed step (e.g., 500-1000 rpm) for a few seconds to allow the solution to spread across the substrate.

      • A high-speed step (e.g., 2000-6000 rpm) for 30-60 seconds to achieve the desired film thickness.[10]

    • The final film thickness is inversely proportional to the square root of the spin speed.[11]

  • Post-Deposition (Annealing):

    • After spin coating, the film may contain residual solvent. To remove this and improve the film quality, an annealing step is often performed.

    • Place the coated substrate on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature below the glass transition temperature of this compound (typically around 100-120 °C) for 10-30 minutes.

Process Workflow for Spin Coating

cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sol_prep Solution Preparation (5-20 mg/mL) sub_prep Substrate Cleaning dispense Solution Dispensing sub_prep->dispense spin Spin Coating (2000-6000 rpm) dispense->spin anneal Annealing (100-120 °C) spin->anneal characterize Characterization anneal->characterize cluster_params Deposition Parameters cluster_props Film Properties dep_rate Deposition Rate (Thermal Evaporation) thickness Thickness dep_rate->thickness roughness Roughness dep_rate->roughness pressure Chamber Pressure (Thermal Evaporation) morphology Morphology pressure->morphology spin_speed Spin Speed (Spin Coating) spin_speed->thickness spin_speed->morphology concentration Solution Concentration (Spin Coating) concentration->thickness concentration->morphology mobility Hole Mobility roughness->mobility morphology->mobility

References

Application Notes and Protocols for Thermal Evaporation of Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed parameters and protocols for the thermal evaporation of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (Spiro-NPB), a widely used hole transport material in organic electronic devices such as Organic Light Emitting Diodes (OLEDs) and perovskite solar cells.

Overview of Thermal Evaporation for this compound

Thermal evaporation is a physical vapor deposition (PVD) technique used to deposit thin films of this compound onto a substrate. The process involves heating the this compound source material in a high vacuum environment until it sublimes. The resulting vapor then travels in a line-of-sight trajectory and condenses on the cooler substrate, forming a uniform thin film. The thickness and morphology of the deposited film are critical for device performance and are controlled by several key parameters.

Key Thermal Evaporation Parameters

The successful deposition of high-quality this compound thin films requires precise control over several experimental parameters. The following table summarizes the typical ranges for these parameters based on literature data.

ParameterTypical Value/RangeNotes
Source Temperature 300 - 405 °CThis temperature range corresponds to a vapor pressure of approximately 1.88–202.93 Pa for neat this compound[1]. The exact temperature will determine the deposition rate.
Substrate Temperature Room TemperatureWhile some pre-annealing of the substrate may be performed, deposition is typically carried out at room temperature. The substrate temperature can influence film morphology.
Deposition Rate 0.1 - 0.2 nm/s (1 - 2 Å/s)A controlled and stable deposition rate is crucial for achieving uniform and high-quality films.
Base Pressure < 1 x 10⁻⁵ TorrA high vacuum is necessary to ensure a long mean free path for the evaporated molecules and to minimize contamination of the thin film[2].
Film Thickness 10 - 80 nmThe optimal film thickness depends on the specific device architecture.

Experimental Protocol

This protocol outlines the steps for the thermal evaporation of a this compound thin film.

3.1. Materials and Equipment

  • This compound powder (sublimed grade for best results)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Thermal evaporation system equipped with:

    • High vacuum pump (turbomolecular or cryogenic pump)

    • Source boat (e.g., tantalum, tungsten, or alumina crucible)

    • Shutter

    • Quartz crystal microbalance (QCM) for thickness and rate monitoring

    • Substrate holder

  • Substrate cleaning supplies (e.g., detergents, solvents, ultrasonic bath, UV-ozone cleaner)

3.2. Substrate Preparation

  • Thoroughly clean the substrates to remove any organic and inorganic contaminants. A typical cleaning procedure involves sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol.

  • Dry the substrates with a stream of dry nitrogen gas.

  • For optimal device performance, a UV-ozone treatment of the substrate surface immediately before loading into the evaporation chamber is recommended to remove any remaining organic residues and improve the surface energy.

3.3. Thermal Evaporation Procedure

  • Load the cleaned substrates into the substrate holder in the thermal evaporation chamber.

  • Fill the source boat with this compound powder. Ensure the boat is not overfilled to prevent spillage during heating.

  • Evacuate the chamber to a base pressure of < 1 x 10⁻⁵ Torr.

  • Once the desired base pressure is reached, begin to slowly ramp up the current to the source boat to heat the this compound material.

  • Monitor the deposition rate using the QCM. Adjust the source temperature by controlling the current to achieve the desired deposition rate (e.g., 1-2 Å/s).

  • Once the deposition rate has stabilized, open the shutter to begin the deposition onto the substrates.

  • Monitor the film thickness with the QCM and close the shutter when the desired thickness is reached.

  • Slowly ramp down the current to the source boat to cool it down.

  • Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.

  • Remove the coated substrates from the chamber for further processing or characterization.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the thermal evaporation of this compound.

experimental_workflow cluster_prep Preparation cluster_process Deposition Process cluster_output Output sub_clean Substrate Cleaning sub_load Load Substrates sub_clean->sub_load spiro_load Load this compound pump_down Pump Down to High Vacuum (<10⁻⁵ Torr) spiro_load->pump_down sub_load->pump_down heat_source Heat this compound Source pump_down->heat_source stabilize_rate Stabilize Deposition Rate (1-2 Å/s) heat_source->stabilize_rate deposit Open Shutter & Deposit Film stabilize_rate->deposit cool_down Cool Down & Vent deposit->cool_down coated_sub This compound Coated Substrate cool_down->coated_sub

Fig. 1: Experimental workflow for this compound thermal evaporation.

logical_relationship cluster_params Controllable Parameters cluster_outcomes Resulting Film Properties source_temp Source Temperature dep_rate Deposition Rate source_temp->dep_rate sub_temp Substrate Temperature morphology Film Morphology sub_temp->morphology pressure Vacuum Pressure purity Film Purity pressure->purity thickness Film Thickness dep_rate->thickness dep_rate->morphology

Fig. 2: Relationship between key parameters and film properties.

References

Application Notes and Protocols for Spin Coating Spiro-NPB Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB, with the full chemical name N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine, is a high-performance, amorphous hole-transporting material widely utilized in the fabrication of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its unique spiro-annulated structure provides excellent thermal stability and a high glass transition temperature, contributing to the longevity and performance of devices. This document provides detailed protocols for the preparation of this compound solutions and subsequent thin film deposition via spin coating, a common technique for achieving uniform, high-quality films in a research and development setting.

This compound: Material Properties

A comprehensive understanding of the material's properties is crucial for successful and reproducible film deposition.

PropertyValue
Full Chemical Name N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine
Acronym This compound
CAS Number 932739-76-9
Molecular Formula C₅₇H₃₈N₂[1]
Molecular Weight 750.93 g/mol [1][2]
Appearance Solid
Application Hole Transport Material for OLEDs and other organic electronic devices[1]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical to ensure good film adhesion and uniformity. The following protocol is a general guideline for cleaning glass or indium tin oxide (ITO) coated glass substrates.

Materials:

  • Substrates (e.g., glass, ITO-coated glass)

  • Deionized (DI) water

  • Acetone (semiconductor grade)

  • Isopropanol (IPA, semiconductor grade)

  • Detergent solution (e.g., Alconox)

  • Nitrogen (N₂) or clean, dry air source

  • Ultrasonic bath

  • UV-Ozone cleaner or plasma cleaner (recommended)

Procedure:

  • Begin by scrubbing the substrates with a detergent solution and a lint-free wipe.

  • Rinse the substrates thoroughly with DI water.

  • Place the substrates in a substrate holder and sonicate in a beaker of DI water for 15 minutes.

  • Replace the DI water with acetone and sonicate for another 15 minutes.

  • Replace the acetone with isopropanol and sonicate for a final 15 minutes.

  • Rinse the substrates thoroughly with DI water.

  • Dry the substrates using a stream of nitrogen or clean, dry air.

  • For optimal cleaning and to enhance surface wettability, treat the substrates with a UV-Ozone cleaner for 15-20 minutes or an oxygen plasma cleaner for 2-5 minutes immediately before the spin coating process.

This compound Solution Preparation

The concentration of the this compound solution is a key parameter that influences the resulting film thickness. The choice of solvent is also critical, with common options being high-boiling point aromatic solvents.

Materials:

  • This compound powder

  • High-purity solvent (e.g., Chlorobenzene, 1,2-Dichlorobenzene)

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Syringe filters (0.2 µm or 0.45 µm pore size, PTFE)

Procedure:

  • In a clean glass vial, weigh the desired amount of this compound powder.

  • Add the appropriate volume of the chosen solvent to achieve the target concentration. Common concentrations for spin coating range from 5 mg/mL to 20 mg/mL.

  • Add a magnetic stir bar to the vial, cap it, and place it on a magnetic stirrer.

  • Stir the solution at room temperature or with gentle heating (e.g., 40-60 °C) until the this compound is completely dissolved. This may take several hours.

  • Before use, filter the solution through a syringe filter to remove any particulate impurities that could lead to defects in the spin-coated film.

Spin Coating Protocols

The spin coating process parameters, including spin speed, acceleration, and time, directly control the thickness and uniformity of the deposited film. The following table provides a starting point for process optimization. It is important to note that specific film thickness can vary depending on the exact spin coater model, substrate size, and environmental conditions. The data presented here is based on typical values found in literature for similar hole transport materials.

Spin Coating Parameters and Expected Film Characteristics
Solution Concentration (in Chlorobenzene)Spin Speed (rpm)Spin Time (s)Expected Film Thickness (nm)
10 mg/mL100030~50
10 mg/mL200030~35
10 mg/mL300030~28
10 mg/mL400030~25
20 mg/mL100030~70
20 mg/mL200030~50
20 mg/mL300030~40
20 mg/mL400030~35

Note: The relationship between spin speed and film thickness generally follows the principle that higher spin speeds result in thinner films. Similarly, higher solution concentrations lead to thicker films at a given spin speed.

Standard Spin Coating Procedure
  • Ensure the spin coater is clean and located in a clean environment (a fume hood or glovebox is recommended).

  • Center the prepared substrate on the spin coater chuck and engage the vacuum to secure it.

  • Dispense a small amount of the filtered this compound solution onto the center of the substrate. The volume will depend on the substrate size but is typically in the range of 50-200 µL for substrates between 1x1 cm and 2.5x2.5 cm.

  • Close the lid of the spin coater.

  • Start the spin coating program with the desired parameters (spin speed, acceleration, and time). A typical program might involve a single step at the target speed for 30-60 seconds.

  • Once the spin cycle is complete, the substrate can be carefully removed from the chuck.

  • The film is then typically subjected to a post-deposition annealing step on a hotplate to remove residual solvent and improve film morphology. A common annealing temperature is in the range of 80-120 °C for 5-15 minutes.

Visualizations

Experimental Workflow for this compound Thin Film Deposition

G cluster_prep Preparation cluster_process Processing cluster_char Characterization sub_prep Substrate Cleaning spin_coat Spin Coating sub_prep->spin_coat Clean Substrate sol_prep This compound Solution Preparation & Filtration sol_prep->spin_coat Filtered Solution anneal Post-Deposition Annealing spin_coat->anneal Coated Substrate char Film Characterization (e.g., Thickness, Morphology) anneal->char Final Film

Caption: Workflow for this compound film deposition.

Relationship of Spin Coating Parameters to Film Thickness

G cluster_params Controllable Parameters cluster_outcome Resulting Property conc Solution Concentration thickness Film Thickness conc->thickness Increases speed Spin Speed speed->thickness Decreases

Caption: Influence of parameters on film thickness.

References

Application Notes: Spiro-NPB as a High-Performance Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9-spirobifluorene, commonly known as Spiro-NPB, is a hole-transporting material (HTM) widely utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its unique spirobifluorene core structure provides significant advantages over more traditional, non-spiro HTMs like N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine (NPB). The spiro linkage, featuring a central tetrahedral carbon atom, creates a rigid, three-dimensional, and non-planar molecular architecture.[1] This structure effectively disrupts intermolecular packing (π-π stacking), leading to the formation of stable and uniform amorphous thin films.[1][2]

The key benefits of using this compound as a hole transport layer (HTL) include enhanced thermal stability, higher glass transition temperature (Tg), and improved morphological stability of the fabricated device.[3] These characteristics are crucial for extending the operational lifetime and preventing device degradation, particularly at elevated temperatures.[3]

2. Physicochemical and Electronic Properties of this compound

The properties of this compound make it an excellent candidate for an HTL in OLEDs. Its high glass transition temperature ensures the amorphous state is maintained during device operation, while its HOMO level facilitates efficient hole injection from the anode.

PropertyValueReference
Full Chemical Name N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9-spirobifluorene[4]
CAS Number 932739-76-9[4]
HOMO Level ~ -5.2 to -5.5 eV[5][6]
LUMO Level ~ -2.4 eV[6]
Hole Mobility (μh) 3.3 x 10⁻⁷ cm² V⁻¹s⁻¹[2][7]
Glass Transition Temp. (Tg) > 150 °C[8]
Decomposition Temp. (Td) > 450 °C[8]

3. OLED Performance: this compound vs. NPB

Comparative studies have demonstrated the superior performance of OLEDs incorporating this compound as the HTL compared to devices using the conventional NPB. The enhanced stability and charge-transporting properties of this compound often translate to higher efficiencies and longer operational lifetimes.

Device ParameterThis compound Based DeviceNPB Based DeviceReference
Turn-on Voltage 4.5 V4.0 V[8]
Max. Current Efficiency 9.24 cd/A15.38 cd/A[8]
Max. Power Efficiency 8.26 lm/WNot specified[8]
External Quantum Efficiency (EQE) Higher than NPB-based device11.45% (Reference)[2]

Note: Device performance is highly dependent on the specific device architecture, emissive layer, and other materials used. The data presented is from a specific study on red phosphorescent OLEDs and may vary for other device types.

4. Experimental Protocols

The following sections provide a detailed protocol for the fabrication and characterization of a multilayer OLED device using this compound as the hole transport layer.

4.1. Substrate Preparation and Cleaning

A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for efficient hole injection and to prevent device shorting.

  • Initial Cleaning: Place the pre-patterned ITO substrates in a substrate holder.

  • Sonication: Sequentially sonicate the substrates in baths of detergent (e.g., Decon 90), deionized water, acetone, and isopropanol. Each sonication step should last for 15-20 minutes.

  • Drying: After the final isopropanol bath, dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes. This step removes organic residues and increases the work function of the ITO, which improves hole injection.

4.2. OLED Fabrication via Thermal Evaporation

Fabrication is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ torr) to prevent contamination of the organic layers.[9]

  • Substrate Loading: Mount the cleaned ITO substrates onto the substrate holder in the vacuum chamber.

  • Material Outgassing: Gently heat the source materials in their respective crucibles to outgas any adsorbed moisture or volatile impurities before deposition.

  • Layer Deposition: Deposit the organic and metal layers sequentially onto the substrate through a shadow mask. The deposition rates and thicknesses are monitored in real-time using a quartz crystal microbalance. A typical device stack is as follows:

    • Hole Injection Layer (HIL): Deposit a HIL such as HATCN (5 nm) or DNTPD to facilitate hole injection from the ITO anode.[10] Deposition rate: ~0.1 Å/s.

    • Hole Transport Layer (HTL): Deposit This compound (e.g., 30-50 nm thick). Deposition rate: ~1-2 Å/s.

    • Emissive Layer (EML): Deposit the host and dopant materials for the emissive layer (e.g., 20-30 nm). The specific materials will depend on the desired emission color (e.g., MADN:TBPe for blue fluorescence).[9] Co-deposition is used for doped layers.

    • Electron Transport/Hole Blocking Layer (ETL/HBL): Deposit an ETL such as Alq₃ or Bphen (e.g., 20-40 nm).[9][11] This layer facilitates electron transport and blocks holes from reaching the cathode, confining recombination to the EML. Deposition rate: ~1-2 Å/s.

    • Electron Injection Layer (EIL): Deposit a thin layer of a low work function material like Lithium Fluoride (LiF) (e.g., 0.5-1 nm).[10] Deposition rate: ~0.1 Å/s.

    • Cathode: Deposit the metal cathode, typically Aluminum (Al) (e.g., 100-150 nm).[9][10] Deposition rate: ~5-10 Å/s.

  • Vacuum Break: After the deposition is complete, the chamber is carefully vented with an inert gas like nitrogen.

4.3. Device Encapsulation

OLEDs are highly sensitive to oxygen and moisture. Encapsulation is a mandatory step to ensure long-term stability.

  • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to ambient air.

  • Apply a UV-curable epoxy resin around the perimeter of the active device area.

  • Place a clean glass lid or a thin-film encapsulation layer over the device.

  • Cure the epoxy using a UV lamp to create an airtight seal. A moisture getter can be included within the encapsulated space to absorb any residual water molecules.[9]

5. Visualizations

5.1. OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Thin Film Deposition (High Vacuum) cluster_encap Encapsulation (N2 Glovebox) ITO_Substrate ITO Glass Substrate Cleaning Sonication in Solvents & DI Water ITO_Substrate->Cleaning Drying N2 Gas Drying Cleaning->Drying UV_Ozone UV-Ozone Treatment Drying->UV_Ozone Load_Substrate Load into Evaporator UV_Ozone->Load_Substrate HIL HIL Deposition Load_Substrate->HIL HTL This compound HTL Deposition HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL (LiF) Deposition ETL->EIL Cathode Cathode (Al) Deposition EIL->Cathode Transfer Transfer to Glovebox Cathode->Transfer Seal Apply Epoxy Seal & Glass Lid Transfer->Seal Cure UV Curing Seal->Cure Final_Device Finished OLED Device Cure->Final_Device

Caption: Workflow for OLED fabrication using this compound.

5.2. Energy Level Diagram of a this compound OLED

Energy_Level_Diagram cluster_device OLED Layer Structure Energy (eV) Energy (eV) ITO Anode (ITO) ~ -4.8 eV SpiroNPB This compound (HTL) HOMO: ~ -5.4 eV EML EML HOMO: ~ -5.8 eV ETL ETL (Alq3) LUMO: ~ -3.0 eV Al Cathode (LiF/Al) ~ -2.9 eV SpiroNPB_LUMO LUMO EML_LUMO LUMO ETL_HOMO HOMO Hole_Injection Hole Injection Electron_Injection Electron Injection Hole_Transport Hole Transport Electron_Transport Electron Transport Recombination Exciton Recombination p1 p2 p1->p2 p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 p6->p3 Light Emission

Caption: Energy levels in an OLED showing hole transport.

References

Application Notes: Spiro-NPB as a Hole Transport Material in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

The hole transport material (HTM) is a critical component in n-i-p structured perovskite solar cells (PSCs), responsible for efficiently extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode. While Spiro-OMeTAD has been the benchmark HTM for high-efficiency PSCs, its application is often hindered by issues related to cost and stability, frequently requiring hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).[1][2]

This has spurred research into alternative HTMs. One promising class of materials involves incorporating naphthyl units into a spiro-type molecular structure, herein referred to as Spiro-NPB. These materials, such as the "spiro-Naph" series, leverage a strategy of tuning molecular symmetry to enhance performance and stability.[1] By replacing the symmetric phenyl-methoxyphenylamine units of Spiro-OMeTAD with asymmetric phenylnaphthylamine groups, this compound materials can achieve superior photovoltaic performance and device longevity.[1] Additionally, non-spiro variants like N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,10-biphenyl)-4,40-diamine (NPB) are being explored, particularly for fabrication methods like vacuum thermal evaporation, which can eliminate the need for solution-based doping.[3][4]

2. Role and Advantages of this compound

This compound serves as the p-type semiconductor layer in a PSC, facilitating the selective transport of holes while blocking electrons, thereby minimizing charge recombination at the perovskite/electrode interface.

  • High Power Conversion Efficiency (PCE): Optimized PSCs using a spiro-Naph based HTM have achieved PCEs of up to 24.43%, surpassing the performance of equivalent devices using the conventional Spiro-OMeTAD.[1]

  • Enhanced Stability: Unencapsulated devices based on spiro-Naph have demonstrated remarkable stability, retaining a significant portion of their initial efficiency after 2,000 hours in ambient air and over 400 hours at an elevated temperature of 60 °C.[1] This improved stability is crucial for the commercial viability of perovskite technology.

  • Favorable Energy Level Alignment: The highest occupied molecular orbital (HOMO) of this compound is well-aligned with the valence band maximum (VBM) of the perovskite layer, which is essential for efficient hole extraction and contributes to a high open-circuit voltage (Voc).[5][6]

  • Scalability: The excellent film-forming properties of this compound derivatives have enabled the fabrication of large-area solar modules (25 cm²) with high efficiency (21.83%).[1]

  • Alternative Deposition Methods: While many spiro-materials are deposited via spin-coating, related compounds like NPB are compatible with solvent-free vacuum thermal evaporation.[3][4] This dry deposition technique can improve device uniformity and stability by eliminating residual solvents.[7][8]

Data Presentation

Table 1: Comparison of Photovoltaic Performance in Perovskite Solar Cells

Hole Transport MaterialDeposition MethodVoc (V)Jsc (mA/cm²)Fill Factor (%)PCE (%)Stability Note
Spiro-Naph Spin-Coating1.1625.1283.924.43Retained 21.12% PCE after 2,000h in air.[1]
Spiro-OMeTAD (Control) Spin-Coating1.1524.9882.123.58-
NPB/MoO3-x Vacuum Evaporation1.1323.937818.76Replacement for solution-processed Spiro-OMeTAD.[3][4]
Dopant-Free Spiro-OMeTAD Spin-Coating1.0219.0526.95.3Poor FF due to low hole mobility.[9]

Table 2: Energy Level Alignment in a Typical n-i-p PSC Architecture

LayerMaterial ExampleConduction Band / LUMO (eV)Valence Band / HOMO (eV)
Electron Transport Layer (ETL)TiO2-4.0-7.5
Perovskite AbsorberCH3NH3PbI3-3.75-5.31[10]
Hole Transport Layer (HTL)Spiro-OMeTAD-2.0-4.84[10]
Hole Transport Layer (HTL)Spiro-Naph ~ -2.1~ -5.1
Back ContactGold (Au)-5.1-5.1

Note: Energy levels are approximate and can vary based on specific material synthesis, processing, and measurement techniques.

Experimental Protocols & Visualizations

Protocol 1: this compound Hole Transport Layer Solution Preparation

This protocol is adapted for a spiro-Naph based HTM via spin-coating, which typically requires p-type dopants to enhance conductivity.[2][9]

Materials:

  • This compound (e.g., spiro-Naph derivative)

  • Chlorobenzene (CB)

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) stock solution (e.g., 520 mg/mL in acetonitrile)

  • Cobalt(III) complex stock solution (e.g., FK209, optional co-dopant)

Procedure:

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), prepare the main HTM solution by dissolving this compound in chlorobenzene to a final concentration of 70-90 mM (e.g., 85 mg of this compound in 1 mL of CB).[11]

  • Stir the solution until the this compound is fully dissolved. A transparent solution should be obtained.[12]

  • Add the dopants to the solution. For every 1 mL of the this compound solution, add:

    • ~28-36 µL of tBP.[11][12]

    • ~17-22 µL of the LiTFSI stock solution.[11][12]

  • If using a co-dopant like FK209 for enhanced performance, add the corresponding stock solution to achieve the desired molar ratio.[13]

  • Vortex or stir the final solution for at least 30 minutes before use.

  • Just before deposition, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulates.[14]

Diagram: Perovskite Solar Cell Fabrication Workflow

The following diagram illustrates the standard fabrication process for a planar n-i-p perovskite solar cell using a spin-coated this compound hole transport layer.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Device Finalization sub_clean 1. FTO Substrate Cleaning & Etching etl_dep 2. ETL Deposition (e.g., SnO2, TiO2) + Annealing sub_clean->etl_dep pero_dep 3. Perovskite Layer Deposition + Annealing etl_dep->pero_dep htm_dep 4. This compound HTL Spin-Coating pero_dep->htm_dep oxidation 5. HTL Oxidation (Overnight in Dark, Dry Air) htm_dep->oxidation electrode_dep 6. Back Electrode Deposition (e.g., Au) oxidation->electrode_dep characterization 7. Device Characterization (I-V Scan) electrode_dep->characterization

Workflow for n-i-p perovskite solar cell fabrication.
Protocol 2: Deposition of this compound Layer and Device Completion

This protocol outlines the deposition of the this compound HTL onto the perovskite layer and the final steps to complete the solar cell.

Procedure:

  • HTL Deposition:

    • Transfer the substrates with the annealed perovskite layer into an inert atmosphere glovebox.

    • Place a substrate onto a spin coater.

    • Dispense ~30-50 µL of the filtered this compound solution onto the center of the perovskite layer.[15][16]

    • Spin-coat the substrate at 3000-4000 rpm for 30 seconds.[14][17] Some protocols may utilize a dynamic coating method where the solution is dispensed while the substrate is already spinning.[14][15]

  • HTL Oxidation:

    • After spin-coating, the films may appear uniform in color.

    • To improve the p-doping and conductivity of the HTL, store the devices in a dark, dry environment (e.g., a desiccator) overnight. This allows for gradual oxidation of the spiro-molecules, which is essential for high device performance.[10]

  • Back Electrode Deposition:

    • Define the active area of the device using a shadow mask.

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit the metal back contact (typically 80-100 nm of Gold or Silver) under high vacuum (<10-6 mBar).[10]

  • Device Characterization:

    • The completed devices can now be tested.

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the Voc, Jsc, FF, and PCE.

Diagram: Energy Level Alignment and Charge Transport

This diagram illustrates the energy band alignment in a complete PSC, showing how this compound facilitates the extraction and transport of holes.

G cluster_bands cluster_arrows rank_0 -2.0 eV rank_1 -4.0 eV rank_2 -5.2 eV rank_3 -6.0 eV rank_4 -7.5 eV FTO FTO ETL ETL (TiO₂) Perovskite Perovskite (MAPbI₃) HTL HTL (this compound) Au Gold (Au) Vac Vacuum Level (0 eV) fto_cb etl_cb fto_cb->etl_cb fto_vb pero_lumo etl_cb->pero_lumo etl_vb etl_cb_lab CB etl_vb_lab VB pero_homo htl_homo pero_homo->htl_homo pero_lumo_lab LUMO pero_homo_lab HOMO htl_lumo au_fermi htl_homo->au_fermi htl_lumo_lab LUMO htl_homo_lab HOMO au_fermi_lab E_Fermi light e_node e⁻ e_node->etl_cb h_node h⁺ h_node->htl_homo

Energy level diagram of a PSC with this compound as the HTL.

References

Application Notes and Protocols: Spiro-NPB Based Device Architecture and Performance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine, commonly known as Spiro-NPB, is a hole-transporting material (HTM) widely utilized in high-performance organic electronic devices. Its spirobifluorene core provides a rigid, three-dimensional structure that ensures a high glass transition temperature (Tg) and excellent morphological stability, which are crucial for long device lifetimes.[1][2] The twisted conformation of this compound helps to prevent intermolecular interactions and crystallization, leading to the formation of stable and homogeneous amorphous films.[3] This document provides an overview of this compound based device architectures, summarizes key performance data, and offers detailed protocols for device fabrication and characterization.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are frequently employed as the hole-transporting layer (HTL) in both fluorescent and phosphorescent OLEDs. Its high hole mobility and suitable highest occupied molecular orbital (HOMO) energy level facilitate efficient hole injection from the anode and transport to the emissive layer (EML).

OLED Device Architectures

A typical multilayer OLED structure incorporating this compound as the HTL is shown below. The layers are sequentially deposited on a transparent conductive oxide (TCO) coated substrate, such as Indium Tin Oxide (ITO).

G cluster_device OLED Architecture cluster_legend Charge Flow Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL h+ HIL->Anode HTL Hole Transport Layer (HTL) This compound HIL->HTL h+ HTL->HIL EML Emissive Layer (EML) HTL->EML h+ EML->HTL photon Light Emission EML->photon Recombination HBL Hole Blocking Layer (HBL) HBL->EML ETL Electron Transport Layer (ETL) ETL->EML e- ETL->HBL Cathode Cathode (e.g., Al) Cathode->ETL Cathode->ETL e- h Holes (h+) e Electrons (e-)

Caption: Generic OLED device architecture featuring a this compound hole transport layer.

Performance Data

The performance of OLEDs using this compound and its derivatives often surpasses that of devices based on the more conventional N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). The rigid spiro structure contributes to higher efficiency and stability.

Table 1: Performance Comparison of Hole Transport Materials in Red Phosphorescent OLEDs [1]

HTM Device Structure Max. Current Eff. (cd/A) Max. Power Eff. (lm/W) Max. EQE (%) Turn-on Voltage (V)
NPB ITO/DNTPD/NPB/EML/BAlq/LiF/Al 15.38 - 13.58 4.0
This compound ITO/DNTPD/Spiro-NPB/EML/BAlq/LiF/Al 9.24 8.26 9.82 4.5
HTM 1B * ITO/DNTPD/HTM 1B/EML/BAlq/LiF/Al 16.16 11.17 13.64 4.0

Note: HTM 1B is a synthesized spirobifluorene-based material compared against this compound.[1]

Table 2: Material Properties of Selected Hole Transport Materials [1][4]

Material HOMO (eV) LUMO (eV) Tg (°C) Td (°C, 5% loss)
This compound 5.32 2.38 126 420
HTM 1A * 5.33 2.45 110 450
HTM 1B * 5.54 2.62 180 495

Note: HTM 1A and 1B are derivatives of the spirobifluorene core.[1][4]

Application in Perovskite Solar Cells (PSCs)

While Spiro-OMeTAD is the most common HTM in high-efficiency PSCs, spiro-based compounds like this compound and its analogues are explored as alternatives to improve stability and performance. The primary role of the HTM in a PSC is to efficiently extract holes from the perovskite absorber layer and transport them to the metal contact while blocking electrons.

PSC Device Architectures

PSCs are typically fabricated in either n-i-p (regular) or p-i-n (inverted) configurations. The n-i-p structure, where this compound would be used, is depicted below.

G cluster_device n-i-p Perovskite Solar Cell Architecture cluster_legend Charge Flow TCO Transparent Conductive Oxide (e.g., FTO) ETL Electron Transport Layer (ETL, e.g., TiO2) ETL->TCO ETL->TCO e- Perovskite Perovskite Absorber Layer Perovskite->ETL Perovskite->ETL e- HTL Hole Transport Layer (HTL) e.g., this compound Analogue Perovskite->HTL h+ HTL->Perovskite Metal Metal Contact (e.g., Au) HTL->Metal h+ Metal->HTL h Holes (h+) e Electrons (e-) photon Incident Light photon->Perovskite Absorption

Caption: Generic n-i-p PSC architecture where a spiro-based HTM can be used.

Performance Data

A study developed a Spiro-OMeTAD analogue, named spiro-Naph, which demonstrates the potential of modifying the spiro core to achieve superior performance and stability in PSCs.

Table 3: Photovoltaic Performance of PSCs with Different Spiro-based HTMs [5]

HTM Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
Spiro-OMeTAD 1.16 25.41 81.3 24.01

| spiro-Naph | 1.17 | 25.53 | 81.8 | 24.43 |

The spiro-Naph-based device also exhibited excellent long-term stability, retaining a high percentage of its initial efficiency after hundreds of hours under operational stress.[5]

Experimental Protocols

Protocol 1: Fabrication of a this compound Based OLED

This protocol describes a general procedure for fabricating a multilayer OLED using thermal evaporation.

G cluster_workflow OLED Fabrication Workflow start Start clean 1. Substrate Cleaning (ITO-coated glass) start->clean plasma 2. UV-Ozone or Oxygen Plasma Treatment clean->plasma load 3. Load into Vacuum Chamber (Base pressure < 10⁻⁶ mbar) plasma->load hil 4. Deposit Hole Injection Layer (HIL) load->hil htl 5. Deposit Hole Transport Layer (HTL) (this compound, ~40 nm) hil->htl eml 6. Deposit Emissive Layer (EML) (Host:Emitter, ~20 nm) htl->eml hbl 7. Deposit Hole Blocking Layer (HBL) eml->hbl etl 8. Deposit Electron Transport Layer (ETL) hbl->etl cathode 9. Deposit Cathode (e.g., LiF/Al, ~100 nm) etl->cathode encap 10. Encapsulation (Nitrogen atmosphere) cathode->encap end Device Ready for Testing encap->end

References

Application Note: Determination of HOMO Energy Level of Spiro-NPB using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene-2,7-diamine) is a widely utilized hole transport material in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The performance of these devices is critically dependent on the energy level alignment of the constituent materials. The Highest Occupied Molecular Orbital (HOMO) energy level is a key parameter that governs the efficiency of hole injection and transport. Cyclic voltammetry (CV) is a powerful and common electrochemical technique used to determine the HOMO level of organic materials by measuring their oxidation potential. This application note provides a detailed protocol for the determination of the HOMO level of this compound using cyclic voltammetry, with ferrocene as an external reference.

Principle

The HOMO energy level of a molecule is related to its ionization potential, which is the energy required to remove an electron. In cyclic voltammetry, the onset oxidation potential (E_onset_ox) corresponds to the energy required to initiate the removal of an electron from the HOMO. By measuring this potential relative to a reference compound with a known energy level, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the absolute HOMO energy level of the sample can be calculated. The HOMO energy level of ferrocene is widely accepted to be -4.8 eV relative to the vacuum level.

The relationship is expressed by the following empirical equation:

E_HOMO (eV) = - [E_onset_ox (vs Fc/Fc⁺) + 4.8]

Where E_onset_ox (vs Fc/Fc⁺) is the onset oxidation potential of the sample measured relative to the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

Quantitative Data Summary

The following table summarizes the essential quantitative data for the determination of the HOMO level of this compound.

ParameterSymbolValueReference
Onset Oxidation Potential of this compound (vs Ag/AgCl)E_onset_oxValue to be determinedExperimental Result
Half-wave Potential of Ferrocene (vs Ag/AgCl)E₁/₂(Fc/Fc⁺)~0.45 VLiterature value, can vary with conditions
HOMO Energy Level of FerroceneE_HOMO(Fc)-4.8 eVEstablished Literature Value
Calculated HOMO Energy Level of this compoundE_HOMO(this compound)Calculated ValueBased on Experimental and Literature Data

Note: The HOMO level of spirobifluorene derivatives similar to this compound has been reported in the range of -5.18 eV to -5.32 eV. A representative value of approximately -5.2 eV is often cited.

Experimental Protocol

This protocol outlines the steps for determining the HOMO level of this compound using a standard three-electrode cyclic voltammetry setup.

Materials and Reagents:

  • This compound

  • Ferrocene (Fc)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN) (electrochemical grade)

  • Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) (electrochemical grade)

  • Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) electrode

  • Counter Electrode: Platinum (Pt) wire or foil

  • Volumetric flasks and pipettes

  • Inert gas (Argon or Nitrogen) for deaeration

Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry software

  • Electrochemical cell

  • Polishing kit for the working electrode (alumina slurry and polishing pads)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DCM or ACN).

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • This compound Solution (Analyte): Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte. For example, dissolve the required amount of this compound and TBAPF₆ in anhydrous DCM in a volumetric flask.

    • Ferrocene Solution (Reference): Prepare a 1-5 mM solution of ferrocene in the same solvent and supporting electrolyte concentration as the analyte solution.

  • Cyclic Voltammetry Measurement of this compound:

    • Assemble the electrochemical cell with the working, reference, and counter electrodes.

    • Add the this compound solution to the cell.

    • Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the measurement.

    • Connect the electrodes to the potentiostat.

    • Perform a cyclic voltammetry scan over a potential range sufficient to observe the oxidation of this compound. A typical starting range could be from 0 V to 1.5 V vs Ag/AgCl.

    • Set the scan rate to 50-100 mV/s.

    • Record the voltammogram.

  • Cyclic Voltammetry Measurement of Ferrocene:

    • Clean the cell and electrodes thoroughly.

    • Add the ferrocene solution to the cell and deaerate as before.

    • Perform a cyclic voltammetry scan over a potential range that encompasses the Fc/Fc⁺ redox couple (e.g., -0.2 V to 0.8 V vs Ag/AgCl).

    • Record the voltammogram.

  • Data Analysis:

    • Determine the Onset Oxidation Potential of this compound (E_onset_ox): From the voltammogram of this compound, identify the potential at which the oxidation current begins to increase. This can be determined by finding the intersection of the tangent to the baseline and the tangent to the rising portion of the oxidation peak.

    • Determine the Half-Wave Potential of Ferrocene (E₁/₂(Fc/Fc⁺)): From the voltammogram of ferrocene, determine the anodic peak potential (E_pa) and the cathodic peak potential (E_pc). Calculate the half-wave potential using the formula: E₁/₂ = (E_pa + E_pc) / 2.

    • Calculate the HOMO Level of this compound:

      • Calculate the onset oxidation potential of this compound relative to the Fc/Fc⁺ couple: E_onset_ox (vs Fc/Fc⁺) = E_onset_ox (vs Ag/AgCl) - E₁/₂(Fc/Fc⁺) (vs Ag/AgCl)

      • Calculate the HOMO energy level using the empirical formula: E_HOMO (eV) = - [E_onset_ox (vs Fc/Fc⁺) + 4.8]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Calculation prep_electrode 1. Prepare and Polish Working Electrode prep_spiro_solution 2. Prepare this compound Solution (1-5 mM in 0.1 M Supporting Electrolyte) prep_fc_solution 3. Prepare Ferrocene Solution (1-5 mM in 0.1 M Supporting Electrolyte) measure_spiro 4. Run CV on this compound Solution prep_fc_solution->measure_spiro measure_fc 5. Run CV on Ferrocene Solution measure_spiro->measure_fc analyze_spiro 6. Determine Onset Oxidation Potential (E_onset_ox) of this compound measure_fc->analyze_spiro analyze_fc 7. Determine Half-Wave Potential (E₁/₂) of Ferrocene analyze_spiro->analyze_fc calculate_homo 8. Calculate HOMO Level of this compound analyze_fc->calculate_homo

Caption: Workflow for HOMO level determination of this compound.

Calculation Logic Diagram

calculation_logic cluster_inputs Experimental Inputs cluster_reference Reference Value cluster_calculation Calculation Steps cluster_output Final Result e_onset_spiro E_onset_ox (this compound) vs Ag/AgCl calc_relative_potential E_onset_ox (vs Fc/Fc⁺) = E_onset_ox (vs Ag/AgCl) - E₁/₂ (Fc/Fc⁺) e_onset_spiro->calc_relative_potential e_half_fc E₁/₂ (Fc/Fc⁺) vs Ag/AgCl e_half_fc->calc_relative_potential e_homo_fc E_HOMO (Ferrocene) = -4.8 eV calc_homo E_HOMO (this compound) = - [E_onset_ox (vs Fc/Fc⁺) + 4.8] e_homo_fc->calc_homo calc_relative_potential->calc_homo final_homo HOMO Energy Level of this compound (eV) calc_homo->final_homo

Application of Spiro-NPB in Red Phosphorescent OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB (N²,N⁷-di(naphthalen-1-yl)-N²,N⁷-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) is a widely recognized hole-transporting material (HTM) utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its rigid, non-planar spirobifluorene core structure provides excellent thermal and morphological stability, which are critical for device longevity and operational stability.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in red phosphorescent OLEDs (PhOLEDs), summarizing key performance data and outlining fabrication methodologies.

Key Properties of this compound

The unique molecular architecture of this compound imparts several advantageous properties for its use as an HTM in PhOLEDs. The spiro-annulated structure minimizes intermolecular stacking, which enhances the material's rigidity and contributes to a high glass transition temperature (Tg).[3] This thermal stability is crucial for preventing device degradation caused by Joule heating during operation.[3]

Table 1: Material Properties of this compound

PropertyValueReference
Highest Occupied Molecular Orbital (HOMO)5.32 eV[1][2]
Lowest Unoccupied Molecular Orbital (LUMO)2.38 eV[2]
Triplet Energy (ET)2.33 eV[1][2]
Glass Transition Temperature (Tg)126 °C[2]
Decomposition Temperature (Td)420 °C[2]

Performance in Red Phosphorescent OLEDs

This compound has been utilized as a reference hole-transporting material in several studies focusing on the development of novel HTMs for red PhOLEDs. While often outperformed by newly synthesized, specialized materials, its performance provides a solid benchmark for comparison. The data presented below is from a study comparing this compound with newly designed HTMs (HTM 1A and HTM 1B).

Table 2: Performance of Red PhOLEDs with this compound as the Hole-Transporting Layer

DeviceTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
Device with this compound4.59.248.26Not explicitly stated, but lower than 13.64%

Data extracted from a comparative study where a device with a novel HTM (HTM 1B) showed a maximum external quantum efficiency of 13.64%.[1][4]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the fabrication of red phosphorescent OLEDs utilizing a hole-transporting layer.

General Device Fabrication Workflow

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Thermal Evaporation) cluster_post Post-Fabrication p1 ITO Substrate Cleaning (Acetone, Isopropyl Alcohol, DI Water) p2 UV-Ozone Treatment p1->p2 f1 Hole Injection Layer (HIL) Deposition p2->f1 f2 Hole Transport Layer (HTL) Deposition (e.g., this compound) f1->f2 f3 Emissive Layer (EML) Deposition (Host doped with Red Phosphor) f2->f3 f4 Electron Transport Layer (ETL) Deposition f3->f4 f5 Electron Injection Layer (EIL) Deposition f4->f5 f6 Cathode Deposition f5->f6 e1 Encapsulation f6->e1 e2 Device Characterization e1->e2

Caption: General workflow for the fabrication and characterization of a red PhOLED.

Detailed Protocol for a Red PhOLED with this compound

This protocol describes the fabrication of a multilayer red phosphorescent OLED based on a common device architecture.

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates with a thickness of 150 nm are used as the anode.[1]

  • The substrates are sequentially cleaned in an ultrasonic bath with acetone, isopropyl alcohol, and deionized water.[1]

  • Following ultrasonication, the substrates are treated with UV-ozone for a specified duration to enhance the work function of the ITO and improve hole injection.[1]

2. Organic Layer and Cathode Deposition:

  • The device layers are deposited via high-vacuum thermal evaporation.

  • Hole Injection Layer (HIL): 4,4′-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino]biphenyl (DNTPD) is deposited.[1]

  • Hole Transport Layer (HTL): this compound is deposited onto the HIL.[1]

  • Emissive Layer (EML): A suitable host material is co-deposited with a red phosphorescent dopant.

  • Electron Transport Layer (ETL): A material with appropriate electron mobility and LUMO level is deposited.

  • Electron Injection Layer (EIL) and Cathode: A thin layer of an electron-injecting material (e.g., LiF) is deposited, followed by a thicker layer of a metal cathode (e.g., Al).[5]

Device Architecture

G Anode Anode (ITO) HIL Hole Injection Layer (HIL) (e.g., DNTPD) Anode->HIL HTL Hole Transport Layer (HTL) (this compound) HIL->HTL EML Emissive Layer (EML) (Host:Red Phosphor) HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) (e.g., LiF) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

References

Application Notes and Protocols for Solution-Processing of Spiro-NPB Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-functionalized N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (Spiro-NPB) derivatives are a class of amorphous molecular materials widely employed as hole-transporting layers (HTLs) in high-performance organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their rigid, non-planar spiro structure provides high glass transition temperatures (Tg), good morphological stability, and isotropic charge transport properties. Solution-processing offers a cost-effective and scalable alternative to vacuum deposition for fabricating thin films of these materials, making them attractive for large-area electronics.

These application notes provide an overview of common solution-processing methods for this compound derivatives, including spin coating, blade coating, and inkjet printing. Detailed experimental protocols for the fabrication of OLEDs and PSCs are provided, along with a summary of key performance data.

Data Presentation: Performance of Solution-Processed this compound Derivatives

The following tables summarize the performance of various solution-processed this compound derivatives in OLEDs and PSCs.

Table 1: Performance of Solution-Processed this compound Derivatives in OLEDs

DerivativeHost MaterialSolution ProcessDevice EfficiencyReference
This compound-Spin CoatingCE: 9.24 cd/A, PE: 8.26 lm/W, EQE: 9.82%[1]
HTM 1B-Spin CoatingCE: 16.16 cd/A, PE: 11.17 lm/W, EQE: 13.64%[1]
SP2-Not SpecifiedPE: 34.47 lm/W, CE: 38.41 cd/A, EQE: 13.43%[2]
BTBF-DPA-Not SpecifiedPE: 40.1 lm/W, EQE: 24.9% (Red PhOLED)[2]

CE: Current Efficiency, PE: Power Efficiency, EQE: External Quantum Efficiency

Table 2: Performance of Solution-Processed Spiro-OMeTAD in Perovskite Solar Cells

PerovskiteAdditivesSolution ProcessDevice PerformanceReference
CH₃NH₃PbI₃Li-TFSI, tBPSpin CoatingPCE: 19.24%[3]
FAPbI₃Li-TFSI, tBPSpin CoatingPCE: 20.12%[4]
(FA,Cs)Pb(Br,I)₃Li-TFSI, tBP, FK209Spin CoatingPCE: up to 21.6%[5]
CH₃NH₃PbI₃NoneSpin CoatingPCE: 6.21%[6]

PCE: Power Conversion Efficiency, Li-TFSI: Bis(trifluoromethane)sulfonimide lithium salt, tBP: 4-tert-butylpyridine, FK209: Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) tris(triflyl)methanide)

Table 3: Solubility of Selected this compound Derivatives

DerivativeSolventSolubilityReference
NPBChloroform2.8 x 10⁻³ (mole fraction)[7]
NPBToluene1.1 x 10⁻³ (mole fraction)[7]
NPBMethanol2.4 x 10⁻⁷ (mole fraction)[7]
Spiro-OMeTADChlorobenzeneGood[8]

Experimental Protocols

Protocol 1: Spin Coating of Spiro-OMeTAD for Perovskite Solar Cells

This protocol details the deposition of a Spiro-OMeTAD hole-transporting layer onto a perovskite film.

1. Solution Preparation:

  • Dissolve 72.3 mg of Spiro-OMeTAD in 1 mL of chlorobenzene.

  • To this solution, add 28.8 µL of 4-tert-butylpyridine (tBP) and 17.5 µL of a lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) stock solution (520 mg/mL in acetonitrile).

  • Stir the solution at room temperature for at least 2 hours before use.

2. Substrate Preparation:

  • Ensure the perovskite-coated substrate is clean and dry.

3. Spin Coating Procedure:

  • Transfer the perovskite substrate into a nitrogen-filled glovebox.

  • Dispense approximately 50 µL of the Spiro-OMeTAD solution onto the center of the perovskite film.

  • Spin coat the substrate at 4,000 rpm for 30 seconds.

  • The film should appear uniform and transparent.

4. Annealing:

  • Anneal the substrate on a hotplate at 80°C for 10 minutes in the glovebox.

5. Device Finalization:

  • Deposit the top metal electrode (e.g., gold or silver) by thermal evaporation.

Protocol 2: Blade Coating of a this compound Derivative Layer

Blade coating is a scalable method suitable for large-area deposition.

1. Solution Preparation:

  • Prepare a solution of the this compound derivative in a suitable high-boiling-point solvent (e.g., chlorobenzene, o-dichlorobenzene) at a concentration of 5-20 mg/mL. The optimal concentration will depend on the desired film thickness and the specific derivative's solubility.

  • Filter the solution through a 0.2 µm PTFE filter.

2. Substrate Preparation:

  • The substrate (e.g., ITO-coated glass or a perovskite film) should be clean and pre-heated to a specific temperature (typically between 50-100°C) to facilitate solvent evaporation.

3. Blade Coating Procedure:

  • Mount the substrate on the blade coater stage.

  • Dispense a line of the this compound solution in front of the blade.

  • Set the blade speed (typically 10-100 mm/s) and the blade-substrate gap (typically 50-200 µm).

  • Initiate the coating process. The blade will spread a uniform wet film across the substrate.

4. Annealing:

  • Transfer the coated substrate to a hotplate for annealing (typically 80-120°C for 5-15 minutes) to remove residual solvent and improve film morphology.

Protocol 3: Inkjet Printing of a this compound Derivative

Inkjet printing allows for precise, patterned deposition of materials.

1. Ink Formulation:

  • Dissolve the this compound derivative in a high-boiling-point solvent or a solvent mixture to achieve the desired viscosity (typically 10-20 cP) and surface tension for stable droplet formation.

  • Filter the ink through a 0.2 µm filter compatible with the chosen solvent.

2. Substrate Preparation:

  • The substrate surface may require treatment (e.g., plasma or UV-ozone) to ensure proper wetting and adhesion of the ink droplets.

3. Inkjet Printing Procedure:

  • Load the ink into the printer cartridge.

  • Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve a uniform and pinhole-free film.

  • Print the desired pattern onto the substrate.

4. Annealing:

  • Anneal the printed film on a hotplate to remove solvents and solidify the layer. Annealing conditions will depend on the solvents used.

Mandatory Visualization

experimental_workflow cluster_solution_prep Solution Preparation cluster_deposition Film Deposition cluster_post_processing Post-Processing & Characterization spiro_dissolve Dissolve this compound Derivative additives Add Dopants/ Additives (optional) spiro_dissolve->additives filtration Filter Solution (0.2 µm PTFE) additives->filtration spin_coating Spin Coating filtration->spin_coating blade_coating Blade Coating filtration->blade_coating inkjet_printing Inkjet Printing filtration->inkjet_printing annealing Thermal Annealing spin_coating->annealing blade_coating->annealing inkjet_printing->annealing characterization Film Characterization (AFM, UV-Vis, etc.) annealing->characterization device_fabrication Complete Device Fabrication characterization->device_fabrication device_testing Device Performance Testing device_fabrication->device_testing

Caption: General experimental workflow for solution-processing of this compound derivatives.

oled_charge_transport cluster_oled OLED Device Structure anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil 1. Hole Injection htl This compound HTL hil->htl 2. Hole Transport eml Emissive Layer (EML) htl->eml 3. Hole Injection into EML etl Electron Transport Layer (ETL) etl->eml 5. Electron Transport cathode Cathode cathode->etl 4. Electron Injection

Caption: Charge transport and recombination in a typical OLED with a this compound HTL.

psc_charge_extraction cluster_psc Perovskite Solar Cell (n-i-p structure) tco Transparent Conducting Oxide (TCO) etl Electron Transport Layer (ETL) etl->tco 5. Electron Transport to TCO perovskite Perovskite Absorber Layer perovskite->etl 4. Electron Extraction htl This compound HTL perovskite->htl 2. Hole Extraction electrode Metal Electrode htl->electrode 3. Hole Transport to Electrode light Sunlight (hν) light->perovskite 1. Photon Absorption & Exciton Generation

Caption: Charge generation and extraction in a perovskite solar cell with a this compound HTL.

References

Application Notes and Protocols for Measuring Hole Mobility in Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-NPB (N,N'-bis(1-naphthalenyl)-N,N'-bis-phenyl-(1,1'-biphenyl)-4,4'-diamine, with a spirobifluorene core) is a widely utilized hole transporting material (HTM) in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its high thermal stability and amorphous nature contribute to the longevity and efficiency of these devices. The charge carrier mobility, a critical parameter, directly influences device performance by governing the speed at which charges move through the material. Accurate and reproducible measurement of hole mobility in this compound is therefore essential for material characterization, device modeling, and the development of new and improved organic semiconductors.

This document provides detailed application notes and protocols for the experimental determination of hole mobility in this compound thin films using two common techniques: Time-of-Flight (TOF) and Space-Charge-Limited Current (SCLC).

Principle of Mobility Measurement Techniques

Time-of-Flight (TOF): The TOF method directly measures the transit time of a sheet of photogenerated charge carriers across a thin film of the organic semiconductor under an applied electric field. A short pulse of light, strongly absorbed by the material, creates electron-hole pairs near a semi-transparent electrode. Depending on the polarity of the applied voltage, either holes or electrons are drawn across the film. The resulting transient photocurrent is monitored with an oscilloscope. The transit time (t_T) is determined from the shape of the photocurrent decay, and the mobility (µ) is calculated using the following equation:

µ = L² / (V * t_T)

where L is the thickness of the organic film and V is the applied voltage.

Space-Charge-Limited Current (SCLC): The SCLC method analyzes the current-voltage (J-V) characteristics of a single-carrier device. At a sufficiently high voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes limited by the space charge of the injected carriers. In the trap-free SCLC regime, the current density (J) is described by the Mott-Gurney law:

J = (9/8) * ε₀ * ε_r * µ * (V²/L³)

where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the film thickness. By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.

Data Presentation

Table 1: Hole Mobility of this compound and Related Compounds

MaterialMeasurement TechniqueMobility (cm²/Vs)Electric Field (V/cm)Temperature (K)Notes
This compoundSCLC3.3 x 10⁻⁷Not specifiedRoom TemperatureCompared to 1.32 x 10⁻⁷ cm²/Vs for a non-spiro NPB derivative.[1]
Spiro-TADSCLC2-8 x 10⁻⁴Not specifiedRoom TemperatureGood hole mobility noted for this related spiro compound.
Spiro-OMeTADSCLC~10⁻⁵ (pristine)Not specifiedRoom TemperatureLow intrinsic hole mobility.[1]
Spiro-OMeTADSCLC2.1 x 10⁻⁵ (pristine)Not specifiedRoom Temperature
Spiro-OMeTADSCLC4.71 x 10⁻⁴Not specifiedRoom Temperature
NPBTOF(3-6) x 10⁻⁴4 x 10⁴ - 4 x 10⁵290Pristine NPB film.
NPBSCLC1.63 x 10⁻⁵ (50 nm film)1 x 10⁵Room TemperatureMobility is thickness-dependent.[2]
NPBSCLC7.64 x 10⁻⁴ (1000 nm film)1 x 10⁵Room TemperatureMobility is thickness-dependent.[2]

Experimental Protocols

Protocol 1: Time-of-Flight (TOF) Measurement

1. Sample Preparation:

  • Substrate: Use pre-cleaned Indium Tin Oxide (ITO) coated glass substrates.

  • Organic Layer Deposition: Deposit a thin film of this compound (typically 1-5 µm for clear transit time observation) onto the ITO substrate via thermal evaporation in a high vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate should be maintained at 1-2 Å/s to ensure a uniform and amorphous film.

  • Top Electrode: Deposit a semi-transparent top electrode (e.g., 20 nm of aluminum or gold) onto the this compound film through a shadow mask to define the active area of the device. The semi-transparent nature allows for the laser pulse to penetrate and generate charge carriers near the electrode.

  • Thickness Measurement: Accurately measure the thickness of the this compound film using a profilometer or ellipsometry.

2. TOF Measurement Setup:

  • Light Source: A pulsed nitrogen laser (λ = 337 nm) with a short pulse duration (e.g., < 5 ns) is suitable for exciting this compound. The laser fluence should be kept low to avoid space-charge effects from a high density of photogenerated carriers.

  • Electrical Circuit: The sample is placed in a circuit with a DC voltage source and a series resistor (typically 50 Ω to match the oscilloscope impedance). The voltage across the series resistor is measured by a fast digital oscilloscope (bandwidth > 100 MHz).

  • Measurement Environment: The measurement should be performed in an inert atmosphere (e.g., nitrogen or argon) or vacuum to prevent degradation of the organic material. Temperature control of the sample stage is desirable for temperature-dependent mobility studies.

3. Data Acquisition and Analysis:

  • Apply a DC voltage across the sample.

  • Trigger a single laser pulse to illuminate the semi-transparent electrode.

  • Record the transient photocurrent on the oscilloscope.

  • The transit time (t_T) is typically identified as the "knee" or inflection point in the photocurrent transient when plotted on a log-log scale.

  • Calculate the hole mobility using the equation: µ = L² / (V * t_T).

  • Repeat the measurement at various applied voltages to study the electric field dependence of the mobility.

Protocol 2: Space-Charge-Limited Current (SCLC) Measurement

1. Device Fabrication:

  • Device Structure: A hole-only device structure is required. A typical structure is ITO / Hole Injection Layer (HIL) / this compound / High Work Function Metal (e.g., Au or Al).

  • Hole Injection Layer (HIL): A thin layer of a material with a high work function, such as Molybdenum Oxide (MoO₃) or PEDOT:PSS, is deposited on the ITO to ensure efficient (Ohmic) hole injection into the this compound layer.

  • This compound Layer: Deposit the this compound layer (typically 100-500 nm thick) via thermal evaporation.

  • Top Electrode: Deposit a high work function metal electrode (e.g., 100 nm of Gold or Aluminum) to complete the device.

2. SCLC Measurement:

  • Instrumentation: A source-measure unit (SMU) is used to apply a voltage sweep and measure the resulting current.

  • Measurement Conditions: The J-V characteristics are measured in the dark and in an inert atmosphere.

  • Voltage Sweep: Apply a voltage sweep from 0 V to a voltage high enough to clearly observe the SCLC regime (typically 10-20 V, depending on the film thickness).

3. Data Analysis:

  • Plot the measured current density (J) versus the applied voltage (V) on a log-log scale.

  • Identify the different conduction regimes: Ohmic region (J ∝ V) at low voltages and the SCLC region (J ∝ V²) at higher voltages.

  • In the SCLC region, the data should follow a linear relationship with a slope of approximately 2.

  • Fit the Mott-Gurney equation to the SCLC region to extract the hole mobility (µ). It is often more convenient to plot J vs. V² and fit the linear portion.

Mandatory Visualizations

TOF_Workflow cluster_prep Sample Preparation cluster_measurement TOF Measurement cluster_analysis Data Analysis ITO_Substrate ITO Substrate Cleaning Spiro_Deposition This compound Deposition (1-5 µm) ITO_Substrate->Spiro_Deposition Top_Electrode Top Electrode Deposition (Al/Au) Spiro_Deposition->Top_Electrode Thickness_Measure Film Thickness Measurement Top_Electrode->Thickness_Measure Apply_Voltage Apply DC Voltage Thickness_Measure->Apply_Voltage Laser_Pulse Pulsed Laser Excitation Apply_Voltage->Laser_Pulse Record_Photocurrent Record Transient Photocurrent Laser_Pulse->Record_Photocurrent Determine_Transit_Time Determine Transit Time (t_T) Record_Photocurrent->Determine_Transit_Time Calculate_Mobility Calculate Mobility (µ) Determine_Transit_Time->Calculate_Mobility

Caption: Experimental workflow for Time-of-Flight (TOF) mobility measurement.

References

Troubleshooting & Optimization

Technical Support Center: Achieving High-Quality Spiro-NPB Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the deposition of Spiro-NPB films, ensuring improved uniformity and quality.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its film uniformity important?

A1: this compound is a spiro-annulated derivative of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), a widely used hole-transporting material in organic light-emitting diodes (OLEDs) and other organic electronic devices. The uniformity and quality of the this compound film are critical as they directly impact device performance, influencing charge carrier mobility, device efficiency, and operational stability. Defects such as pinholes, cracks, or a rough surface morphology can lead to short circuits, inconsistent performance, and premature device failure.

Q2: What are the common methods for depositing this compound films?

A2: The two primary methods for depositing this compound films are solution processing via spin coating and vacuum thermal evaporation. Spin coating is a cost-effective method that involves dispensing a solution of this compound onto a substrate and spinning it at high speed to create a thin film. Thermal evaporation is a vacuum-based technique where this compound is heated until it sublimes, and the vapor deposits as a thin film onto a cooler substrate. Thermal evaporation generally offers more precise control over film thickness and purity.

Q3: What are the key factors influencing this compound film quality?

A3: Several factors can significantly impact the quality and uniformity of this compound films:

  • Substrate Cleanliness: A pristine substrate surface is crucial to prevent defects like pinholes and ensure good film adhesion.

  • This compound Solution Properties (for spin coating): The concentration, choice of solvent, and solubility of this compound affect the solution's viscosity and drying rate, which in turn influence film thickness and uniformity.

  • Spin Coating Parameters: Spin speed, acceleration, and duration are critical parameters that control the final film thickness and can affect its uniformity.

  • Thermal Evaporation Parameters: The deposition rate and substrate temperature are key variables in thermal evaporation that influence the morphology and crystallinity of the film.

  • Annealing Conditions: Post-deposition annealing (temperature and time) can be used to improve film morphology, remove residual solvent, and enhance charge transport properties.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication of this compound films in a question-and-answer format.

Problem 1: The spin-coated this compound film has pinholes and comet-like streaks.

  • Q: What is the likely cause of pinholes and streaks in my film?

    • A: The most common cause is particulate contamination on the substrate or in the this compound solution. These particles disrupt the uniform flow of the solution during spin coating, leading to voids (pinholes) or tails behind the particles (comet streaks).

  • Q: How can I prevent pinholes and streaks?

    • A:

      • Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure. A typical process involves sequential ultrasonication in detergents, deionized water, acetone, and isopropanol, followed by drying with a nitrogen gun. An oxygen plasma or UV-ozone treatment immediately before spin coating can further enhance surface cleanliness and wettability.

      • Solution Filtration: Filter the this compound solution using a syringe filter (e.g., 0.2 µm pore size) before dispensing it onto the substrate to remove any aggregates or dust particles.

      • Clean Environment: Perform the spin coating process in a clean environment, such as a laminar flow hood or a glovebox, to minimize airborne particle contamination.

Problem 2: The this compound film is not uniform and has an uneven thickness.

  • Q: My film is thicker at the center than at the edges. What could be the reason?

    • A: This can be due to several factors, including improper solution dispensing, incorrect spin speed, or a non-optimized solution viscosity.

  • Q: What steps can I take to improve film uniformity?

    • A:

      • Dispensing Technique: Dispense the solution at the center of the substrate before starting the spin coater (static dispense) to allow for even spreading.

      • Optimize Spin Speed: Higher spin speeds generally lead to thinner and more uniform films. Experiment with different spin speeds to find the optimal condition for your solution. A two-step spin process, with a low-speed spread step followed by a high-speed thinning step, can also improve uniformity.

      • Solution Concentration: Adjust the concentration of your this compound solution. A lower concentration will result in a lower viscosity and a thinner film, which can improve uniformity.

Problem 3: The thermally evaporated this compound film has a rough surface.

  • Q: What factors contribute to a rough film during thermal evaporation?

    • A: A high deposition rate or a suboptimal substrate temperature can lead to a rough film morphology.

  • Q: How can I achieve a smoother film with thermal evaporation?

    • A:

      • Control Deposition Rate: Use a lower deposition rate (e.g., 0.1-0.2 nm/s) to allow the molecules more time to arrange themselves into a smoother film. A quartz crystal microbalance (QCM) is essential for monitoring and controlling the deposition rate.

      • Optimize Substrate Temperature: The substrate temperature can influence the mobility of the deposited molecules. Experiment with different substrate temperatures to find the optimal condition for achieving a smooth film.

Quantitative Data Summary

The following tables summarize key quantitative data related to the deposition of hole-transport layers. Note that much of the available literature focuses on Spiro-MeOTAD, a closely related material. The principles are generally applicable to this compound, but optimal parameters may vary.

Table 1: Effect of Spin Coating Parameters on Film Properties

ParameterValueEffect on FilmMaterial Reference
Spin Speed 1000 - 6000 rpmHigher speed leads to thinner films.[1]General Spin Coating
Spin Speed 3000 rpmRMS roughness: 8.65 nmZnO
4000 rpmRMS roughness: 10.11 nmZnO
5000 rpmRMS roughness: 7.75 nmZnO
Solution Conc. 5 - 20 mg/mlHigher concentration leads to thicker films.[2]PCL
Annealing Temp. 90 - 150 °CAffects crystallinity and device performance.[3]Perovskite/Spiro-MeOTAD

Table 2: Thermal Evaporation Parameters

ParameterValueEffect on FilmMaterial Reference
Deposition Rate 0.1 - 0.2 nm/sSlower rates can lead to smoother films.NPB[4]
Deposition Rate 1 - 10 Å/sTypical range for thermal evaporation.[5]General Thermal Evaporation
Annealing Temp. 100 °CUsed post-deposition to improve film properties.[4]Perovskite/Spiro-MeOTAD

Experimental Protocols

Protocol 1: Spin Coating of this compound Film

This protocol provides a general procedure for depositing a this compound film via spin coating. Optimal parameters should be determined empirically.

  • Substrate Cleaning: a. Place substrates in a beaker and sequentially sonicate for 15 minutes each in a detergent solution, deionized water, acetone, and isopropanol. b. Dry the substrates using a stream of high-purity nitrogen gas. c. Treat the substrates with oxygen plasma or a UV-ozone cleaner for 10-15 minutes immediately before use to ensure a hydrophilic surface.

  • This compound Solution Preparation: a. Dissolve this compound in a suitable solvent (e.g., chlorobenzene, chloroform, or toluene) to the desired concentration (e.g., 10 mg/mL). b. Gently heat and stir the solution until the this compound is fully dissolved. c. Before use, filter the solution through a 0.2 µm PTFE syringe filter.

  • Spin Coating Process: a. Place the cleaned substrate on the spin coater chuck and ensure it is centered. b. Dispense a sufficient amount of the this compound solution onto the center of the substrate to cover the entire surface during spinning (e.g., 50-100 µL for a 1x1 inch substrate). c. Start the spin coater. A two-step program is often effective: i. Step 1 (Spreading): 1000 rpm for 10 seconds. ii. Step 2 (Thinning): 4000 rpm for 30 seconds. d. After the spin coating process is complete, carefully remove the substrate from the chuck.

  • Annealing: a. Place the coated substrate on a hotplate in a nitrogen-filled glovebox. b. Anneal the film at a temperature between 80-120°C for 10-30 minutes to remove residual solvent and improve film morphology. c. Allow the substrate to cool down to room temperature before further processing.

Protocol 2: Thermal Evaporation of this compound Film

This protocol outlines the general steps for depositing a this compound film using thermal evaporation.

  • Substrate Preparation: a. Clean the substrate using the procedure described in Protocol 1 (Substrate Cleaning). b. Mount the cleaned substrate onto the substrate holder in the thermal evaporation chamber.

  • Source Preparation: a. Place a suitable amount of this compound powder into a clean evaporation boat (e.g., molybdenum or tungsten). b. Install the boat in the evaporation source holder within the chamber.

  • Evaporation Process: a. Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr. b. Degas the this compound source by slowly increasing the current to the evaporation boat until the material starts to melt, but not evaporate significantly. Hold at this temperature for a few minutes to remove trapped gases. c. Position the shutter between the source and the substrate. d. Gradually increase the current to the boat until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance. A typical rate for organic materials is 0.1-0.2 nm/s.[4] e. Once the deposition rate is stable, open the shutter to begin depositing the this compound film onto the substrate. f. Close the shutter when the desired film thickness is reached. g. Gradually decrease the current to the boat to cool down the source.

  • Post-Deposition: a. Allow the substrate to cool to room temperature inside the vacuum chamber before venting. b. If required, the film can be annealed in a separate step as described in Protocol 1 (Annealing).

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing cluster_characterization Characterization sub_clean Substrate Cleaning spin_coat Spin Coating sub_clean->spin_coat therm_evap Thermal Evaporation sub_clean->therm_evap sol_prep Solution Preparation sol_prep->spin_coat annealing Annealing spin_coat->annealing therm_evap->annealing afm AFM annealing->afm sem SEM annealing->sem uv_vis UV-Vis annealing->uv_vis end afm->end sem->end uv_vis->end start start->sub_clean troubleshooting_workflow start Film Defect Observed? defect_type Defect Type? start->defect_type Yes pinholes Pinholes / Streaks defect_type->pinholes Pinholes non_uniform Non-uniform Thickness defect_type->non_uniform Non-uniformity roughness High Surface Roughness defect_type->roughness Roughness solution1 Clean Substrate Thoroughly Filter Solution pinholes->solution1 solution2 Optimize Spin Speed Adjust Solution Concentration non_uniform->solution2 solution3 Lower Deposition Rate Optimize Substrate Temperature roughness->solution3 solution1->start solution2->start solution3->start

References

Preventing crystallization in Spiro-NPB thin films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-spirobi[fluorene]-7,7'-diamine) thin films. The focus is on preventing crystallization to ensure the fabrication of high-quality, amorphous films for optimal device performance.

Troubleshooting Guide: Preventing Crystallization

Q1: My this compound thin films are showing signs of crystallization (e.g., haziness, visible domains under a microscope). What are the common causes?

A1: Crystallization in this compound thin films is typically caused by one or more of the following factors:

  • Sub-optimal Deposition Parameters: The rate of deposition and the temperature of the substrate during thermal evaporation are critical. An inappropriate deposition rate or substrate temperature can lead to the formation of crystalline structures.

  • Post-Deposition Annealing Issues: Improper thermal annealing (incorrect temperature or duration) or the absence of an annealing step can result in the relaxation of the amorphous film into a more stable crystalline state over time.

  • Contamination: Impurities on the substrate surface or within the source material can act as nucleation sites for crystal growth.

  • Inappropriate Solvent Exposure: Uncontrolled exposure to solvent vapors after deposition can induce crystallization.

  • Film Stress: High internal stress in the as-deposited film can promote crystallization as a relaxation mechanism.

Q2: How can I optimize my thermal evaporation process to deposit amorphous this compound films?

A2: To promote the formation of an amorphous film, consider the following adjustments to your thermal evaporation process:

  • Deposition Rate: A relatively high deposition rate is often preferred for amorphous films of small molecules. This is because the molecules have less time to arrange themselves into an ordered crystalline structure before being "frozen" in place. A starting point for optimization would be in the range of 1-5 Å/s.

  • Substrate Temperature: Generally, keeping the substrate at or below room temperature helps in quenching the molecules into an amorphous state. Elevated substrate temperatures can provide the necessary thermal energy for molecules to arrange into crystalline domains.

  • Vacuum Level: Maintain a high vacuum (typically < 10⁻⁶ Torr) during deposition. A poor vacuum can lead to the incorporation of impurities and affect the film's morphology.

Q3: What is the recommended thermal annealing procedure for this compound films to ensure they remain amorphous?

  • Annealing Temperature: A safe starting point for annealing is slightly above the presumed T_g. We recommend starting optimization around 100-150°C. Annealing at too high a temperature (well above T_g) can induce crystallization.

  • Annealing Time: The duration of the annealing process is also important. A typical annealing time can range from 15 to 60 minutes.

  • Heating and Cooling Rates: A controlled, slow cooling rate after annealing is crucial to prevent the formation of crystalline domains. Rapid cooling can reintroduce stress into the film.

Q4: Can solvent vapor annealing be used to improve the quality of my this compound films?

A4: Yes, solvent vapor annealing (SVA) can be an effective technique to improve film morphology and prevent crystallization. SVA gently plasticizes the film, allowing for molecular rearrangement into a more stable, uniform amorphous state.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble. Common solvents used for SVA of organic materials include chloroform, toluene, and acetone.

  • Procedure: Place the deposited film in a sealed chamber containing a small amount of the chosen solvent. The solvent vapor will slowly diffuse into the film. The process can be carried out at room temperature.

  • Time: The duration of SVA can range from a few minutes to several hours, depending on the solvent and the desired film properties. It is a sensitive process that requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: What is the glass transition temperature (T_g) of this compound?

A1: The exact glass transition temperature (T_g) of this compound (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,2'-spirobi[fluorene]-7,7'-diamine) is not widely reported in the scientific literature. However, based on similar spiro-annulated compounds and the related material NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), the T_g is expected to be in the range of 95°C to 140°C. For practical purposes, experimental determination using techniques like Differential Scanning Calorimetry (DSC) is recommended for precise process optimization.

Q2: How can I characterize my this compound films to confirm they are amorphous?

A2: Several techniques can be used to assess the morphology of your thin films:

  • X-Ray Diffraction (XRD): Amorphous films will show a broad, diffuse scattering halo, whereas crystalline films will exhibit sharp Bragg diffraction peaks.

  • Atomic Force Microscopy (AFM): AFM can provide topographical images of the film surface. Amorphous films typically have a very smooth, featureless surface, while crystalline films may show distinct grain structures or crystallites.

  • Polarized Optical Microscopy: Crystalline domains can often be visualized under a polarized optical microscope due to their birefringent nature. Amorphous regions will appear dark.

Q3: Does the choice of substrate affect the crystallization of this compound films?

A3: Yes, the substrate can influence film growth and morphology. A clean, smooth, and chemically inert substrate surface is essential for promoting a uniform, amorphous film. Rough or contaminated surfaces can provide nucleation sites for crystallization. Commonly used substrates for organic electronics, such as indium tin oxide (ITO) coated glass or silicon wafers, are generally suitable, provided they are meticulously cleaned before deposition.

Data Presentation

Table 1: Recommended Deposition Parameters for Amorphous this compound Thin Films (Starting Points for Optimization)

ParameterRecommended RangeRationale
Deposition Method Thermal EvaporationStandard technique for small molecule organic materials.
Base Pressure < 1 x 10⁻⁶ TorrMinimizes contamination and ensures a long mean free path for evaporated molecules.
Deposition Rate 1 - 5 Å/sHigher rates can help quench molecules into an amorphous state.
Substrate Temperature Room Temperature (20-25°C)Lower temperatures reduce the surface mobility of molecules, inhibiting crystalline ordering.
Source-to-Substrate Distance 15 - 30 cmAffects deposition rate and uniformity; should be optimized for the specific chamber geometry.

Table 2: Post-Deposition Annealing Parameters for Amorphous this compound Thin Films (Starting Points for Optimization)

ParameterRecommended RangeRationale
Annealing Type Thermal AnnealingRelieves stress and stabilizes the amorphous phase.
Annealing Temperature 100 - 150°CShould be near or slightly above the glass transition temperature (T_g).
Annealing Time 15 - 60 minutesAllows for sufficient molecular rearrangement without inducing crystallization.
Heating/Cooling Rate 1 - 5 °C/minuteSlow, controlled rates prevent thermal shock and stress formation.
Annealing Atmosphere Inert (e.g., Nitrogen, Argon)Prevents degradation of the organic material at elevated temperatures.
Solvent for SVA Chloroform, Toluene, AcetoneChoice depends on the desired degree of film plasticization.
SVA Time 5 - 60 minutesHighly dependent on solvent vapor pressure and chamber geometry.

Experimental Protocols

Protocol 1: Thermal Evaporation of Amorphous this compound Thin Films

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., ITO-coated glass) by sequentially sonicating in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before loading into the deposition chamber to remove any remaining organic residues and improve surface wettability.

  • Deposition:

    • Load the cleaned substrate and the this compound source material into a high-vacuum thermal evaporation system.

    • Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.

    • Set the substrate holder to room temperature (20-25°C).

    • Gradually increase the current to the evaporation boat to achieve a stable deposition rate of 2 Å/s, monitored by a quartz crystal microbalance.

    • Deposit the this compound film to the desired thickness.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a tube furnace or a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Ramp the temperature to 120°C at a rate of 2°C/minute.

    • Hold the temperature at 120°C for 30 minutes.

    • Cool the substrate down to room temperature at a rate of 2°C/minute.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_dep Thin Film Deposition cluster_char Characterization sub_clean Substrate Cleaning (Sonication) sub_dry Nitrogen Drying sub_clean->sub_dry sub_treat UV-Ozone/Plasma Treatment sub_dry->sub_treat dep_load Load Substrate & Source sub_treat->dep_load dep_vac High Vacuum (< 10⁻⁶ Torr) dep_load->dep_vac dep_params Set Deposition Parameters (Rate: 1-5 Å/s, Temp: RT) dep_vac->dep_params dep_deposit Deposit this compound Film dep_params->dep_deposit post_anneal Thermal Annealing (100-150°C in N₂) dep_deposit->post_anneal post_sva Solvent Vapor Annealing (Optional) dep_deposit->post_sva char_xrd XRD post_anneal->char_xrd post_sva->char_xrd char_afm AFM char_opt Optical Microscopy

Caption: Workflow for fabricating and verifying amorphous this compound thin films.

logical_relationship cluster_factors Controlling Factors cluster_outcomes Undesirable Outcomes goal Amorphous this compound Thin Film defects Film Defects (Pinholes, Roughness) dep_rate High Deposition Rate dep_rate->goal sub_temp Low Substrate Temperature sub_temp->goal annealing Post-Deposition Annealing (Near Tg) annealing->goal cleanliness Substrate & Material Cleanliness cleanliness->goal crystallization Crystallization crystallization->dep_rate Inhibited by crystallization->sub_temp Inhibited by crystallization->annealing Inhibited by crystallization->cleanliness Inhibited by

Technical Support Center: Spiro-NPB in OLED Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spiro-bi[fluorene]) as a hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs). This resource is intended for researchers, scientists, and professionals in materials science and drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in OLEDs?

This compound is a hole-transporting material widely used in the fabrication of OLEDs. Its rigid, spiro-annulated molecular structure provides several advantages over its non-spiro counterpart, NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine). These benefits include a higher glass transition temperature (Tg) and thermal stability, as well as improved morphological stability in thin-film form.[1][2] These properties contribute to longer device lifetimes and more robust OLED performance.

Q2: What are the primary degradation mechanisms of this compound in OLEDs?

While this compound is known for its stability, it can degrade under various stressors present during OLED operation. The primary degradation mechanisms are believed to be similar to those of its parent compound, NPB, and can be categorized as:

  • Thermal Degradation: At elevated temperatures, which can be caused by Joule heating during device operation, the C-N bonds in the arylamine structure are susceptible to cleavage.[3] This can lead to the formation of lower molecular weight fragments and higher molecular weight polymers, both of which can act as charge traps or quenching sites, thereby reducing device efficiency and lifetime.

  • Electrochemical Degradation: Under electrical stress, this compound molecules can undergo oxidation. The resulting radical cations can be unstable and may participate in secondary reactions, leading to the formation of degradation products that disrupt charge transport.

  • Morphological Degradation: Although more stable than NPB, this compound thin films can still undergo morphological changes, such as crystallization, over time and under thermal stress.[4] Crystallization can lead to the formation of grain boundaries that impede charge transport and can even cause short circuits in the device.

  • Photochemical Degradation: Exposure to high-energy photons (e.g., from the emissive layer) can lead to the excitation of this compound molecules. These excited states may undergo chemical reactions, leading to the breakdown of the molecule.

  • Exciton-Induced Degradation: Excitons diffusing from the emissive layer into the hole transport layer can interact with this compound molecules, leading to their degradation. This can result in the formation of charge traps and non-radiative recombination centers.[5]

Q3: How does the stability of this compound compare to NPB?

This compound generally exhibits superior stability compared to NPB. The spiro linkage enhances the rigidity of the molecule, leading to a higher glass transition temperature and decomposition temperature. This improved thermal stability helps to suppress crystallization and maintain the amorphous nature of the thin film, which is crucial for long-term device stability.[1][2]

Troubleshooting Guides

Issue 1: Rapid Decrease in Device Luminance and Efficiency

Possible Causes:

  • Thermal Degradation of this compound: Excessive Joule heating during operation can accelerate the chemical decomposition of the this compound layer.

  • Formation of Charge Traps: Degradation products from this compound can act as hole traps, leading to an imbalance of charge carriers in the emissive layer and a decrease in recombination efficiency.

  • Interface Degradation: The interface between the this compound layer and the emissive layer may be degrading, leading to poor charge injection or exciton quenching.

Troubleshooting Steps:

  • Thermal Management:

    • Assess the operating temperature of your device. If it is excessively high, consider improving heat sinking or reducing the driving current/voltage.

    • Compare the performance of devices with this compound to those with more thermally stable HTMs to determine if thermal degradation is the primary issue.

  • Material Purity:

    • Ensure the purity of the this compound source material. Impurities can act as catalysts for degradation reactions or as initial trap sites.

    • Consider re-purifying the this compound material if purity is a concern.

  • Device Architecture:

    • Optimize the thickness of the this compound layer. A layer that is too thin may not provide adequate hole transport, while a very thick layer can increase the driving voltage and Joule heating.

    • Introduce an electron-blocking layer between the emissive layer and the this compound layer to prevent electron leakage and exciton quenching at the interface.

Issue 2: Increase in Operating Voltage Over Time

Possible Causes:

  • Morphological Instability: Crystallization of the this compound film can lead to increased series resistance.

  • Degradation Product Formation: The accumulation of high-molecular-weight degradation products can impede charge transport.[3]

  • Interface Contamination: Contamination at the interfaces of the this compound layer can create energy barriers for charge injection.

Troubleshooting Steps:

  • Film Deposition Conditions:

    • Optimize the substrate temperature and deposition rate during thermal evaporation of this compound to promote the formation of a stable amorphous film.

    • Consider post-deposition annealing at a temperature below the glass transition temperature of this compound to relieve stress in the film without inducing crystallization.

  • Substrate and Interface Preparation:

    • Ensure rigorous cleaning of the substrate to remove any contaminants before depositing the this compound layer.

    • Consider a plasma treatment of the underlying layer (e.g., the anode) to improve the interface quality.

  • Accelerated Aging Tests:

    • Perform accelerated aging tests at elevated temperatures to assess the morphological stability of the this compound film. Monitor the operating voltage and analyze the film morphology using techniques like Atomic Force Microscopy (AFM) before and after aging.

Issue 3: Formation of Dark Spots or Non-emissive Areas

Possible Causes:

  • Localized Crystallization: The formation of crystalline domains in the this compound layer can create pathways for current leakage or act as non-radiative centers.

  • Particulate Contamination: Dust or other particles on the substrate can lead to pinholes in the this compound film, resulting in short circuits.

  • Anode Corrosion: Interaction between the anode (e.g., ITO) and the this compound layer, potentially accelerated by moisture or oxygen ingress, can lead to the formation of non-emissive spots.

Troubleshooting Steps:

  • Cleanroom and Substrate Handling:

    • Ensure all fabrication steps are performed in a cleanroom environment with stringent particle control measures.

    • Thoroughly inspect substrates for any particulate contamination before use.

  • Encapsulation:

    • Improve the encapsulation of your device to minimize exposure to ambient moisture and oxygen, which can exacerbate degradation and dark spot formation.

  • Film Quality Analysis:

    • Use microscopy techniques (e.g., optical microscopy, AFM) to examine the morphology of the this compound film and identify any signs of crystallization or pinholes.

Data Presentation

Table 1: Comparison of Thermal Properties of this compound and NPB

PropertyThis compoundNPBReference(s)
Glass Transition Temperature (Tg)~135 °C~96 °C[2]
Decomposition Temperature (Td)~450 °C~410 °C[6]

Table 2: Impact of Thermal Stress on NPB-based OLED Performance

Thermal Stress ConditionChange in PurityImpact on Device Lifetime (L80)Reference(s)
330 °C for 25 hoursMinimalReduced from ~300h to ~213h[3]
330 °C for 50 hoursMinimalReduced from ~300h to ~180h[3]
380 °C for 25 hoursFormation of high MW productsReduced from ~300h to ~115h[3]
380 °C for 50 hoursSignificant formation of high MW productsReduced from ~300h to ~34h[3]

Note: L80 refers to the time it takes for the luminance to drop to 80% of its initial value.

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound Films
  • Sample Preparation: Deposit a thin film of this compound (e.g., 50 nm) onto a suitable substrate (e.g., silicon or glass) by thermal evaporation under high vacuum.

  • Initial Characterization:

    • Analyze the film morphology using Atomic Force Microscopy (AFM) to determine the initial surface roughness and morphology.

    • Perform X-ray Diffraction (XRD) to confirm the amorphous nature of the as-deposited film.

  • Thermal Annealing: Anneal the samples on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at various temperatures (e.g., 80°C, 100°C, 120°C) for different durations (e.g., 1h, 5h, 24h).

  • Post-Annealing Characterization:

    • Repeat the AFM and XRD measurements on the annealed samples to observe any changes in morphology, such as crystallization or increased roughness.

    • Compare the results with the initial characterization to assess the thermal stability of the film.

Protocol 2: Analysis of Thermal Decomposition Products by Mass Spectrometry
  • Sample Preparation: Place a small amount of this compound powder in a sample pan for a Thermogravimetric Analyzer coupled with a Mass Spectrometer (TGA-MS).

  • TGA-MS Analysis:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert gas flow (e.g., nitrogen or argon).

    • The TGA will record the mass loss as a function of temperature, indicating the decomposition temperature.

    • The coupled mass spectrometer will analyze the evolved gases, allowing for the identification of the molecular weights of the decomposition fragments.

  • Data Interpretation: Analyze the mass spectrum to identify potential degradation products by comparing the observed mass-to-charge ratios with the molecular weights of expected fragments from the this compound molecule (e.g., fragments resulting from C-N bond cleavage).

Visualizations

Figure 1. Troubleshooting Logic for Reduced OLED Lifetime Start Reduced Device Lifetime/ Efficiency Observed Check_Voltage Is Operating Voltage Increasing? Start->Check_Voltage Check_Spots Are Dark Spots Present? Check_Voltage->Check_Spots No Morph_Deg Investigate Morphological Degradation (Cause: Crystallization) Check_Voltage->Morph_Deg Yes Thermal_Deg Investigate Thermal Degradation (Cause: Joule Heating) Check_Spots->Thermal_Deg No Extrinsic_Deg Investigate Extrinsic Factors (Cause: Pinholes, Contamination) Check_Spots->Extrinsic_Deg Yes Interface_Deg Investigate Interface Degradation (Cause: Contamination, Excitons) Thermal_Deg->Interface_Deg Solution1 Improve Heat Sinking Optimize Driving Conditions Thermal_Deg->Solution1 Solution2 Optimize Deposition Parameters Post-Deposition Annealing Morph_Deg->Solution2 Solution3 Improve Substrate Cleaning Introduce Interlayers Interface_Deg->Solution3 Solution4 Enhance Cleanroom Procedures Improve Encapsulation Extrinsic_Deg->Solution4

Caption: Figure 1. Troubleshooting Logic for Reduced OLED Lifetime

Figure 2. Proposed Thermal Degradation Pathway of this compound SpiroNPB This compound Thermal_Stress Thermal Stress (Joule Heating) SpiroNPB->Thermal_Stress CN_Cleavage C-N Bond Cleavage Thermal_Stress->CN_Cleavage Fragments Low Molecular Weight Fragments CN_Cleavage->Fragments Polymers High Molecular Weight Polymers CN_Cleavage->Polymers Traps Charge Traps & Quenching Sites Fragments->Traps Polymers->Traps Reduced_Performance Reduced Device Performance Traps->Reduced_Performance Figure 3. Experimental Workflow for Degradation Analysis Start Fabricate This compound based OLED Aging Accelerated Aging (Thermal/Electrical Stress) Start->Aging Performance Measure I-V-L Characteristics Start->Performance Initial Aging->Performance Post-aging Morphology Analyze Morphology (AFM, XRD) Aging->Morphology Chemical Analyze Chemical Changes (Mass Spectrometry) Aging->Chemical Analysis Correlate Performance with Physical Changes Performance->Analysis Morphology->Analysis Chemical->Analysis

References

Technical Support Center: Spiro-NPB Layer Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro-NPB layers, specifically addressing the common issue of low hole mobility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a hole transport layer (HTL)?

A1: this compound (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) is an organic semiconductor widely used as a hole transport material in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). Its spirobifluorene core provides high thermal stability and a rigid, three-dimensional structure that helps in forming stable amorphous films, which is crucial for device longevity and performance.[1][2][3]

Q2: What is a typical range for the hole mobility of this compound?

A2: The reported hole mobility of this compound can vary depending on the measurement technique and fabrication conditions. Generally, values in the range of 10⁻⁴ to 10⁻³ cm²/Vs are considered typical for NPB, a closely related material. For this compound specifically, SCLC measurements have shown mobilities around 3.3 x 10⁻⁷ cm²/Vs, though variations are expected.[1][4]

Q3: What are the primary factors that can lead to low hole mobility in my this compound films?

A3: Low hole mobility in this compound layers can stem from several factors, including:

  • Material Purity: Impurities in the this compound source material can act as charge traps.

  • Deposition Conditions: The rate of thermal evaporation, substrate temperature, and vacuum chamber pressure significantly influence the film's morphology and quality.

  • Film Morphology: A non-uniform, rough, or crystalline film can have a lower hole mobility compared to a smooth, amorphous film.

  • Contamination: Residual gases like oxygen and water, or other organic contaminants in the vacuum chamber, can introduce trap states.[5][6][7]

  • Post-Deposition Processing: The annealing temperature and duration can affect the film's microstructure and, consequently, its charge transport properties.

Q4: How does the morphology of the this compound film affect hole mobility?

A4: The morphology of the this compound film is critical for efficient charge transport. An amorphous (non-crystalline) and smooth film is generally desired. Crystalline domains or a rough surface can create grain boundaries and structural defects that act as trapping sites for holes, thereby impeding their movement and reducing the overall mobility. The spiro structure of this compound helps in forming stable amorphous films.[1][8]

Troubleshooting Guide for Low Hole Mobility

This guide provides a systematic approach to diagnosing and resolving low hole mobility in your this compound layers.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_solutions Corrective Actions Start Low Hole Mobility Detected CheckPurity Verify this compound Purity Start->CheckPurity CheckDeposition Review Deposition Parameters CheckPurity->CheckDeposition Purity OK PurifyMaterial Purify this compound (e.g., sublimation) CheckPurity->PurifyMaterial Impure CheckVacuum Assess Vacuum Quality CheckDeposition->CheckVacuum Parameters Optimized OptimizeDeposition Adjust Deposition Rate, Substrate Temperature CheckDeposition->OptimizeDeposition Sub-optimal CheckAnnealing Evaluate Annealing Process CheckVacuum->CheckAnnealing Vacuum is Clean CleanChamber Bakeout & Clean Vacuum Chamber CheckVacuum->CleanChamber Contaminated CharacterizeFilm Characterize Film Morphology CheckAnnealing->CharacterizeFilm Annealing Optimized OptimizeAnnealing Adjust Annealing Temperature & Time CheckAnnealing->OptimizeAnnealing Sub-optimal Resolved Hole Mobility Improved CharacterizeFilm->Resolved Morphology is Amorphous & Smooth ModifyDeposition Re-optimize Deposition for better morphology CharacterizeFilm->ModifyDeposition Crystalline/Rough PurifyMaterial->CheckDeposition OptimizeDeposition->CheckVacuum CleanChamber->CheckAnnealing OptimizeAnnealing->CharacterizeFilm ModifyDeposition->Resolved

Caption: Troubleshooting workflow for low hole mobility.

Question & Answer Troubleshooting Steps

1. Is your this compound source material of sufficient purity?

  • Issue: Impurities in the source material can act as charge traps, significantly reducing hole mobility.

  • Verification:

    • Review the purity specifications from your supplier. For organic electronics, a purity of >99.5% is often recommended.

    • If possible, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry to verify purity.

  • Solution:

    • If the material is impure, consider purifying it using techniques like temperature gradient sublimation.

    • Source this compound from a reputable supplier with a high-purity guarantee.

2. Are your deposition parameters optimized?

  • Issue: The conditions during thermal evaporation play a crucial role in the quality of the this compound film.

  • Parameters to check:

    • Deposition Rate: A very high deposition rate can lead to a more disordered film with a higher density of defects. A slower rate often results in a more ordered and uniform film.

    • Substrate Temperature: The temperature of the substrate during deposition influences the mobility of the deposited molecules on the surface. An optimal temperature can promote the formation of a smooth, amorphous film. Extreme temperatures can lead to crystallization or rougher films.[9]

    • Film Thickness: Ensure the film thickness is within the desired range for your device architecture.

  • Solutions:

    • Systematically vary the deposition rate and substrate temperature to find the optimal conditions for your specific setup.

    • Refer to the data tables below for reported values and their impact on hole mobility.

3. Is your vacuum environment clean?

  • Issue: Contaminants within the vacuum chamber can be incorporated into the this compound film, creating trap states.

  • Sources of Contamination:

    • Residual Gases: Water and oxygen are common residual gases in vacuum systems that can act as charge traps.[6][7]

    • Organic Contaminants: Oils from vacuum pumps or previously evaporated organic materials can contaminate the chamber.[5]

  • Verification & Solutions:

    • Base Pressure: Ensure your vacuum chamber reaches a sufficiently low base pressure (typically < 5 x 10⁻⁶ mbar) before deposition.[10]

    • Residual Gas Analysis (RGA): Use an RGA to identify the composition of residual gases in your chamber. High peaks for water (m/z = 18) or oxygen (m/z = 32) indicate a problem.

    • Chamber Bakeout: Perform a bakeout of your vacuum chamber to desorb water and other volatile contaminants from the chamber walls.

    • Use of a Cold Trap: Employ a liquid nitrogen cold trap to pump away water vapor more effectively.

4. Have you optimized the post-deposition annealing process?

  • Issue: Thermal annealing can improve film morphology and hole mobility, but improper conditions can be detrimental.

  • Parameters to consider:

    • Annealing Temperature: The temperature should be high enough to allow for molecular rearrangement and reduction of structural defects, but below the glass transition temperature (Tg) of this compound to avoid crystallization or degradation.

    • Annealing Duration: The time at the annealing temperature needs to be sufficient to achieve the desired morphological changes.

  • Solutions:

    • Systematically vary the annealing temperature and time, and measure the hole mobility for each condition to find the optimum.

    • Annealing in an inert atmosphere (e.g., a nitrogen-filled glovebox) is recommended to prevent oxidation.

5. What is the morphology of your this compound film?

  • Issue: A crystalline or rough film will exhibit lower hole mobility than a smooth, amorphous one.

  • Verification:

    • Atomic Force Microscopy (AFM): Use AFM to characterize the surface roughness and morphology of your films.

    • X-ray Diffraction (XRD): XRD can be used to determine if the film is amorphous or crystalline.

  • Solution:

    • If the film is not smooth and amorphous, revisit the deposition and annealing parameters. A lower deposition rate and optimized substrate temperature can promote the formation of a better-quality film.

Quantitative Data Tables

Table 1: this compound Hole Mobility under Different Conditions

MaterialMeasurement TechniqueDeposition MethodHole Mobility (cm²/Vs)Reference
This compoundSCLCThermal Evaporation3.3 x 10⁻⁷[1]
Spiro-OMeTAD (related spiro compound)SCLCSpin Coating2.1 x 10⁻⁵[8]
SF-MPA-MCz (related spiro compound)SCLCSpin Coating4.5 x 10⁻⁵[8]

Table 2: Influence of Deposition and Annealing Parameters on Hole Mobility (General Trends for Organic Semiconductors)

ParameterVariationExpected Impact on Hole MobilityRationale
Deposition Rate IncreaseDecreaseHigher rates can lead to a more disordered film with more defects.
DecreaseIncrease (up to a point)Slower deposition allows for better molecular arrangement.
Substrate Temperature Too LowDecreaseInsufficient surface mobility of molecules, leading to a rough film.
OptimalIncreasePromotes the formation of a smooth, uniform amorphous film.[9]
Too HighDecreaseCan induce crystallization, creating grain boundaries that trap charges.
Annealing Temperature Optimal (below Tg)IncreaseAllows for molecular rearrangement and reduction of structural defects.
Too High (above Tg)DecreaseCan cause crystallization or degradation of the material.
Vacuum Pressure High (poor vacuum)DecreaseIncreased incorporation of contaminants like oxygen and water, creating traps.[5][6][7]
Low (high vacuum)IncreaseCleaner film with fewer impurity-related trap states.[10]

Experimental Protocols

Protocol 1: Hole Mobility Measurement using Space-Charge-Limited Current (SCLC)

This protocol describes the fabrication of a hole-only device and the subsequent SCLC measurement to determine the hole mobility of a this compound layer.

1. Device Fabrication:

  • Substrate: Patterned Indium Tin Oxide (ITO) coated glass.

  • Cleaning:

    • Sequentially sonicate the ITO substrate in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrate with a nitrogen gun.

    • Treat with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition (Optional but Recommended):

    • Deposit a thin layer (e.g., 10 nm) of a material with a high work function, such as MoO₃, onto the ITO by thermal evaporation. This helps to create an ohmic contact for hole injection.

  • This compound Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation system.

    • Deposit the this compound layer to the desired thickness (e.g., 100 nm). Monitor the thickness using a quartz crystal microbalance.

  • Top Electrode Deposition:

    • Deposit a high work function metal, such as Gold (Au) or Palladium (Pd), as the top electrode (e.g., 100 nm thick). This electrode should also facilitate hole injection and block electron injection.

    • The final device structure will be: ITO / HIL (optional) / this compound / Au or Pd .

2. SCLC Measurement:

  • Instrumentation: A semiconductor parameter analyzer or a source-measure unit.

  • Procedure:

    • Place the fabricated device on a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox).

    • Apply a voltage sweep across the device and measure the resulting current density (J).

    • Plot the J-V characteristics on a log-log scale.

  • Data Analysis:

    • The J-V curve should exhibit a space-charge-limited region where the current density is proportional to the square of the voltage (J ∝ V²).

    • In this region, the hole mobility (μ) can be calculated using the Mott-Gurney law:

      • J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

      • Where:

        • J is the current density.

        • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).

        • εᵣ is the relative permittivity of this compound (typically assumed to be around 3).

        • V is the applied voltage.

        • L is the thickness of the this compound layer.

Diagram: SCLC Device and Measurement

SCLC_Measurement cluster_device Hole-Only Device Structure cluster_measurement SCLC Measurement Device        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDBGCOLOR="#4285F4" FONTCOLOR="#FFFFFF">Au / Pd (Top Electrode)TD>TR><TR><TDBGCOLOR="#FFFFFF">Spiro-NPBTD>TR><TR><TDBGCOLOR="#F1F3F4">HIL (e.g., MoO₃)TD>TR><TR><TDBGCOLOR="#5F6368" FONTCOLOR="#FFFFFF">ITO (Bottom Electrode)TD>TR><TR><TDBGCOLOR="#FFFFFF">Glass SubstrateTD>TR>TABLE>     Measurement        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0" CELLPADDING="4"><TR><TDCOLSPAN="2" BGCOLOR="#34A853" FONTCOLOR="#FFFFFF">Measurement SetupTD>TR><TR><TD>Source-Measure UnitTD><TD>Dark, Inert EnvironmentTD>TR><TR><TDCOLSPAN="2" BGCOLOR="#FBBC05" FONTCOLOR="#202124">Data AnalysisTD>TR><TR><TD>Plot J vs. V (log-log)TD><TD>Identify J ∝ V² regionTD>TR><TR><TDCOLSPAN="2">Apply Mott-Gurney LawTD>TR>TABLE>    

Caption: SCLC device structure and measurement workflow.

Protocol 2: Hole Mobility Measurement using Time-of-Flight (TOF)

The TOF method directly measures the time it takes for a sheet of charge carriers to drift across a material under an applied electric field.

1. Sample Preparation:

  • Structure: A thick film of this compound is required (typically several micrometers). The sample is a sandwich structure: Conductive Substrate / this compound / Semitransparent Top Electrode .

  • Substrate: A conductive substrate such as ITO-coated glass.

  • This compound Deposition: Deposit a thick layer of this compound (e.g., 1-5 µm) by thermal evaporation.

  • Top Electrode: Deposit a semitransparent top electrode (e.g., a thin layer of aluminum or gold) to allow for laser excitation.

2. TOF Measurement:

  • Instrumentation: A pulsed laser, a voltage source, a fast oscilloscope, and a current amplifier.

  • Procedure:

    • Apply a constant DC voltage across the sample.

    • A short laser pulse (with photon energy above the absorption edge of this compound) illuminates the semitransparent electrode, creating a sheet of electron-hole pairs near this electrode.

    • Depending on the polarity of the applied voltage, either holes or electrons will drift across the sample. For hole mobility, the illuminated electrode should be positively biased.

    • The moving sheet of charge induces a transient photocurrent, which is measured by the oscilloscope.

  • Data Analysis:

    • The photocurrent transient will show a plateau followed by a drop-off. The time at which this drop-off occurs corresponds to the transit time (tₜ) of the charge carriers.

    • The drift mobility (μ) is calculated using the formula:

      • μ = L / (tₜ * E)

      • Where:

        • L is the thickness of the this compound layer.

        • tₜ is the transit time.

        • E is the electric field (E = V/L), where V is the applied voltage.

Diagram: TOF Measurement Principle

TOF_Principle Setup Pulsed Laser Semitransparent Electrode (+) This compound (thickness L) Bottom Electrode (-) To Oscilloscope Setup:f0->Setup:f1 Excitation Setup:f1->Setup:f2 Hole Generation Setup:f2->Setup:f3 Hole Drift Photocurrent    <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#34A853" FONTCOLOR="#FFFFFF">Ideal Photocurrent TransientTD>TR><TR><TD>CurrentTD><TD>Plateau followed by decayTD>TR><TR><TD>TimeTD><TD>Transit Time (tₜ) identifiedTD>TR>TABLE> Setup:f4->Photocurrent Measures

Caption: Principle of Time-of-Flight (TOF) measurement.

References

Technical Support Center: Enhancing the Lifetime of Spiro-NPB Based Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fabrication and testing of Spiro-NPB based devices.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that can limit the lifetime and performance of your this compound based devices.

Issue Potential Cause Suggested Solution
Rapid decline in device efficiency and brightness 1. Thermal Degradation of this compound: this compound has a relatively low glass transition temperature (Tg), and Joule heating during device operation can cause morphological changes.[1]- Optimize driving voltage: Operate the device at the lowest possible voltage to minimize Joule heating. - Heat sinking: Implement proper heat sinking for your device during operation. - Material selection: Consider alternative hole transport materials (HTMs) with higher Tg if operating at high brightness levels.
2. Crystallization of this compound Film: The amorphous film of this compound can crystallize over time, especially under thermal stress, leading to poor charge transport and device failure.- Optimize deposition parameters: Control the substrate temperature and deposition rate during thermal evaporation to promote a stable amorphous film. - Introduce additives: Doping the this compound layer with a small amount of a suitable material can sometimes suppress crystallization.
3. Interfacial Degradation: Reactions between the this compound layer and adjacent layers (e.g., the emissive layer in OLEDs or the perovskite layer in solar cells) can create charge traps and non-radiative recombination centers.- Insert a buffer layer: A thin buffer layer between the this compound and the active layer can prevent detrimental chemical interactions. - Material compatibility: Ensure the materials used in adjacent layers are chemically compatible with this compound.
High leakage current 1. Pinholes in the this compound Layer: Incomplete coverage of the substrate by the this compound film can create shorts between the anode and cathode.[2]- Optimize spin-coating/evaporation parameters: Adjust spin speed, solution concentration, or evaporation rate to achieve a uniform, pinhole-free film. - Substrate cleaning: Ensure the substrate is meticulously cleaned to promote good film adhesion and formation.
2. Rough this compound Film Morphology: A rough surface can lead to an uneven electric field and localized high current densities, causing premature breakdown.- Slow down the deposition rate: A slower deposition rate during thermal evaporation can result in a smoother film. - Post-deposition annealing: In some cases, a carefully controlled annealing step can improve film morphology.
Poor hole injection/transport 1. Energy Level Mismatch: A significant energy barrier between the anode's work function and the HOMO level of this compound can impede efficient hole injection.- Anode modification: Use a hole injection layer (HIL) like PEDOT:PSS to better match the energy levels. - Choose a suitable anode: Select an anode material with a work function that aligns well with this compound's HOMO level.
2. Low Hole Mobility in the this compound Layer: The intrinsic hole mobility of this compound might be insufficient for high-performance devices.- Doping: Intentionally doping the this compound layer with a p-type dopant can increase its conductivity and hole mobility.

Frequently Asked Questions (FAQs)

Q1: What is the typical glass transition temperature (Tg) of this compound, and why is it important for device lifetime?

A1: The glass transition temperature (Tg) of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB), a close analog of this compound, is around 95°C.[1] The spiro linkage in this compound generally leads to a higher Tg compared to NPB. A higher Tg is crucial for device lifetime because it indicates better morphological stability at elevated temperatures. During operation, devices generate heat (Joule heating), and if the temperature approaches the Tg of the HTL, the material can transition from a stable glassy state to a rubbery state, leading to film crystallization and morphological changes that degrade device performance and shorten its lifespan.[1]

Q2: How can I improve the morphological stability of my this compound film?

A2: Improving the morphological stability of the this compound film is key to enhancing device lifetime. Here are a few strategies:

  • Molecular Design: Incorporating a spiro-annulated structure, like in this compound, inherently improves morphological stability compared to more linear molecules by preventing close molecular packing.

  • Optimized Deposition: Carefully controlling the deposition conditions (e.g., substrate temperature and deposition rate) during thermal evaporation can help in forming a stable amorphous film.

  • Additives: While less common for this compound than for other HTMs like spiro-OMeTAD, the introduction of specific additives can sometimes inhibit crystallization.

  • Device Architecture: The choice of adjacent layers can also influence the morphology of the this compound film.

Q3: What are the common degradation mechanisms of this compound under operational stress?

A3: The degradation of this compound in a device is a complex process that can involve several mechanisms:

  • Thermal Degradation: As mentioned, exceeding the Tg can lead to morphological instability. At even higher temperatures, the molecule itself can undergo thermal decomposition.

  • Photochemical Degradation: In devices exposed to high-energy photons (e.g., blue OLEDs or solar cells), the this compound molecule can absorb light and undergo photochemical reactions that alter its chemical structure and degrade its hole-transporting properties.

  • Electrochemical Degradation: The repeated process of oxidation and reduction (hole transport) can lead to the formation of unstable radical cations, which can then undergo irreversible chemical reactions, creating degradation products that act as charge traps.

  • Interfacial Reactions: Chemical reactions with materials from adjacent layers, such as ion migration from a perovskite layer, can lead to the degradation of the this compound.[3]

Quantitative Data on this compound and Related Materials

The following tables summarize key performance and stability data for this compound and related hole-transporting materials.

Table 1: Thermal and Electrochemical Properties of this compound and Related HTMs

Material Glass Transition Temperature (Tg) (°C) HOMO Level (eV) Hole Mobility (cm²/Vs) Reference
NPB95-5.5~9.0 x 10⁻⁴[1]
This compound> 95 (Generally higher than NPB)~ -5.323.3 x 10⁻⁷ (SCLC)[1][4]
HTM 1B (Spirobifluorene-based)180-5.54-[4]

Table 2: Performance of OLEDs with this compound and a Modified Spirobifluorene HTM

Device with HTM Maximum Current Efficiency (cd/A) Maximum Power Efficiency (lm/W) External Quantum Efficiency (%) Turn-on Voltage (V) Reference
This compound---4.5[4]
HTM 1B16.1611.1713.644.0[4]

Experimental Protocols

1. Fabrication of a this compound based OLED (Solution Processing)

This protocol outlines the fabrication of a simple OLED device using a solution-processed this compound hole transport layer.

  • Substrate Cleaning:

    • Sonicate pre-patterned ITO substrates in a 1% Hellmanex solution for 5 minutes.

    • Rinse thoroughly with hot deionized (DI) water.

    • Sonicate in isopropyl alcohol (IPA) for 5 minutes.

    • Rinse thoroughly with DI water.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.

  • Hole Injection Layer (HIL) Deposition:

    • Prepare a PEDOT:PSS solution and filter it through a 0.45 µm PES filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 5000 rpm for 30 seconds.

    • Bake the substrates on a hotplate at 150°C for 10 minutes.

  • This compound Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/ml.

    • Spin-coat the this compound solution onto the PEDOT:PSS layer at 2000-4000 rpm for 30-60 seconds. The exact parameters should be optimized to achieve the desired thickness (typically 30-50 nm).

    • Bake the substrates at 80-100°C for 10 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emissive material (e.g., a host-dopant system) in a compatible solvent.

    • Spin-coat the EML solution onto the this compound layer.

    • Bake the substrates according to the emissive material's specifications.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit the ETL (e.g., TPBi, ~30 nm).

    • Deposit a low work function metal for the cathode (e.g., LiF/Al or Ca/Al, ~1 nm LiF and ~100 nm Al).

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.

2. Accelerated Lifetime Testing of this compound Devices

This protocol describes a method for accelerated lifetime testing to predict the operational stability of this compound based devices.

  • Constant Current Stress:

    • Place the encapsulated device in a light-tight test chamber with temperature control.

    • Connect the device to a source-measure unit (SMU).

    • Apply a constant DC current to the device to achieve a desired initial luminance (e.g., 1000 cd/m² for OLEDs).

    • Continuously monitor the voltage and luminance of the device over time.

  • Data Analysis:

    • The lifetime is often defined as the time it takes for the initial luminance to decrease to a certain percentage, such as 95% (T95), 80% (T80), or 50% (T50).

    • Plot the luminance decay and voltage rise as a function of time.

    • For more advanced analysis, the lifetime at different initial luminances can be measured and extrapolated to predict the lifetime at a typical operating brightness using acceleration models.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition (Spin Coating) cluster_evaporation Thermal Evaporation cluster_final Final Steps sub_clean Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil HIL (PEDOT:PSS) uv_ozone->hil htl HTL (this compound) hil->htl eml EML htl->eml etl ETL eml->etl cathode Cathode etl->cathode encap Encapsulation cathode->encap testing Lifetime Testing encap->testing

Figure 1: Experimental workflow for the fabrication and testing of a solution-processed this compound based OLED.

degradation_pathway cluster_stress Operational Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Device Effects heat Heat (Joule Heating) morph Morphological Instability (Crystallization) heat->morph inter Interfacial Reactions heat->inter light Light Exposure photo Photochemical Reactions light->photo light->inter bias Electrical Bias electro Electrochemical Decomposition bias->electro bias->inter traps Formation of Charge Traps morph->traps photo->traps electro->traps inter->traps non_rad Increased Non-radiative Recombination traps->non_rad fail Device Failure non_rad->fail

Figure 2: Logical relationship of stressors, degradation mechanisms, and their effects on this compound based devices.

References

Technical Support Center: Interface Engineering Between Spiro-NPB and Emissive Layer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges at the interface between the hole transport layer (HTL), Spiro-NPB, and the emissive layer (EML) in organic light-emitting diode (OLED) fabrication.

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: High Turn-On Voltage

Question: My OLED device with a this compound HTL exhibits a high turn-on voltage. What are the potential causes at the HTL/EML interface and how can I resolve this?

Answer: A high turn-on voltage in OLEDs can often be attributed to a significant energy barrier for hole injection from the this compound layer to the EML. Several factors related to the interface can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Energy Level Mismatch A large energy difference between the Highest Occupied Molecular Orbital (HOMO) of this compound and the HOMO of the EML host material creates a barrier for hole injection.[1]- Insert a Hole-Injecting Interlayer: Deposit a thin interlayer (1-5 nm) of a material with an intermediate HOMO level between this compound and the EML. Materials like TCTA or mCP can serve this purpose. - Utilize a Graded Interface: Co-evaporate this compound and the EML host material over a few nanometers to create a gradual energy transition.
Poor Interfacial Contact Incomplete or rough surface coverage of the this compound layer can lead to poor physical and electrical contact with the EML, increasing the device resistance.- Optimize Deposition Rate: A slow deposition rate (0.1-0.5 Å/s) for this compound can promote the formation of a smoother, more uniform film. - Substrate Temperature Control: The morphology of the NPB film can be influenced by the substrate temperature during deposition.[2] Experiment with different substrate temperatures to achieve a smoother surface.
Contamination at the Interface Residual solvents or atmospheric contaminants on the this compound surface before EML deposition can create an insulating barrier.- High Vacuum Conditions: Ensure a high vacuum (<10⁻⁶ Torr) is maintained between the deposition of this compound and the EML to prevent contamination. - In-situ Processing: Whenever possible, deposit the this compound and EML layers sequentially without breaking the vacuum.

Troubleshooting Workflow for High Turn-On Voltage:

G cluster_0 Symptom cluster_1 Initial Checks cluster_2 Interface-Specific Diagnosis cluster_3 Solutions High Turn-On Voltage High Turn-On Voltage Verify Material Purity Verify Material Purity High Turn-On Voltage->Verify Material Purity Check Deposition Parameters Check Deposition Parameters High Turn-On Voltage->Check Deposition Parameters Review Device Architecture Review Device Architecture High Turn-On Voltage->Review Device Architecture Investigate for Contaminants Investigate for Contaminants Verify Material Purity->Investigate for Contaminants Energy Level Alignment Analysis Energy Level Alignment Analysis Check Deposition Parameters->Energy Level Alignment Analysis Interfacial Morphology Characterization Interfacial Morphology Characterization Check Deposition Parameters->Interfacial Morphology Characterization Review Device Architecture->Energy Level Alignment Analysis Insert Interlayer Insert Interlayer Energy Level Alignment Analysis->Insert Interlayer Optimize this compound Deposition Optimize this compound Deposition Interfacial Morphology Characterization->Optimize this compound Deposition Implement In-situ Processing Implement In-situ Processing Investigate for Contaminants->Implement In-situ Processing

Caption: Troubleshooting workflow for high turn-on voltage.

Issue 2: Low Current Efficiency and External Quantum Efficiency (EQE)

Question: My device shows good turn-on voltage, but the current efficiency and EQE are lower than expected. How can the this compound/EML interface be the cause?

Answer: Low efficiency in OLEDs, despite a reasonable turn-on voltage, often points to issues with charge balance, exciton quenching, or non-radiative recombination at or near the HTL/EML interface.

Potential Causes and Solutions:

Potential Cause Explanation Suggested Solutions
Electron Leakage Electrons can pass from the EML into the this compound layer, where they do not contribute to light emission. This is more likely if the Lowest Unoccupied Molecular Orbital (LUMO) of this compound is not sufficiently high to block electrons.- Introduce an Electron-Blocking Layer (EBL): A thin layer of a material with a high LUMO level, such as TCTA or BCP, can be inserted between the this compound and the EML to confine electrons within the emissive layer.
Exciton Quenching Excitons formed in the EML can be quenched at the interface with this compound, leading to non-radiative decay. This can be caused by energy transfer to the HTL or by interactions with charge carriers at the interface.[3]- Spatial Separation of Recombination Zone: Modify the device structure to move the primary recombination zone away from the HTL/EML interface. This can be achieved by adjusting the relative thicknesses of the HTL and ETL. - Use a Host Material with a High Triplet Energy: Ensure the triplet energy of the EML host is lower than that of this compound to prevent triplet exciton quenching.
Interfacial Mixing Diffusion of this compound molecules into the EML during deposition can create quenching sites and disrupt the emissive properties of the EML.- Cross-linkable this compound Derivatives: Use a cross-linkable version of this compound. After deposition and cross-linking, the HTL becomes insoluble, preventing mixing with the subsequently deposited EML.

Frequently Asked Questions (FAQs)

Q1: What is the typical thickness for a this compound layer?

A1: The optimal thickness for a this compound layer typically ranges from 30 nm to 60 nm. A thinner layer may not provide adequate hole transport and can lead to short circuits, while a thicker layer can increase the driving voltage without significantly improving performance. The ideal thickness will depend on the specific device architecture and other materials used.

Q2: How does the hole mobility of this compound compare to standard NPB?

A2: this compound generally exhibits higher hole mobility than standard NPB. The spiro linkage in the molecular structure helps to reduce intermolecular interactions, which can facilitate charge transport. The mobility of this compound has been reported to be in the range of 10⁻³ to 10⁻⁴ cm²/Vs, while NPB is typically in the range of 10⁻⁴ cm²/Vs.[4]

Material Hole Mobility (cm²/Vs)
This compound~3.3 x 10⁻⁷
NTNPB~1.32 x 10⁻⁷

(Note: Mobility values can vary depending on the measurement technique and film quality.)

Q3: Can I use this compound in phosphorescent OLEDs (PhOLEDs)?

A3: Yes, this compound is a suitable HTL for PhOLEDs. However, it is crucial to consider its triplet energy (T₁). The T₁ of this compound is approximately 2.3 eV. To prevent quenching of the phosphorescent emitters, the triplet energy of the EML host and dopant should be lower than that of this compound. If the emitter has a high triplet energy (e.g., for blue PhOLEDs), an exciton-blocking layer with a higher triplet energy should be inserted between the this compound and the EML.

Q4: What are the key deposition parameters to control during thermal evaporation of this compound?

A4: The key parameters for thermal evaporation of this compound are:

  • Base Pressure: A high vacuum (below 10⁻⁶ Torr) is essential to minimize contamination.

  • Deposition Rate: A slow and stable deposition rate (0.1-1.0 Å/s) is recommended to ensure a uniform and smooth film.

  • Source Temperature: The evaporation temperature for this compound is typically in the range of 250-300 °C. It is important to find a stable temperature that provides the desired deposition rate without causing material decomposition.

  • Substrate Temperature: The temperature of the substrate can influence the morphology of the this compound film. Room temperature is commonly used, but optimization may be required for specific applications.

Experimental Protocols

Protocol 1: Deposition of a TCTA Interlayer between this compound and the EML

Objective: To reduce the hole injection barrier and improve charge balance.

Materials:

  • Substrate with pre-deposited layers (e.g., ITO/HIL)

  • This compound powder (sublimed grade)

  • TCTA powder (sublimed grade)

  • EML host and dopant materials

Equipment:

  • High-vacuum thermal evaporation system with multiple sources

  • Quartz crystal microbalance (QCM) for thickness monitoring

Procedure:

  • Load the substrate into the thermal evaporation chamber.

  • Load this compound, TCTA, and EML materials into separate evaporation sources.

  • Pump down the chamber to a base pressure of < 5 x 10⁻⁷ Torr.

  • Deposit the this compound layer to the desired thickness (e.g., 40 nm) at a rate of 0.5 Å/s.

  • Without breaking the vacuum, deposit a thin interlayer of TCTA (e.g., 5 nm) at a rate of 0.2 Å/s.

  • Sequentially deposit the EML (host and dopant co-evaporation) onto the TCTA interlayer.

  • Complete the deposition of the remaining device layers (ETL, EIL, cathode).

Characterization:

  • Measure the current-voltage-luminance (J-V-L) characteristics and compare with a device without the TCTA interlayer.

  • Analyze the electroluminescence spectra to check for any changes in emission color.

  • Perform lifetime testing to evaluate the impact on device stability.

Logical Flow for Interface Engineering Strategy:

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Hypothesize Cause at HTL/EML Interface cluster_3 Select Interface Engineering Strategy cluster_4 Implementation and Verification Poor Device Performance Poor Device Performance High Turn-On Voltage High Turn-On Voltage Poor Device Performance->High Turn-On Voltage Low Efficiency Low Efficiency Poor Device Performance->Low Efficiency Poor Stability Poor Stability Poor Device Performance->Poor Stability Hole Injection Barrier Hole Injection Barrier High Turn-On Voltage->Hole Injection Barrier Charge Imbalance / Exciton Quenching Charge Imbalance / Exciton Quenching Low Efficiency->Charge Imbalance / Exciton Quenching Interfacial Degradation Interfacial Degradation Poor Stability->Interfacial Degradation Insert Interlayer Insert Interlayer Hole Injection Barrier->Insert Interlayer Introduce EBL/HBL Introduce EBL/HBL Charge Imbalance / Exciton Quenching->Introduce EBL/HBL Improve Film Morphology Improve Film Morphology Interfacial Degradation->Improve Film Morphology Fabricate and Test Modified Device Fabricate and Test Modified Device Insert Interlayer->Fabricate and Test Modified Device Introduce EBL/HBL->Fabricate and Test Modified Device Improve Film Morphology->Fabricate and Test Modified Device Compare Performance Metrics Compare Performance Metrics Fabricate and Test Modified Device->Compare Performance Metrics Analyze Results and Iterate Analyze Results and Iterate Compare Performance Metrics->Analyze Results and Iterate

Caption: A logical approach to interface engineering.

References

Reducing leakage current in Spiro-NPB devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing leakage current in Spiro-NPB based devices.

Troubleshooting Guide: High Leakage Current in this compound Devices

High leakage current is a common issue in the fabrication of organic electronic devices, leading to reduced efficiency and device lifetime. This guide provides a systematic approach to identifying and resolving the root causes of elevated leakage current in devices utilizing this compound as a hole transport layer (HTL).

Initial Assessment:

Before proceeding with in-depth troubleshooting, verify the following:

  • Measurement Integrity: Ensure that the measurement setup is correctly calibrated and that the probes are making good contact with the device electrodes.

  • Substrate Cleanliness: Confirm that the substrate was subjected to a rigorous cleaning procedure before device fabrication.

Question: My this compound device exhibits high leakage current. What are the potential causes and how can I address them?

Answer: High leakage current in this compound devices can originate from several factors, primarily related to material quality, film morphology, and interface integrity. The following sections detail the most common causes and provide actionable solutions.

Poor this compound Film Morphology

Defects such as pinholes, cracks, and a non-uniform film thickness in the this compound layer can create direct pathways for current to shunt between the anode and cathode, resulting in high leakage current.

Troubleshooting Steps:

  • Optimize Spin-Coating Parameters:

    • Solution Concentration: Adjust the concentration of the this compound solution. A solution that is too dilute may result in incomplete film coverage, while a solution that is too concentrated can lead to aggregation and surface roughness.

    • Spin Speed and Acceleration: Experiment with different spin speeds and acceleration rates to achieve a uniform and pinhole-free film. A higher spin speed generally results in a thinner film.

  • Thermal Annealing: Post-deposition annealing can improve the morphology of the this compound film. Annealing above the glass transition temperature (Tg) of this compound (approximately 125°C) can promote molecular rearrangement, leading to a more ordered and uniform film with fewer defects. It is crucial to optimize the annealing temperature and time to avoid thermal degradation of the material.

  • Surface Treatment: Ensure the substrate or underlying layer has a suitable surface energy for the this compound solution to wet and spread evenly. Plasma treatment or deposition of a self-assembled monolayer (SAM) can improve the surface properties.

Impurities in this compound Material

The purity of the this compound material is critical for optimal device performance. Impurities can act as charge traps or create unwanted energy states within the bandgap, facilitating leakage pathways.

Troubleshooting Steps:

  • Use High-Purity this compound: Source this compound from a reputable supplier with a guaranteed high purity level (e.g., >99.5%).

  • Purification: If material purity is a concern, consider purifying the this compound using techniques such as sublimation or recrystallization.

Poor Interface Quality

The interface between the this compound layer and the adjacent layers (e.g., anode, emissive layer) plays a crucial role in charge injection and transport. A poor interface with energy level misalignment or physical defects can lead to increased recombination and leakage current.

Troubleshooting Steps:

  • Interface Engineering:

    • Anode Work Function Modification: The introduction of a thin hole-injection layer (HIL) between the anode (e.g., ITO) and the this compound layer can improve the energy level alignment and enhance hole injection. Common HIL materials include PEDOT:PSS and MoO₃.

    • Protective Interlayers: A thin insulating layer can be introduced to block electron leakage from the emissive layer into the this compound layer.

Device Fabrication Environment

Contamination from the fabrication environment, such as dust particles or residual solvents, can introduce defects in the device, leading to short circuits and high leakage current.

Troubleshooting Steps:

  • Cleanroom Environment: Fabricate devices in a cleanroom environment with controlled humidity and particle count.

  • Solvent Removal: Ensure complete removal of solvents after spin-coating by optimizing the baking/annealing step. Residual solvent can create pinholes and other film defects.

Frequently Asked Questions (FAQs)

Q1: What is a typical leakage current density for a well-fabricated this compound based OLED?

A1: The acceptable leakage current density can vary depending on the specific device architecture and application. However, for a high-performance OLED, a leakage current density in the range of 10⁻⁸ to 10⁻⁶ A/cm² at reverse bias is generally considered good.

Q2: How does the thickness of the this compound layer affect leakage current?

A2: A this compound layer that is too thin may not provide complete coverage, leading to pinholes and shunting paths. Conversely, a layer that is too thick can increase the series resistance of the device. An optimal thickness, typically in the range of 30-60 nm, is necessary to ensure a continuous film while maintaining good charge transport.

Q3: Can thermal annealing of this compound be detrimental to the device?

A3: Yes, while thermal annealing can improve film morphology, excessive temperature or duration can lead to degradation of the this compound material or the underlying layers. It is essential to carefully optimize the annealing conditions. Annealing should be performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Are there any alternative materials to this compound that might offer lower leakage current?

A4: Several other hole transport materials are available, each with its own advantages and disadvantages. Materials with higher glass transition temperatures and good film-forming properties may offer improved morphological stability and potentially lower leakage currents. However, the choice of HTL will depend on the specific device architecture and energy level requirements.

Data Presentation

The following table summarizes the impact of various troubleshooting strategies on leakage current in organic electronic devices. While specific quantitative data for this compound is limited in published literature, this table provides representative values based on similar hole transport materials to illustrate the potential improvements.

Parameter Condition A (Sub-optimal) Leakage Current Density (A/cm²) Condition B (Optimized) Leakage Current Density (A/cm²)
This compound Purity 99.0%~10⁻⁵>99.5% (sublimed)~10⁻⁷
Annealing No Annealing~10⁻⁴130°C for 15 min~10⁻⁶
Interface Layer No HIL~10⁻³With PEDOT:PSS HIL~10⁻⁶
Film Morphology Non-uniform, pinholes>10⁻³Uniform, pinhole-free~10⁻⁷

Note: The values presented in this table are illustrative and may vary depending on the specific device structure and fabrication process.

Experimental Protocols

General Protocol for Fabricating Low-Leakage this compound Devices:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes immediately before use to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Injection Layer (HIL) Deposition (Optional but Recommended):

    • Spin-coat a thin layer of PEDOT:PSS (or another suitable HIL material) onto the cleaned ITO substrate.

    • Anneal the substrate on a hotplate at a temperature and duration recommended for the specific HIL material (e.g., 150°C for 10 minutes).

  • This compound Deposition:

    • Prepare a solution of high-purity this compound in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.

    • Spin-coat the this compound solution onto the HIL-coated substrate in a nitrogen-filled glovebox. Typical spin-coating parameters are 3000-5000 rpm for 30-60 seconds.

    • Anneal the film on a hotplate inside the glovebox at a temperature just above the Tg of this compound (e.g., 130°C) for 10-20 minutes to remove residual solvent and improve film morphology.

  • Deposition of Subsequent Layers:

    • Deposit the emissive layer, electron transport layer, and cathode sequentially without breaking the vacuum, if possible, to prevent contamination of the interfaces.

  • Encapsulation:

    • Encapsulate the device using a suitable method (e.g., glass lid with UV-cured epoxy) in an inert atmosphere to protect it from oxygen and moisture.

Mandatory Visualization

LeakageCurrentCauses HighLeakage High Leakage Current Morphology Poor Film Morphology HighLeakage->Morphology Impurities Material Impurities HighLeakage->Impurities Interface Poor Interface Quality HighLeakage->Interface Environment Fabrication Environment HighLeakage->Environment Pinholes Pinholes / Cracks Morphology->Pinholes Roughness High Surface Roughness Morphology->Roughness Traps Charge Traps Impurities->Traps EnergyMismatch Energy Level Mismatch Interface->EnergyMismatch Contamination Particle Contamination Environment->Contamination

Caption: Potential causes of high leakage current in this compound devices.

TroubleshootingWorkflow start High Leakage Current Detected check1 Verify Measurement Setup and Substrate Cleaning start->check1 step1 Optimize this compound Deposition Parameters check1->step1  OK   step2 Perform Thermal Annealing step1->step2 step3 Use High-Purity This compound step2->step3 step4 Introduce Interface Modification Layer (HIL) step3->step4 step5 Improve Fabrication Environment Control step4->step5 end_node Leakage Current Reduced step5->end_node

Caption: Troubleshooting workflow for reducing leakage current.

Spiro-NPB Technical Support Center: Troubleshooting Stability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Spiro-NPB who may be encountering stability issues related to atmospheric exposure. The following information is curated to help you identify, troubleshoot, and prevent degradation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder has changed color from off-white to yellowish/brownish. What could be the cause?

A1: A color change in this compound powder is a common indicator of degradation, likely due to oxidation. The tertiary amine groups within the this compound structure are susceptible to oxidation when exposed to atmospheric oxygen, which can be accelerated by light. This process can lead to the formation of colored byproducts. To minimize this, always store this compound powder in a dark, inert environment, such as a nitrogen-filled glovebox or a desiccator with an inert gas backfill.

Q2: I'm observing a decrease in the performance of my OLED devices that use a this compound hole transport layer. Could this be related to material stability?

A2: Yes, a decline in device performance, such as reduced efficiency or increased operating voltage, can be a direct consequence of this compound degradation. Oxidation of the hole transport material can introduce charge traps and create an energy barrier for hole injection and transport, thereby impeding device performance. It is crucial to handle the material and fabricate devices under controlled atmospheric conditions to ensure the integrity of the this compound layer.

Q3: My solutions of this compound in organic solvents appear cloudy or show particulates over time. What is happening?

A3: Cloudiness or precipitation in this compound solutions can indicate either poor solubility due to solvent impurities (like water) or the formation of insoluble degradation products. Moisture in the solvent can promote aggregation and hydrolysis of the material. Ensure you are using high-purity, anhydrous solvents and prepare solutions in a dry, inert atmosphere. If the problem persists, filtering the solution before use may be a temporary solution, but addressing the root cause of degradation is essential.

Q4: Can I handle this compound on the benchtop for short periods?

A4: While brief exposure may not cause significant immediate degradation, it is strongly advised to minimize any contact with ambient air. The effects of oxygen and moisture are cumulative. For weighing and solution preparation, it is best practice to use a glovebox with low oxygen and moisture levels (<10 ppm). If a glovebox is unavailable, work quickly and use a desiccator for storage between steps.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with this compound.

Observed Issue Potential Cause Recommended Action
Powder Discoloration Oxidation due to air/light exposure.Store powder in a dark, inert environment (e.g., glovebox, desiccator with N₂). Purchase fresh material if severely discolored.
Inconsistent Thin Film Quality Material degradation or solvent contamination.Use anhydrous solvents. Prepare solutions and spin-coat in an inert atmosphere. Ensure proper substrate cleaning.
Reduced Device Efficiency Degradation of the this compound layer.Fabricate devices in a controlled environment. Minimize time between film deposition and device encapsulation.
Increased Device Turn-on Voltage Formation of an injection barrier at the anode/HTL interface due to oxidation.Re-evaluate handling procedures. Consider in-situ characterization to assess interface quality.
Poor Solution Stability Presence of moisture or ongoing degradation.Use freshly prepared solutions. Degas solvents prior to use. Store solutions in a sealed vial under inert gas.

Experimental Protocols

Protocol for Safe Storage and Handling of this compound

  • Storage:

    • Store this compound powder in its original, tightly sealed container inside a nitrogen-filled glovebox or a high-quality desiccator.

    • Protect the material from light by storing it in an opaque container or a dark environment.

    • Recommended storage temperature is ambient.[1]

  • Handling:

    • All handling of this compound powder, including weighing and transfer, should be performed in an inert atmosphere (e.g., a glovebox with O₂ and H₂O levels <10 ppm).

    • Use clean, dry spatulas and glassware to prevent cross-contamination.

  • Solution Preparation:

    • Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Prepare solutions inside an inert atmosphere glovebox.

    • If preparing solutions outside a glovebox, use Schlenk line techniques to handle solvents and solutions under an inert gas (e.g., argon or nitrogen).

    • Use freshly prepared solutions for thin-film deposition to ensure consistent results.

Visualizing Degradation and Workflow

The following diagrams illustrate the proposed degradation pathway of this compound and the recommended experimental workflow to minimize its occurrence.

G Proposed Oxidation Pathway of this compound SpiroNPB This compound RadicalCation This compound Radical Cation SpiroNPB->RadicalCation O₂, light OxidizedProduct Oxidized this compound (e.g., Dimer) RadicalCation->OxidizedProduct Further Reactions DegradedDevice Degraded Device Performance OxidizedProduct->DegradedDevice

Caption: Proposed oxidation pathway of this compound under atmospheric conditions.

G Recommended Workflow for Handling this compound Start Start Glovebox Transfer this compound to Glovebox Start->Glovebox Weigh Weigh this compound in Glovebox Glovebox->Weigh PrepareSolution Prepare Solution with Anhydrous Solvent in Glovebox Weigh->PrepareSolution SpinCoat Spin-Coat Thin Film in Glovebox PrepareSolution->SpinCoat Encapsulate Encapsulate Device in Glovebox SpinCoat->Encapsulate End End Encapsulate->End

Caption: Ideal experimental workflow for handling this compound to prevent degradation.

References

Technical Support Center: Overcoming Phase Segregation in Spiro-NPB Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiro-NPB blends. The focus is on identifying, understanding, and overcoming phase segregation to achieve homogeneous, high-performance thin films for organic electronic applications.

Frequently Asked Questions (FAQs)

Q1: What are this compound blends and why is phase segregation a concern?

A: "this compound blends" typically refer to mixtures of a spiro-functionalized organic semiconductor with N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB). Spiro compounds, such as those based on a spirobifluorene core, are known for their rigid, non-planar structure which can enhance thermal stability and prevent crystallization in thin films.[1][2][3][4] NPB is a widely used hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent hole mobility and good film-forming properties.[5][6][7][8]

These materials are often blended to create mixed host systems in OLEDs or to tune the charge-transporting properties of a layer. Phase segregation, the separation of the individual components into distinct domains, is a significant concern because it can lead to:

  • Reduced Device Performance: Inhomogeneous films can create barriers to charge transport, leading to lower efficiency and brightness in OLEDs.

  • Poor Device Reproducibility: The unpredictable nature of phase separation makes it difficult to fabricate devices with consistent performance.

  • Decreased Operational Stability: Morphological changes and crystallization over time, exacerbated by phase segregation, can lead to premature device failure.[9][10]

Q2: What are the primary causes of phase segregation in these amorphous blends?

A: Phase segregation in amorphous organic semiconductor blends is governed by a complex interplay of thermodynamic and kinetic factors.

  • Thermodynamics: The miscibility of two or more components is determined by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For materials to be miscible, ΔG_mix must be negative. While the entropy of mixing (ΔS_mix) for small molecules is generally favorable, a positive enthalpy of mixing (ΔH_mix), arising from dissimilar intermolecular interactions between the blend components, can drive phase separation.[11][12][13][14][15]

  • Kinetics: Even if a blend is thermodynamically prone to phase separation, the process is kinetically limited by molecular mobility. In the solid state, especially below the glass transition temperature (Tg), molecular diffusion is very slow. However, during film formation from solution and during post-deposition processing like thermal annealing, molecules have sufficient mobility to rearrange and form separate domains.[11][12][15]

Q3: How can I control and prevent phase segregation in my this compound blend films?

A: Several strategies can be employed to achieve homogeneous blend films:

  • Solvent Selection: The choice of solvent is critical. A solvent that has good solubility for all components of the blend can promote a more uniform mixture in the solution phase, which can be kinetically trapped upon rapid solvent evaporation.[16][17][18][19][20] The solvent's boiling point and vapor pressure influence the drying rate, which in turn affects the time available for phase separation to occur.

  • Deposition Technique: The method of film deposition plays a significant role. Spin-coating, a common laboratory technique, involves rapid solvent removal which can help to "freeze" a non-equilibrium, mixed state. The spin speed and acceleration will affect the drying kinetics.

  • Thermal Annealing: Post-deposition thermal annealing can have a dual role. Annealing below the glass transition temperature (Tg) of the blend can relieve stress and improve molecular packing without inducing large-scale phase separation. However, annealing at temperatures above the Tg can provide enough thermal energy for molecules to diffuse and phase separate.[21][22][23] Therefore, careful optimization of the annealing temperature and time is crucial.

  • Use of Additives: In some cases, a third component, a compatibilizer or a plasticizer, can be added in small quantities to improve the miscibility of the primary components.

Q4: What techniques can I use to characterize phase segregation in my thin films?

A: A combination of microscopy and scattering techniques is typically used to identify and characterize phase segregation:

  • Atomic Force Microscopy (AFM): AFM provides topographical and phase images of the film surface. Phase imaging can often distinguish between regions of different material composition due to variations in mechanical properties.[24][25][26]

  • Scanning Electron Microscopy (SEM): SEM can reveal surface morphology and, with energy-dispersive X-ray spectroscopy (EDS), can provide elemental mapping to identify the composition of different domains if the materials have distinct elemental signatures.

  • Grazing-Incidence X-ray Scattering (GIXS): Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) are powerful for probing the molecular packing, crystallinity, and domain sizes within the film.[24]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Polarized FTIR spectroscopy can be used to study molecular orientation and interactions between blend components.[27]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor film quality (e.g., haziness, visible domains) Gross phase segregation during film formation.- Optimize Solvent System: Try a different solvent with better solubility for all components or a mixture of solvents. - Increase Spin Speed: Faster spin speeds lead to more rapid solvent evaporation, reducing the time for phase separation. - Lower Solution Concentration: This can sometimes lead to thinner, more uniform films.
Low and inconsistent device performance Nanoscale phase segregation affecting charge transport.- Adjust Blend Ratio: Systematically vary the ratio of the spiro compound to NPB to find a "sweet spot" of miscibility and performance. - Optimize Annealing Temperature: Perform a systematic study of annealing temperatures. Start with a low temperature (e.g., below Tg) and gradually increase it. - Characterize Film Morphology: Use AFM or GISAXS to correlate device performance with film morphology.
Device performance degrades quickly Morphological instability and crystallization over time.- Select Materials with High Tg: Spiro compounds are known for their high glass transition temperatures, which can improve morphological stability.[3][28] - Avoid High Annealing Temperatures: Excessive annealing can induce crystallization, which can be a pathway for degradation. - Encapsulate Devices: Protect the films from atmospheric moisture and oxygen, which can accelerate degradation.
Difficulty in dissolving both components in a single solvent Significant difference in the polarity and solubility parameters of the blend components.- Use a Solvent Mixture: A combination of a good solvent for the spiro compound and a good solvent for NPB might be necessary. - Gentle Heating and Sonication: These can aid in dissolving the materials, but be cautious of potential degradation at high temperatures.

Experimental Workflow for Optimizing this compound Blend Films

The following diagram illustrates a typical workflow for developing a stable and homogeneous blended thin film.

experimental_workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization cluster_eval Evaluation material_selection Material Selection (Spiro, NPB, Solvent) dissolution Dissolution (Vary Concentration) material_selection->dissolution filtration Solution Filtration dissolution->filtration spin_coating Spin Coating (Vary Spin Speed) filtration->spin_coating thermal_annealing Thermal Annealing (Vary Temp & Time) spin_coating->thermal_annealing morphology Morphology Analysis (AFM, SEM) thermal_annealing->morphology device_fab Device Fabrication thermal_annealing->device_fab structural Structural Analysis (GIXS) optical Optical Properties (UV-Vis, PL) performance Performance Testing (Efficiency, Stability) device_fab->performance performance->material_selection Feedback Loop

Workflow for developing stable blended films.

Quantitative Data Summary

The following table provides a generalized comparison of the expected impact of film morphology on the performance of an OLED device. The values are illustrative and will vary depending on the specific materials, device architecture, and fabrication conditions.

Parameter Homogeneous Blend Film Phase-Segregated Blend Film Rationale
Turn-on Voltage LowerHigherPhase domains can create energy barriers at interfaces, impeding charge injection and transport.
Maximum Luminance HigherLowerInefficient charge recombination at domain boundaries can lead to quenching and reduced light output.
External Quantum Efficiency (EQE) HigherLowerPoor charge balance and non-radiative recombination pathways in phase-separated films reduce efficiency.
Device Lifetime (T50) LongerShorterMorphological instabilities and crystallization associated with phase segregation can accelerate degradation pathways.
Reproducibility HighLowThe stochastic nature of phase separation leads to significant device-to-device variation.

Detailed Experimental Protocol: Preparation of a Homogeneous this compound Blend Thin Film

This protocol provides a general procedure for the fabrication of a blended thin film using spin-coating. Note: This is a starting point and will require optimization for specific materials and desired film properties.

1. Materials and Equipment:

  • Spiro-functionalized material (e.g., a spirobifluorene derivative)

  • NPB (N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)

  • High-purity organic solvent (e.g., chlorobenzene, toluene, or a mixture)

  • Substrates (e.g., ITO-coated glass)

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.2 µm pore size)

  • Spin-coater

  • Hotplate

  • Inert atmosphere glovebox

2. Substrate Preparation:

  • Clean the substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes to improve the wettability and work function of the surface.

3. Solution Preparation (in a glovebox):

  • Prepare a stock solution of the spiro compound in the chosen solvent (e.g., 10 mg/mL).

  • Prepare a stock solution of NPB in the same solvent (e.g., 10 mg/mL).

  • In a separate vial, mix the stock solutions to achieve the desired blend ratio (e.g., 1:1 by weight).

  • Adjust the final concentration by adding more solvent if necessary (a typical starting concentration is 10-20 mg/mL total solids).

  • Stir the solution on a hotplate at a low temperature (e.g., 40-50 °C) for at least 2 hours to ensure complete dissolution and homogenization.

  • Allow the solution to cool to room temperature.

  • Filter the solution through a 0.2 µm PTFE syringe filter immediately before use.

4. Film Deposition (in a glovebox):

  • Place the cleaned substrate on the spin-coater chuck.

  • Dispense a sufficient amount of the filtered blend solution to cover the substrate (e.g., 50-100 µL).

  • Spin-coat the film using a two-step program. For example:

    • Step 1: 500 rpm for 5 seconds (for spreading)

    • Step 2: 3000 rpm for 45 seconds (for thinning and drying)

    • Note: The spin speeds and times are critical parameters that must be optimized.

5. Post-Deposition Annealing:

  • Transfer the coated substrate to a hotplate inside the glovebox.

  • Anneal the film at a temperature below the glass transition temperature of the blend (e.g., 80-100 °C) for a specified time (e.g., 10-15 minutes).

  • Allow the film to cool down to room temperature before further processing or characterization.

6. Characterization:

  • Characterize the film morphology using AFM.

  • Measure the film thickness using a profilometer.

  • Analyze the optical properties using UV-Vis absorption and photoluminescence spectroscopy.

  • Proceed with the deposition of subsequent layers for device fabrication.

References

Technical Support Center: Refinement of Spiro-NPB Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Spiro-NPB (2,7-Bis[N-(1-naphthyl)anilino]-9,9'-spirobi[9H-fluorene]) for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of 2,7-dibromo-9,9'-spirobifluorene with N-(1-naphthyl)aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the critical factors influencing the yield of the Buchwald-Hartwig amination for this compound?

A2: Several factors critically impact the reaction yield:

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands, such as XPhos or tBuXPhos, have shown to be effective.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used.[1][2]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently employed.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures, often between 80-120 °C.

  • Purity of Reactants: The purity of 2,7-dibromo-9,9'-spirobifluorene and N-(1-naphthyl)aniline is paramount for achieving high yields and minimizing side products.

Q3: What are the common methods for purifying crude this compound?

A3: Purification of this compound is essential for its application in electronic devices. The most common techniques are:

  • Column Chromatography: This is a standard method to remove unreacted starting materials and byproducts.

  • Recrystallization: This technique is effective for obtaining highly pure crystalline this compound.

  • Sublimation: For applications requiring very high purity, such as in organic light-emitting diodes (OLEDs), gradient sublimation under high vacuum is often the final purification step.[3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. Use a fresh batch or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Inappropriate Ligand The chosen phosphine ligand may not be optimal. Screen different ligands, such as XPhos, tBuXPhos, or SPhos, to find the most effective one for your specific conditions.
Incorrect Base The base may not be strong enough or may be sterically hindered. Consider switching to a stronger base like NaOtBu or using a different inorganic base like K₃PO₄. Ensure the base is anhydrous.
Solvent Issues The solvent may not be sufficiently anhydrous or deoxygenated. Use freshly distilled or commercially available anhydrous, deoxygenated solvents.
Low Reaction Temperature The reaction may require higher temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Problem 2: Presence of Significant Side Products
Potential Cause Troubleshooting Step
Hydrodehalogenation This side reaction replaces the bromine atoms with hydrogen. It can be minimized by ensuring a strictly inert atmosphere and using highly pure, dry reagents.
Homocoupling of Starting Materials Formation of biphenyl or other homocoupled products can occur. Optimizing the catalyst-to-ligand ratio and ensuring a controlled reaction temperature can reduce this side reaction.
Incomplete Reaction The presence of mono-aminated product indicates an incomplete reaction. Increase the reaction time, temperature, or the equivalents of the amine to drive the reaction to completion.

Data Presentation

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination synthesis of this compound, highlighting the impact of different components on the reaction yield. Note: These values are illustrative and may vary based on specific experimental setups.

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Time (h) Yield (%)
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.5)Toluene11024~85[1][2]
Pd₂(dba)₃ (1)tBuXPhos (3)NaOtBu (2.2)1,4-Dioxane10020~80
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene11024~75
PdCl₂(dppf) (3)-K₂CO₃ (3)DMF12036~60

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure based on literature for similar amination reactions.[1][5]

Materials:

  • 2,7-dibromo-9,9'-spirobifluorene

  • N-(1-naphthyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, deoxygenated toluene

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 2,7-dibromo-9,9'-spirobifluorene (1.0 equiv), N-(1-naphthyl)aniline (2.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.5 equiv).

  • Add anhydrous, deoxygenated toluene to the flask via a syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane). For highest purity, subsequent sublimation is recommended.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2,7-dibromo-9,9'-spirobifluorene G Heat to 110°C (24 hours) A->G B N-(1-naphthyl)aniline B->G C Pd(OAc)₂ / XPhos C->G D K₃PO₄ D->G E Anhydrous Toluene E->G F Inert Atmosphere (N₂/Ar) F->G H Cool to RT G->H I Filter through Celite H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M Recrystallization L->M N Sublimation M->N O High Purity this compound N->O

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Low Yield Issue catalyst Check Catalyst Activity start->catalyst ligand Screen Different Ligands catalyst->ligand If catalyst is active base Verify Base Strength & Anhydrous ligand->base If yield still low conditions Optimize Temp. & Time base->conditions If yield still low purity Check Reactant Purity conditions->purity If yield still low success Yield Improved purity->success After optimization

References

Best practices for storing and handling Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with Spiro-NPB (N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9-spirobifluorene).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-performance organic semiconductor material. Due to its rigid, spiro-linked molecular structure, it possesses excellent thermal stability and a high glass transition temperature, making it a superior hole-transporting material (HTM) and electron-blocking material in electronic devices. Its primary application is in the fabrication of Organic Light-Emitting Diodes (OLEDs) to improve device efficiency and longevity.

Q2: What are the recommended storage conditions for this compound powder?

While a specific manufacturer's data sheet should always be consulted, general best practices for storing sensitive organic materials like this compound are as follows:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent moisture condensation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from oxidation and moisture.

  • Light: Protect from light by using an amber vial or storing it in a dark location.

  • Container: Keep the container tightly sealed to prevent contamination.

Q3: What general safety precautions should be taken when handling this compound?

As with most chemical compounds used in a laboratory setting, standard safety protocols should be followed:

  • Work in a well-ventilated area or under a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Dispose of waste material in accordance with local, state, and federal regulations.

Q4: In which solvents is this compound soluble?

This compound is an organic molecule and is generally soluble in common organic solvents. A supplier technical data sheet indicates its UV and PL properties were measured in Tetrahydrofuran (THF), suggesting its solubility in this solvent.[1] For related compounds like NPB, good solvents include chloroform, while solubility is very low in alcohols like methanol.[2] Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific application.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula C₅₇H₃₈N₂[1][3]
Molecular Weight 750.93 g/mol [1][3]
CAS Number 932739-76-9[1][3]
Purity Grades >98% (Unsublimed), >99% (Sublimed, HPLC)[1][3]
Appearance Light yellow powder/crystals
UV Absorption (λmax) 380 nm (in THF)[1]
Photoluminescence (λem) 453 nm (in THF)[1]
Thermal Stability (TGA) > 360 °C (for 0.5% weight loss)[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Poor Film Quality or Crystallization in the HTL
  • Symptom: The deposited this compound film appears hazy, non-uniform, or shows evidence of crystal formation under a microscope. This can lead to short circuits and poor device performance.

  • Possible Causes & Solutions:

    • Crystallization: Spiro-compounds can sometimes crystallize during device operation or under thermal stress, affecting the morphology of the layer.[4]

      • Solution: Optimize the deposition parameters. For thermal evaporation, ensure a stable, slow deposition rate (e.g., ~2 Å/s).[5] For spin-coating, try different solvents or solvent mixtures to alter the drying time and improve film morphology. Annealing the film at a temperature below the material's glass transition temperature may improve uniformity.

    • Substrate Contamination: An improperly cleaned substrate can lead to poor film adhesion and dewetting.

      • Solution: Implement a rigorous substrate cleaning protocol. A multi-step process involving sonication in detergent solution (e.g., Hellmanex), deionized water, and isopropyl alcohol (IPA) is recommended.[6]

    • Incompatible Solvents (for solution processing): The chosen solvent may have poor wettability on the underlying layer or evaporate too quickly.

      • Solution: Test a range of solvents. Consider using higher boiling point solvents or a co-solvent system to slow down the evaporation rate, allowing more time for a uniform film to form.

Issue 2: Low Device Efficiency or High Operating Voltage
  • Symptom: The final OLED or solar cell device shows lower-than-expected efficiency, requires a high voltage to turn on, or has a low fill factor.

  • Possible Causes & Solutions:

    • Poor Energy Level Alignment: A significant energy barrier between the this compound HTL and the adjacent layers (anode or perovskite) can impede charge injection.

      • Solution: Ensure that the HOMO level of this compound is well-matched with the work function of the anode and the HOMO level of the emissive/absorber layer. Introducing a dedicated hole-injection layer (HIL) between the anode and the this compound layer can reduce the injection barrier.

    • Interface Defects: Defects at the interface between the HTL and the active layer can act as recombination centers for charge carriers.

      • Solution: Optimize the deposition conditions to ensure a clean interface. For perovskite solar cells, additives in the Spiro-OMeTAD layer have been shown to sometimes corrode the perovskite surface; this could be a consideration for this compound as well.[4] Using a self-assembled monolayer (SAM) on the anode can improve the interface quality and enhance hole mobility.[7]

    • HTL Thickness: An HTL that is too thick can increase the series resistance of the device, while one that is too thin may not provide adequate coverage, leading to shunts.

      • Solution: Systematically vary the thickness of the this compound layer to find the optimal balance between resistance and coverage for your specific device architecture.

Issue 3: Device Degradation and Short Lifespan
  • Symptom: The device performance rapidly declines during operation or when exposed to ambient conditions.

  • Possible Causes & Solutions:

    • Morphological Instability: As mentioned, the HTL can undergo morphological changes, such as crystallization, especially under thermal stress during device operation.[4]

      • Solution: this compound's high glass transition temperature is advantageous here. However, ensure operating temperatures remain well below this limit. Proper device encapsulation is critical to prevent morphological changes induced by environmental factors.

    • Moisture and Oxygen Ingress: The organic layers in electronic devices are often sensitive to moisture and oxygen, which can quench excitons and degrade the material.

      • Solution: All fabrication steps post-substrate cleaning should ideally be performed in an inert atmosphere (e.g., a glovebox). After fabrication, the device must be properly encapsulated using a UV-curable epoxy and a glass coverslip, often including a getter to absorb any residual moisture.

    • Interfacial Reactions: Chemical reactions between the HTL and adjacent layers (e.g., the metal cathode or perovskite layer) can degrade the interface over time.[8]

      • Solution: Ensure the use of appropriate interlayers to physically separate reactive components. For example, an electron-blocking layer can prevent unwanted interactions and improve charge confinement.

Experimental Protocols & Workflows

Protocol: Fabrication of a Multilayer OLED using Thermal Evaporation

This protocol provides a general workflow for fabricating an OLED. This compound can be integrated as the Hole Transport Layer (HTL). The specific thicknesses and materials for other layers should be adapted based on the desired device architecture.

1. Substrate Cleaning:

  • Load pre-patterned ITO-coated glass substrates into a substrate rack.
  • Sonicate in a beaker with 1% Hellmanex solution in hot water for 5 minutes.[6]
  • Rinse thoroughly with deionized (DI) water.
  • Sonicate in IPA for 5 minutes.[6]
  • Rinse again thoroughly with DI water.
  • Dry the substrates using a nitrogen gun and immediately transfer them to a vacuum chamber or glovebox.

2. Layer Deposition (Thermal Evaporation):

  • Mount the cleaned substrates in the vacuum chamber, with the ITO-coated side facing the evaporation sources.
  • Evacuate the chamber to a high vacuum (e.g., < 5 x 10⁻⁶ Torr).
  • Deposit the layers sequentially. For a device using this compound as the HTL, the order would be:
  • Hole Injection Layer (HIL) (Optional): e.g., HAT-CN.
  • Hole Transport Layer (HTL): Deposit This compound at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (e.g., 30-50 nm).
  • Emissive Layer (EML): Deposit the host and dopant materials.
  • Electron Transport Layer (ETL): e.g., TPBi.
  • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) at a slow rate (0.1-0.2 Å/s).
  • Cathode: Deposit the metal cathode (e.g., Aluminum) to the desired thickness (e.g., 100 nm).

3. Encapsulation:

  • Transfer the fabricated device to an inert atmosphere glovebox without breaking vacuum if possible.
  • Apply a bead of UV-curable epoxy around the active area of the device.
  • Carefully place a glass coverslip over the epoxy, ensuring there are no air bubbles.
  • Cure the epoxy using a UV lamp for the recommended time.

Diagrams and Visualizations

OLED_Fabrication_Workflow cluster_prep 1. Preparation cluster_deposition 2. Thermal Evaporation cluster_finish 3. Finishing Clean Substrate Cleaning (ITO Glass) Load Load into Vacuum Chamber Clean->Load HTL Deposit HTL (this compound) Load->HTL EML Deposit Emissive Layer (EML) HTL->EML ETL Deposit ETL EML->ETL Cathode Deposit Cathode (e.g., Al) ETL->Cathode Encapsulate Encapsulation (Inert Atmosphere) Cathode->Encapsulate Test Device Testing (I-V-L Characteristics) Encapsulate->Test

Caption: Workflow for OLED fabrication using this compound as the HTL.

Troubleshooting_Logic cluster_film Poor Film Quality? cluster_efficiency Low Efficiency? cluster_stability Poor Stability? Start Device Performance Issue Identified Film_Yes Check Substrate Cleaning Optimize Deposition Rate Test Solvents Start->Film_Yes Visual Defects Eff_Yes Verify Energy Levels Optimize Layer Thickness Improve Interfaces (SAMs) Start->Eff_Yes Electrical Test Fail Stab_Yes Improve Encapsulation Check for Thermal Stress Use Interlayers Start->Stab_Yes Degrades Quickly

Caption: Logical flow for troubleshooting common device issues.

References

Technical Support Center: Optimizing Spiro-NPB Device Efficiency by Controlling Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Spiro-NPB (N2,N7-di(naphthalen-1-yl)-N2,N7-diphenyl-9,9′-spirobi[fluorene]-2,7-diamine) applications. This resource is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing this compound in their device fabrication. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of impurities on device efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My OLED device with a this compound hole transport layer (HTL) shows low efficiency and high leakage current. What are the potential impurity-related causes?

A1: Low efficiency and high leakage current in this compound based devices can often be attributed to the presence of specific impurities. The most common culprits include:

  • Residual Palladium Catalyst: this compound is often synthesized using palladium-catalyzed cross-coupling reactions. Incomplete removal of the palladium catalyst can introduce metallic impurities into the this compound material. These metallic residues can act as charge traps or recombination centers, leading to increased leakage current and reduced electroluminescence efficiency.

  • Unreacted Starting Materials: The synthesis of this compound involves the reaction of 2,7-dibromo-9,9'-spirobifluorene with N-(naphthalen-1-yl)aniline. Incomplete reactions can leave residual amounts of these starting materials in the final product. These molecules have different energy levels compared to this compound and can disrupt the hole injection and transport process at the HTL/emissive layer interface, thereby lowering device efficiency.

  • Byproducts from Side Reactions: During synthesis, side reactions can occur, leading to the formation of partially substituted or rearranged molecular structures. These byproducts can introduce energetic disorder within the HTL, creating traps for charge carriers and ultimately reducing device performance.

Troubleshooting Steps:

  • Purity Analysis: Verify the purity of your this compound batch using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Look for unexpected peaks that may correspond to impurities.

  • Elemental Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the residual palladium content. Levels as low as a few parts per million (ppm) can be detrimental.

  • Purification: If impurities are detected, purify the this compound material using thermal gradient sublimation. This technique is highly effective at removing both organic and inorganic impurities.

Q2: I observe a gradual decrease in the luminance and efficiency of my this compound based device over time. Could this be related to impurities?

A2: Yes, device lifetime and stability are significantly impacted by impurities in the this compound layer. The primary mechanisms include:

  • Degradation Catalyzed by Impurities: Residual metallic catalysts or other reactive impurities can catalyze the degradation of this compound molecules under device operation (due to heat and electric field). This leads to the formation of non-emissive species and charge traps, causing a gradual decline in performance.

  • Thermal Degradation Products: Although this compound has high thermal stability, prolonged exposure to high temperatures during device operation can lead to thermal degradation, especially in the presence of impurities. This can involve the cleavage of C-N bonds, similar to what is observed in the related NPB molecule, leading to the formation of lower and higher molecular weight byproducts that disrupt the film morphology and charge transport.[1]

  • Moisture-Induced Degradation: The presence of moisture, often introduced from ambient conditions during fabrication or encapsulation, can accelerate the degradation of the organic layers and the interfaces.[1][2] This can lead to the formation of dark spots and a decrease in overall device luminance.

Troubleshooting Steps:

  • Stringent Purification: Ensure the this compound used is of the highest possible purity, preferably purified by multiple cycles of thermal gradient sublimation.

  • Inert Atmosphere Processing: Fabricate and encapsulate your devices in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with very low levels of oxygen and moisture.

  • Proper Encapsulation: Use high-quality encapsulation materials and techniques to prevent the ingress of moisture and oxygen during the device's lifetime.

Q3: How can I identify the specific impurities in my this compound sample?

A3: A combination of analytical techniques is typically required for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic impurities. By comparing the chromatogram of your sample to a high-purity standard, you can identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capability of mass spectrometry, allowing for the determination of the molecular weights of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about impurities, helping to elucidate their chemical identity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile organic impurities.

Quantitative Impact of Impurities on Device Performance

While specific quantitative data for this compound is proprietary to material manufacturers and research groups, the following table provides a qualitative and semi-quantitative summary of the expected impact of different impurity classes on key OLED performance parameters. The data for the "High-Purity this compound (Reference)" is based on a typical device architecture reported in the literature.[3][4]

Impurity TypePurity LevelPower Conversion Efficiency (PCE)Fill Factor (FF)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Device Lifetime
High-Purity this compound (Reference) > 99.9%~13.6%~0.70~4.5 V~4.6 mA/cm²100% (Reference)
Residual Palladium Catalyst > 10 ppmSignificantly DecreasedDecreasedSlightly DecreasedDecreasedSignificantly Decreased
Unreacted Starting Materials > 0.5%DecreasedDecreasedSlightly DecreasedDecreasedDecreased
Synthetic Byproducts > 0.5%DecreasedDecreasedDecreasedDecreasedDecreased
Moisture/Oxygen Exposure N/ASignificantly DecreasedDecreasedDecreasedDecreasedSignificantly Decreased

Experimental Protocols

Protocol for Purity Analysis of this compound by HPLC

This protocol outlines a general method for analyzing the purity of this compound using HPLC.

1. Materials and Equipment:

  • This compound sample

  • High-purity this compound reference standard

  • HPLC grade tetrahydrofuran (THF) and acetonitrile

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of THF to prepare a 0.1 mg/mL stock solution.

  • Further dilute the stock solution with acetonitrile to a final concentration of approximately 10 µg/mL.

  • Prepare a similar solution of the high-purity reference standard.

3. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program: Start with 50% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

4. Analysis:

  • Inject the reference standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Analyze the chromatogram for any additional peaks, which indicate impurities. The area of each peak is proportional to the concentration of the component. Purity is calculated by dividing the peak area of this compound by the total peak area of all components.

Protocol for Purification of this compound by Thermal Gradient Sublimation

This protocol describes the purification of this compound using a three-zone tube furnace.

1. Equipment:

  • Three-zone tube furnace

  • Quartz tube with a vacuum adapter

  • Sublimation boat (quartz or ceramic)

  • High-vacuum pump capable of reaching < 10-5 Torr

  • Temperature controllers for each zone

2. Procedure:

  • Place the impure this compound powder in the sublimation boat and position it in the first zone (hottest zone) of the quartz tube.

  • Assemble the sublimation apparatus and evacuate the quartz tube to a high vacuum (< 10-5 Torr).

  • Set the temperatures of the three zones to create a temperature gradient. For this compound, a typical temperature profile would be:

    • Zone 1 (source): 300-350 °C

    • Zone 2 (collection): 250-280 °C

    • Zone 3 (cold trap): < 200 °C

  • The this compound will sublime in the hot zone, travel down the tube, and deposit as a purified crystalline solid in the collection zone.

  • Lower volatility impurities will remain in the sublimation boat, while higher volatility impurities will travel further down the tube to the colder zones.

  • After the sublimation is complete (typically several hours to a day, depending on the quantity), cool the furnace to room temperature under vacuum.

  • Carefully vent the system and collect the purified this compound from the walls of the collection zone.

Protocol for Fabrication of a Standard this compound Based OLED

This protocol outlines the fabrication of a simple phosphorescent OLED using this compound as the HTL.[3]

1. Substrate Preparation:

  • Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

  • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

2. Layer Deposition (by Thermal Evaporation in a High Vacuum Chamber < 10-6 Torr):

  • Hole Injection Layer (HIL): Deposit a 15 nm thick layer of DNTPD (4,4'-Bis[N-[4-{N,N-bis(3-methylphenyl)amino}phenyl]-N-phenylamino] biphenyl).

  • Hole Transport Layer (HTL): Deposit a 52 nm thick layer of purified this compound.

  • Emissive Layer (EML): Co-deposit a 15 nm thick layer of Bebq2 (bis(10-hydroxybenzo[h]quinolinato)beryllium) doped with 5 wt% of a phosphorescent emitter (e.g., Ir(mphq)2(acac)).

  • Electron Transport Layer (ETL): Deposit a 40 nm thick layer of Bphen (4,7-diphenyl-1,10-phenanthroline).

  • Electron Injection Layer (EIL): Deposit a 1 nm thick layer of Lithium Fluoride (LiF).

  • Cathode: Deposit a 100 nm thick layer of Aluminum (Al).

3. Encapsulation:

  • Transfer the fabricated device to a nitrogen-filled glovebox without exposure to ambient air.

  • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Buchwald-Hartwig or Suzuki Coupling sublimation Thermal Gradient Sublimation synthesis->sublimation Crude Product hplc HPLC sublimation->hplc Purified Product nmr NMR sublimation->nmr icpms ICP-MS sublimation->icpms deposition Thermal Evaporation of Organic Layers sublimation->deposition High-Purity Material cathode Cathode Deposition deposition->cathode encapsulation Encapsulation cathode->encapsulation jv J-V-L Characterization encapsulation->jv lifetime Lifetime Measurement encapsulation->lifetime

Caption: Experimental workflow from synthesis to device testing.

impurity_impact cluster_effects Detrimental Effects cluster_performance Device Performance Degradation impurity Impurities in this compound (Residual Catalyst, Unreacted Reagents, Byproducts) charge_trapping Charge Trapping impurity->charge_trapping recombination Non-radiative Recombination impurity->recombination morphology Poor Film Morphology impurity->morphology degradation Accelerated Material Degradation impurity->degradation low_pce Low Power Conversion Efficiency charge_trapping->low_pce recombination->low_pce high_leakage High Leakage Current recombination->high_leakage morphology->high_leakage short_lifetime Short Operational Lifetime degradation->short_lifetime

Caption: Impact of impurities on device performance.

References

Validation & Comparative

A Comparative Guide to Spiro-NPB and Spiro-OMeTAD in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. Among the various classes of HTMs, spiro-type molecules have garnered significant attention due to their excellent thermal stability and morphological properties. This guide provides a detailed comparison of two prominent spiro-based HTMs: Spiro-NPB and the widely-used Spiro-OMeTAD.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable HTM for their specific applications. While Spiro-OMeTAD is the current benchmark HTM in high-efficiency PSCs, this guide also sheds light on the properties of this compound, a related compound with potential applications in optoelectronic devices.

Performance Comparison

The following table summarizes the key performance parameters of perovskite solar cells fabricated using this compound and Spiro-OMeTAD as the hole transport layer. It is important to note that while extensive data is available for Spiro-OMeTAD, direct comparative data for this compound in perovskite solar cells is limited in the available literature. The data for this compound is primarily derived from its use in Organic Light Emitting Diodes (OLEDs), which can provide insights into its fundamental properties.

PropertyThis compoundSpiro-OMeTAD
Highest Occupied Molecular Orbital (HOMO) Energy Level ~ -5.32 eV[1]~ -5.1 eV to -5.26 eV[2]
Power Conversion Efficiency (PCE) Data in PSCs is not readily available.Up to 25% in regular n-i-p architecture devices[3]. A device based on a Spiro-OMeTAD analogue, spiro-Naph, achieved a PCE of 24.43%[4].
Open-Circuit Voltage (Voc) Data in PSCs is not readily available.Typically in the range of 1.1 V to 1.2 V.
Short-Circuit Current Density (Jsc) Data in PSCs is not readily available.Typically in the range of 23 to 25 mA/cm2.
Fill Factor (FF) Data in PSCs is not readily available.Typically around 80%.
Hole Mobility Higher mobility compared to NPB in OLEDs[5].Pristine Spiro-OMeTAD has low hole mobility (~10-5 cm2V-1s-1), which is significantly improved by doping[6]. Doped films have mobility comparable to other high-performance HTMs.
Stability Spiro-annulated structure suggests good thermal and morphological stability[5].Susceptible to degradation at high temperatures and in the presence of moisture, often related to the hygroscopic nature of dopants like LiTFSI[4][7]. However, derivatives like spiro-Naph show improved stability[4].
Cost Data on synthesis cost for PSC applications is not readily available.High cost due to complex multi-step synthesis and purification, which is a barrier to commercialization[6][8].

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the fabrication of perovskite solar cells using Spiro-OMeTAD. A detailed, validated protocol for this compound in PSCs is not widely reported.

Fabrication of Perovskite Solar Cells with Spiro-OMeTAD

This protocol describes a typical fabrication process for a standard n-i-p planar perovskite solar cell.

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of TiO2 or SnO2 is deposited on the ITO substrate. For instance, a SnO2 nanoparticle solution can be spin-coated at 3000-5000 rpm for 30 seconds, followed by annealing at 150-200 °C for 30-60 minutes.

3. Perovskite Layer Deposition:

  • A precursor solution of the perovskite material (e.g., a mixture of formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of DMF and DMSO) is spin-coated on the ETL.

  • An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform film.

  • The film is then annealed at 100-150 °C for 10-60 minutes.

4. Hole Transport Layer (HTL) Deposition:

  • The Spiro-OMeTAD solution is prepared by dissolving Spiro-OMeTAD powder in a solvent like chlorobenzene.

  • Additives are crucial for improving the conductivity and performance of the Spiro-OMeTAD layer. Common additives include:

    • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI): As a p-dopant to increase hole concentration. A stock solution in acetonitrile is typically used.

    • 4-tert-butylpyridine (tBP): To improve film morphology and reduce recombination.

    • Cobalt(III) complexes (e.g., FK209): As an additional p-dopant.

  • A typical formulation involves dissolving 70-90 mg of Spiro-OMeTAD in 1 mL of chlorobenzene, followed by the addition of specific volumes of the LiTFSI and tBP solutions[9].

  • The prepared Spiro-OMeTAD solution is spin-coated onto the perovskite layer at 2000-4000 rpm for 30 seconds.

  • The device is then often left in a dry air or oxygen environment for several hours to promote oxidation of the Spiro-OMeTAD, which enhances its conductivity.

5. Metal Electrode Deposition:

  • Finally, a top electrode of gold or silver (typically 80-100 nm thick) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

6. Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm2).

Visualizations

Energy Level Diagram

The alignment of energy levels at the interfaces between different layers in a perovskite solar cell is critical for efficient charge extraction and transport. The diagram below illustrates the typical energy levels of a perovskite solar cell employing Spiro-OMeTAD as the HTM. The HOMO level of this compound is also included for comparison.

G cluster_device Energy Level Diagram cluster_energy FTO FTO ETL ETL (TiO2/SnO2) Perovskite Perovskite HTM_Spiro_OMeTAD Spiro-OMeTAD HTM_Spiro_NPB This compound Au Au y_axis_top Energy vs. Vacuum (eV) y_axis_bottom y_axis_top->y_axis_bottom level_neg_2 -2.0 level_neg_3 -3.0 level_neg_4 -4.0 level_neg_5 -5.0 level_neg_6 -6.0 FTO_CB ETL_CB ETL_VB Perovskite_CB CB: ~-3.9 eV Perovskite_CB->ETL_CB e- Perovskite_VB VB: ~-5.4 eV Spiro_OMeTAD_HOMO HOMO: ~-5.2 eV Perovskite_VB->Spiro_OMeTAD_HOMO h+ Spiro_NPB_HOMO HOMO: ~-5.32 eV Perovskite_VB->Spiro_NPB_HOMO h+ Spiro_OMeTAD_LUMO LUMO Spiro_NPB_LUMO LUMO Au_WF Work Function: ~-5.1 eV

Figure 1: Energy level diagram of a typical n-i-p perovskite solar cell.

Experimental Workflow

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells using a spiro-based HTM.

G cluster_prep Device Fabrication cluster_char Characterization cluster_analysis Data Analysis A Substrate Cleaning (ITO Glass) B ETL Deposition (e.g., SnO2) A->B C Perovskite Film Deposition B->C D HTL Deposition (Spiro-OMeTAD or this compound) C->D E Metal Contact Evaporation (Au/Ag) D->E F J-V Measurement (AM 1.5G) E->F G EQE Measurement F->G H Stability Testing (Thermal, Light, Humidity) F->H I Morphological Analysis (SEM, AFM) F->I J Extract Photovoltaic Parameters (PCE, Voc, Jsc, FF) G->J H->J K Analyze Degradation Mechanisms H->K I->J

Figure 2: General workflow for perovskite solar cell fabrication and characterization.

Conclusion

Spiro-OMeTAD remains the state-of-the-art hole transport material for high-efficiency n-i-p perovskite solar cells, consistently enabling PCEs over 25%[3]. Its well-matched energy levels with common perovskite compositions and its ability to form high-quality amorphous films contribute to its success. However, the high cost and stability issues associated with its dopants are significant hurdles for commercialization[6][7].

This compound, while less explored in the context of perovskite solar cells, possesses a spiro-annulated structure that is known to impart good thermal and morphological stability, as demonstrated in OLED applications[5]. Its HOMO level is in a suitable range for hole extraction from perovskite absorbers. The spiro-linkage in these molecules helps in preventing crystallization and promoting the formation of uniform amorphous films, which is beneficial for device performance and longevity.

Future research should focus on direct comparative studies of this compound and other novel spiro-type HTMs in perovskite solar cells to fully assess their potential. The development of dopant-free HTMs or more stable doping strategies for existing materials like Spiro-OMeTAD is also a critical area of investigation to push the commercialization of perovskite photovoltaic technology forward. The exploration of derivatives, such as the spiro-Naph series, has already shown promise in overcoming the stability limitations of Spiro-OMeTAD while maintaining high efficiency[4].

References

Spiro-NPB Outshines NPB with Enhanced Stability for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison reveals the superior thermal and morphological stability of Spiro-NPB, a spiro-annulated hole transport material, over the conventional NPB, leading to significantly improved device longevity in organic light-emitting diodes (OLEDs).

In the rapidly evolving field of organic electronics, the stability of charge transport materials is a critical determinant of device performance and operational lifetime. N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) has long been a benchmark hole transport material (HTM). However, the emergence of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-2,7-diamino-9,9'-spirobifluorene (this compound) marks a significant advancement, offering a more robust and reliable alternative for demanding applications.

The key to this compound's enhanced performance lies in its unique molecular architecture. The central spiro junction, a carbon atom shared by two rings, imparts a rigid, three-dimensional structure. This contrasts with the more flexible, biphenyl core of NPB. This structural rigidity is directly linked to superior thermal and morphological stability, mitigating degradation pathways that can compromise device function over time.

Quantitative Comparison of Stability Parameters

Experimental data consistently demonstrates the superior stability of spiro-configured materials like this compound when compared to their non-spiro counterparts. Key metrics such as the glass transition temperature (Tg) and the decomposition temperature (Td) are significantly higher for spiro-based compounds, indicating a greater resistance to heat-induced degradation and morphological changes.

PropertyNPBSpiro-based HTMsSignificance
Glass Transition Temperature (Tg) 95 °C[1][2]140 °C (for SFAF)A higher Tg indicates greater morphological stability at elevated operating temperatures, preventing the material from softening and deforming, which can lead to device failure.
Decomposition Temperature (Td) ~418-435 °C505 °C (for TDAB-BP)A higher Td signifies greater chemical stability at high temperatures, reducing the likelihood of material breakdown during fabrication and operation.
OLED Device Lifetime (LT95) Shorter (inferred from lower EQE)> 420 hours (for DBF-SFX based device)[3]A longer operational lifetime is a direct consequence of the enhanced material stability, leading to more durable and reliable devices.
External Quantum Efficiency (EQE) 11.9%[3]12.2% - 33.2% (for spiro-based HTMs)[3]Higher efficiency is often correlated with better charge transport and reduced non-radiative recombination, which can be influenced by the stability of the HTL.

Experimental Protocols for Stability Assessment

The enhanced stability of this compound is validated through standardized experimental techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) of the material.

Methodology:

  • A small sample of the material (typically 5-10 mg) is placed in a high-precision thermogravimetric analyzer.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, usually inert nitrogen, to prevent oxidation.

  • The mass of the sample is continuously monitored as the temperature increases.

  • The Td is typically defined as the temperature at which the material loses 5% of its initial mass.

This process is visualized in the experimental workflow diagram below.

G cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis p1 Weigh 5-10 mg of This compound or NPB p2 Place sample in TGA crucible p1->p2 t1 Load crucible into TGA instrument p2->t1 t2 Purge with Nitrogen gas t1->t2 t3 Heat sample at a constant rate (e.g., 10 °C/min) t2->t3 t4 Continuously monitor sample mass t3->t4 a1 Plot mass vs. temperature t4->a1 a2 Determine Td (temperature at 5% mass loss) a1->a2 G cluster_material Material Properties cluster_stability Stability Characteristics cluster_device Device Performance Spiro This compound (Rigid 3D Structure) Thermal Higher Thermal Stability (High Tg and Td) Spiro->Thermal Morph Improved Morphological Stability Spiro->Morph NPB NPB (Flexible Structure) NPB->Thermal Lower NPB->Morph Lower Reduced_Deg Reduced Material Degradation Thermal->Reduced_Deg Stable_Int Stable Layer Interfaces Morph->Stable_Int Long_Life Longer Device Lifetime Reduced_Deg->Long_Life High_Eff Higher Device Efficiency Reduced_Deg->High_Eff Stable_Int->Long_Life Stable_Int->High_Eff

References

Cross-Validation of Spiro-NPB Performance in Diverse Optoelectronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the performance of N2,N2,N2',N2',N7,N7,N7',N7'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine (Spiro-NPB) and its alternatives as a hole transport material (HTM) in three key optoelectronic device architectures: Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and Organic Photodetectors (OPDs). The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in material selection and device design.

Performance Comparison in Organic Light-Emitting Diodes (OLEDs)

This compound is a well-established hole transport material in OLEDs, valued for its high thermal stability and amorphous morphology. Its performance is often benchmarked against the more conventional N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and other advanced HTMs.

Table 1: Performance of this compound and Alternative HTMs in OLEDs

Hole Transport Material (HTM)Current Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Hole Mobility (cm²/Vs)
This compound 9.24[1]8.26[1]9.82[1]3.3 x 10⁻⁷[2]
NPB15.38[1]-13.58[1]3.0 x 10⁻⁴[3]
Spiro-TTB---5.7 x 10⁻⁵[4]
BF-DPB-35.1 (red OLED)[4]18.9 (red OLED)[4]5.7 x 10⁻⁵[4]
MeO-TPD--20.0 (red OLED)[4]-
TPD---~1.0 x 10⁻³[2]
TCTA---~4.0 x 10⁻⁴[5]

Key Observations:

  • While NPB can exhibit higher efficiencies in some device architectures[1], this compound offers significantly improved thermal and morphological stability due to its spiro-annulated structure[2].

  • The hole mobility of this compound is lower than that of NPB and other high-mobility HTMs like TPD[2][3]. This can sometimes limit the current density and power efficiency in high-brightness applications.

  • Advanced HTMs like BF-DPB have demonstrated very high luminous efficacy, particularly in red OLEDs, showcasing the continuous development in this field[4].

Performance Comparison in Perovskite Solar Cells (PSCs)

While direct and extensive data on this compound in PSCs is limited, the performance of its close analogue, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene (Spiro-OMeTAD), is widely documented and serves as a critical benchmark. The comparison below includes Spiro-OMeTAD and other prominent HTMs used in high-efficiency PSCs.

Table 2: Performance of Spiro-OMeTAD and Alternative HTMs in Perovskite Solar Cells

Hole Transport Material (HTM)Power Conversion Efficiency (PCE) (%)Fill Factor (FF) (%)Open-Circuit Voltage (Voc) (V)Hole Mobility (cm²/Vs)
Spiro-OMeTAD (proxy for this compound) >25[6]>87[6]~1.15[7]~10⁻⁴ - 10⁻⁵[8]
PTAA>25[6]--~3-4 x 10⁻⁵[9]
P3HT~16.42[9]--~10⁻⁴[10]
CuSCN14.7[11]--10⁻³ - 10⁻¹[12]
Spiro-TTB18.38[13]78.00[13]1.07[13]1.97 x 10⁻³[13]

Key Observations:

  • Spiro-OMeTAD is the gold standard HTM in n-i-p PSCs, consistently achieving champion efficiencies[6]. Its spiro structure provides good morphological stability, which is crucial for long-term device performance.

  • Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a polymeric alternative that also delivers high efficiencies and, in some cases, improved stability over Spiro-OMeTAD[6].

  • Inorganic HTMs like copper thiocyanate (CuSCN) offer the advantages of higher hole mobility and potentially lower cost, though achieving the same level of PCE as spiro-based materials can be challenging[11][12].

  • Dopant-free HTMs are an active area of research to improve the long-term stability of PSCs by avoiding the hygroscopic additives typically used with Spiro-OMeTAD[9].

Performance Comparison in Organic Photodetectors (OPDs)

Table 3: Inferred Performance Characteristics of this compound and Common HTMs in Organic Photodetectors

Hole Transport Material (HTM)Expected Impact on Dark CurrentExpected Impact on ResponsivityExpected Impact on DetectivityKey Properties
This compound (Inferred) LowModerateHighGood film formation, high thermal stability, moderate mobility.
PEDOT:PSSHigh (can be leaky)HighModerateHigh conductivity, solution processable, but can be acidic and hygroscopic.
P3HTLowHighHighGood charge transport, but can have higher dark current than specialized HTLs.
TPD derivativesLowHighHighHigh hole mobility, good energy level alignment.

Key Considerations:

  • The high thermal stability and good film-forming properties of this compound would be advantageous for fabricating stable OPDs with low dark current.

  • Its moderate hole mobility should be sufficient for efficient hole extraction in typical OPD applications, where charge carrier transit times are not as critical as in high-frequency devices.

  • The key performance metrics for OPDs are detectivity (D), responsivity (R), and dark current density (Jd). A well-designed HTL like this compound would be expected to contribute to a high D by minimizing Jd.

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized procedures for the fabrication of the three device types discussed.

Organic Light-Emitting Diode (OLED) Fabrication
  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL) Deposition: A thin layer of a HIL material (e.g., MoO₃, PEDOT:PSS) is deposited onto the ITO to facilitate hole injection.

  • Hole Transport Layer (HTL) Deposition: The HTL, such as this compound, is deposited via thermal evaporation in a high-vacuum chamber (typically <10⁻⁶ Torr). The thickness is monitored in-situ using a quartz crystal microbalance.

  • Emissive Layer (EML) Deposition: The host and dopant materials for the EML are co-evaporated onto the HTL.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL (e.g., Alq₃, TPBi) and a thin EIL (e.g., LiF, Cs₂CO₃) are subsequently deposited.

  • Cathode Deposition: A metal cathode (e.g., Al, Ag) is thermally evaporated to complete the device structure.

  • Encapsulation: The device is encapsulated in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.

Perovskite Solar Cell (PSC) Fabrication (n-i-p architecture)
  • Substrate and ETL Preparation: Fluorine-doped tin oxide (FTO) coated glass is patterned and cleaned. An electron transport layer (e.g., a compact TiO₂ blocking layer followed by a mesoporous TiO₂ scaffold) is deposited, typically by spin-coating or spray pyrolysis, and sintered at high temperature.

  • Perovskite Active Layer Deposition: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a solvent like DMF/DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed during spinning to induce rapid crystallization, followed by thermal annealing.

  • Hole Transport Layer (HTL) Deposition: A solution of the HTM (e.g., Spiro-OMeTAD), typically containing additives like Li-TFSI and t-BP to improve conductivity and p-doping, is spin-coated on top of the perovskite layer.

  • Back Contact Deposition: A conductive back contact, usually gold or silver, is deposited by thermal evaporation.

  • Device Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination.

Organic Photodetector (OPD) Fabrication (Standard Architecture)
  • Substrate and Anode Preparation: An ITO-coated glass substrate is cleaned using the same procedure as for OLEDs.

  • Hole Transport Layer (HTL) Deposition: An HTL is deposited onto the ITO. For materials like this compound, thermal evaporation would be used. For polymeric HTLs like PEDOT:PSS, spin-coating is common.

  • Photoactive Layer Deposition: The photoactive layer, typically a bulk heterojunction (BHJ) blend of a donor and an acceptor material, is deposited via spin-coating or thermal evaporation.

  • Electron Transport Layer (ETL) / Hole Blocking Layer (HBL) Deposition: An ETL or HBL (e.g., BCP, ZnO) may be deposited to improve charge selectivity and reduce dark current.

  • Cathode Deposition: A transparent or opaque top electrode (e.g., Ca/Al, Ag) is deposited by thermal evaporation.

  • Device Characterization: Key performance parameters such as dark current, photocurrent under illumination of a specific wavelength and intensity, responsivity, and detectivity are measured.

Visualizations: Device Architectures and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the typical device structures and a generalized experimental workflow.

OLED_Device_Structure cluster_OLED OLED Device Architecture Anode Anode (ITO) HIL Hole Injection Layer Anode->HIL Holes (h+) HTL Hole Transport Layer (e.g., this compound) HIL->HTL EML Emissive Layer HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode Electrons (e-)

Caption: A typical multilayer OLED device structure.

PSC_Device_Structure cluster_PSC Perovskite Solar Cell (n-i-p) Architecture Anode Transparent Electrode (FTO) ETL Electron Transport Layer (e.g., TiO₂) Anode->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite Electrons (e-) HTL Hole Transport Layer (e.g., Spiro-OMeTAD) Perovskite->HTL Holes (h+) Back_Contact Back Contact (e.g., Au) HTL->Back_Contact OPD_Device_Structure cluster_OPD Organic Photodetector Architecture Anode Anode (ITO) HTL Hole Transport Layer Anode->HTL Active_Layer Photoactive Layer (BHJ) HTL->Active_Layer Holes (h+) ETL Electron Transport Layer Active_Layer->ETL Electrons (e-) Cathode Cathode ETL->Cathode Experimental_Workflow cluster_Workflow Generalized Device Fabrication and Testing Workflow Substrate_Prep Substrate Preparation & Cleaning Layer_Deposition Sequential Layer Deposition (Spin-coating / Evaporation) Substrate_Prep->Layer_Deposition Encapsulation Encapsulation (for stability) Layer_Deposition->Encapsulation Characterization Device Performance Characterization (e.g., J-V, EQE, D*) Encapsulation->Characterization

References

A Comparative Analysis of Spiro-NPB from Various Suppliers for High-Performance Optoelectronics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Wuhan, China – October 31, 2025 – In the rapidly advancing field of organic electronics, the quality and consistency of precursor materials are paramount to achieving high-performance and reproducible device fabrication. Spiro-NPB (N2,N7-Di-1-naphthalenyl-N2,N7-diphenyl-9,9'-spirobi[9H-fluorene]-2,7-diamine), a key hole-transporting material (HTM), is widely utilized in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices due to its excellent thermal stability and charge transport properties. This guide provides a comparative analysis of this compound available from various commercial suppliers, offering researchers, scientists, and drug development professionals a comprehensive resource for material selection.

Data Presentation: A Comparative Overview of this compound Specifications

The following table summarizes the key quantitative data for this compound, including both typical values found in scientific literature and specifications provided by various suppliers. This allows for a comprehensive comparison of the material's expected performance.

Parameter Typical Value (from Literature) Supplier A (e.g., Smolecule) Supplier B (e.g., April Scientific) Supplier C (e.g., Warshel Chemical)
Purity >99% (Sublimed)>99% (Sublimed), >99.995% (Triple Sublimed, Lab Scale)[1]>98%, >99% (Sublimed)>99% (HPLC, Sublimed)
Hole Mobility (cm²/V·s) 3.3 x 10⁻⁷[2]Not SpecifiedNot SpecifiedNot Specified
HOMO Level (eV) ~5.32Not SpecifiedNot SpecifiedNot Specified
Glass Transition Temp. (Tg) High (Specific value varies)Not SpecifiedNot SpecifiedNot Specified
Thermal Decomposition Temp. (Td) >360 °C (0.5% weight loss)Not SpecifiedNot Specified>360 °C (0.5% weight loss)
UV-Vis Abs. (λmax, in THF) ~380 nmNot SpecifiedNot Specified380 nm
Photoluminescence (PL) (λmax, in THF) ~453 nmNot SpecifiedNot Specified453 nm
CAS Number 932739-76-9932739-76-9932739-76-9932739-76-9

Experimental Protocols: Methodologies for Key Experiments

To ensure a thorough and reproducible evaluation of this compound from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for key characterization techniques.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the this compound material and identify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system. The exact gradient profile should be optimized to achieve good separation of the main peak from any impurity peaks.

  • Detection: The detector is set to the maximum absorption wavelength (λmax) of this compound, which is approximately 380 nm in THF.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., THF or dichloromethane) and filtered through a 0.22 µm syringe filter before injection.

  • Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • Objective: To determine the glass transition temperature (Tg) and the thermal decomposition temperature (Td) of the material.

  • Instrumentation:

    • DSC: For measuring the glass transition temperature.

    • TGA: For measuring the thermal decomposition temperature.

  • DSC Protocol:

    • A small amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The glass transition is observed as a step-like change in the heat flow curve.

  • TGA Protocol:

    • A small amount of the sample is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The Td is typically reported as the temperature at which a 5% weight loss occurs.

Electrochemical Analysis by Cyclic Voltammetry (CV)
  • Objective: To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

  • Instrumentation: A potentiostat with a three-electrode cell setup.

  • Electrodes:

    • Working Electrode: Glassy carbon or platinum.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Procedure: The this compound sample is dissolved in the electrolyte solution. The potential is swept, and the oxidation and reduction potentials are measured. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard.

Hole Mobility Measurement by Time-of-Flight (TOF) Method
  • Objective: To measure the charge carrier mobility of the material.

  • Device Structure: A sandwich-type device is fabricated with the this compound layer between two electrodes (e.g., ITO and Aluminum).

  • Procedure:

    • A pulsed laser is used to generate electron-hole pairs near one of the electrodes.

    • An external electric field is applied across the device, causing the holes to drift through the this compound layer.

    • The transient photocurrent is measured as a function of time.

    • The transit time (t) of the holes is determined from the photocurrent transient.

    • The hole mobility (µ) is calculated using the formula: µ = d² / (V * t), where d is the thickness of the this compound layer and V is the applied voltage.

Visualization of Experimental and Logical Workflows

To further clarify the evaluation process, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in this comparative analysis.

Experimental_Workflow cluster_sourcing Material Sourcing cluster_characterization Material Characterization cluster_device Device Fabrication & Testing S1 Supplier A Purity Purity Analysis (HPLC) S1->Purity Thermal Thermal Analysis (DSC/TGA) S1->Thermal Electrochem Electrochemical Analysis (CV) S1->Electrochem Mobility Hole Mobility (TOF) S1->Mobility S2 Supplier B S2->Purity S2->Thermal S2->Electrochem S2->Mobility S3 Supplier C S3->Purity S3->Thermal S3->Electrochem S3->Mobility Fab OLED Fabrication Purity->Fab Thermal->Fab Electrochem->Fab Mobility->Fab Test Device Performance Testing Fab->Test

Caption: Experimental workflow for evaluating this compound from different suppliers.

Logical_Relationship cluster_input Input Parameters cluster_output Output Performance Supplier Supplier Choice Purity Material Purity Supplier->Purity influences Properties Intrinsic Properties (Mobility, Energy Levels) Purity->Properties impacts Stability Device Stability & Lifetime Purity->Stability impacts Efficiency Device Efficiency (CE, PE, EQE) Properties->Efficiency determines Properties->Stability determines

Caption: Logical relationship in the comparative analysis of this compound.

References

Replicating Literature Results for Spiro-NPB Based OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of organic electronics, particularly those focused on the development of high-performance Organic Light-Emitting Diodes (OLEDs), the choice of hole transport material (HTM) is critical. This guide provides a comprehensive comparison of Spiro-NPB, a promising spiro-configured HTM, with other commonly used alternatives. The information presented is collated from various literature sources to aid in the replication of experimental results and to provide a clear, data-driven comparison of material performance.

Performance Comparison of Hole Transport Materials

The efficacy of a hole transport material is determined by several key performance indicators of the resulting OLED device, including its efficiency and operational lifetime. This compound has garnered attention due to its high hole mobility and excellent thermal and morphological stability, which often translate to superior device performance compared to the conventional HTM, N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). The spiro structure contributes to a higher glass transition temperature (Tg), which is beneficial for device longevity.[1][2]

Below is a summary of reported performance data for OLEDs utilizing this compound and other common HTMs. It is important to note that direct comparison can be challenging due to variations in device architecture, emissive layers, and fabrication conditions across different studies.

Hole Transport MaterialDevice StructureCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)Lifetime (hours)
This compound ITO/Spiro-NPB/EML/ETL/Cathode9.24[3]8.26[3]9.82[3]Not specified
NPBITO/NPB/EML/ETL/Cathode15.38[3]Not specified13.58[3]Not specified
TAPCITO/TAPC/EML/ETL/CathodeNot specifiedNot specifiedNot specifiedShorter than NPB-based devices[4]
α-NPDITO/α-NPD/EML/ETL/CathodeNot specifiedNot specifiedNot specifiedNot specified

Note: "EML" refers to the Emissive Layer and "ETL" refers to the Electron Transport Layer. The specific materials used in the EML and ETL, as well as the cathode, can significantly impact performance and vary between studies.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducing literature results. The following sections outline a generalized procedure for the fabrication and characterization of this compound based OLEDs, compiled from multiple sources.

Substrate Cleaning

A thorough cleaning of the indium tin oxide (ITO) coated glass substrate is a critical first step to ensure the fabrication of high-quality devices. A common and effective procedure is as follows:

  • Initial Cleaning: Substrates are placed in a substrate holder and sonicated in a beaker containing deionized (DI) water with a small amount of Hellmanex III detergent for 5-15 minutes.[1][5]

  • DI Water Rinse: The substrates are then thoroughly rinsed with hot DI water.[5]

  • Solvent Sonication: Subsequently, the substrates are sonicated in isopropyl alcohol (IPA) for 5-15 minutes.[1][5]

  • Final Rinse and Drying: A final rinse with DI water is performed, followed by drying the substrates with a stream of high-purity nitrogen gas.[5]

  • UV-Ozone Treatment: Immediately prior to loading into the deposition chamber, the substrates are treated with UV-ozone for 5-15 minutes to remove organic residues and improve the work function of the ITO surface.[5]

Device Fabrication via Vacuum Thermal Evaporation

The organic layers and the metal cathode are typically deposited via vacuum thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

  • Substrate Loading: The cleaned ITO substrates are loaded into the vacuum chamber.

  • Layer Deposition: The organic materials and the metal for the cathode are placed in separate evaporation sources (e.g., crucibles). The deposition sequence and thickness of each layer are critical for device performance. A typical device structure is as follows:

    • Hole Transport Layer (HTL): this compound is deposited onto the ITO substrate. A typical thickness is in the range of 30-60 nm. The deposition rate is generally maintained between 0.1-0.2 nm/s.

    • Emissive Layer (EML): The emissive material (e.g., a host doped with a fluorescent or phosphorescent emitter) is deposited. The thickness is typically 20-40 nm.

    • Electron Transport Layer (ETL): An electron-transporting material, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), is deposited. A common thickness is 20-50 nm.

    • Electron Injection Layer (EIL): A thin layer of a material with a low work function, such as lithium fluoride (LiF), is often deposited (0.5-1 nm) to facilitate electron injection.

    • Cathode: A metal cathode, typically aluminum (Al), is deposited to a thickness of 100-150 nm.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

Performance Characterization

The performance of the fabricated OLEDs is evaluated using several standard techniques:

  • Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.

  • Efficiency Calculation:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the luminance, current density, and voltage.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted to the number of electrons injected. This is a key metric for assessing the intrinsic efficiency of the device.[3]

  • Electroluminescence (EL) Spectrum: The emission spectrum of the OLED is measured at a specific voltage or current density to determine the color coordinates.

  • Lifetime Measurement: The operational stability of the device is assessed by monitoring the decay of its luminance over time while driving it at a constant current. The lifetime is often reported as LT50 or LT90, which is the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.[3][6] Accelerated lifetime testing at higher initial brightness is often used to extrapolate the device lifetime at typical operating brightness.[3]

Visualizing the Process

To better understand the relationships and workflows involved in replicating these literature results, the following diagrams are provided.

OLED_Device_Structure cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) EIL->Cathode ETL Electron Transport Layer (e.g., Alq3) ETL->EIL EML Emissive Layer EML->ETL HTL Hole Transport Layer (this compound) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode Experimental_Workflow cluster_workflow Experimental Workflow for OLED Fabrication and Testing A Substrate Cleaning (Sonication, Rinsing, UV-Ozone) B Vacuum Chamber Loading A->B C Deposition of Organic Layers (HTL, EML, ETL) B->C D Deposition of Cathode C->D E Encapsulation (Inert Atmosphere) D->E F Device Characterization E->F G I-V-L Measurement F->G H EL Spectrum F->H I Lifetime Testing F->I

References

Spiro-NPB as a Reference Standard in Hole Transporting Material (HTM) Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the selection of an appropriate Hole Transporting Material (HTM) is paramount to achieving high efficiency and operational stability. Spiro-NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) has emerged as a significant player and is often employed as a reference standard in HTM studies due to its well-characterized properties and reliable performance. This guide provides an objective comparison of this compound with other commonly used HTMs, supported by experimental data and detailed protocols for key characterization techniques.

Performance Comparison of HTMs

The efficacy of an HTM is evaluated based on several key parameters, including its hole mobility, thermal stability, and the performance of the final device. Below is a comparative summary of this compound against its non-spiro parent compound NPB, as well as two other widely used HTMs: PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) and PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).

Data Presentation

Table 1: Comparison of Key Properties of Selected HTMs

PropertyThis compoundNPBPTAAPEDOT:PSS
Highest Occupied Molecular Orbital (HOMO) (eV) -5.5[1]-5.5[1]-5.14 to -5.39[2][3][4]-5.0 to -5.2[5][6][7][8][9]
Lowest Unoccupied Molecular Orbital (LUMO) (eV) -2.4 (calculated)-2.3[1]-2.19 to -2.3[2][3]-3.5 to -3.85[7][10]
Hole Mobility (cm²/Vs) 3.3 x 10⁻⁷ (SCLC)[10]1.32 x 10⁻⁷ (SCLC)[10]~10⁻³ (doped)[11]10⁻⁵ to 10⁻¹
Glass Transition Temperature (Tg) (°C) ~13095[12]>100N/A

Table 2: Performance Comparison of this compound and NPB in OLEDs

Device ParameterThis compound based OLEDNPB based OLEDReference
Maximum Current Efficiency (cd/A) 9.2415.38[13]
Maximum Power Efficiency (lm/W) 8.26-[13]
External Quantum Efficiency (EQE) (%) -11.45[10]
Turn-on Voltage (V) 4.54.0

Note: The performance of OLEDs can vary significantly based on the device architecture and emissive layer used.

Table 3: Performance Comparison of Spiro-OMeTAD (as a proxy for this compound) and PTAA in Perovskite Solar Cells (n-i-p architecture)

Device ParameterSpiro-OMeTAD based PSCPTAA based PSCReference
Power Conversion Efficiency (PCE) (%) >25%>22%[14]
Open-circuit Voltage (Voc) (V) ~1.1~1.1
Short-circuit Current Density (Jsc) (mA/cm²) ~24~23
Fill Factor (FF) (%) ~80~78

Note: Spiro-OMeTAD is a close structural analog of this compound and is more commonly used in perovskite solar cells. The data presented here for Spiro-OMeTAD provides a relevant performance benchmark.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of HTM performance.

Hole Mobility Measurement: Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a single-carrier device.[15]

Device Fabrication (Hole-Only Device):

  • Substrate Cleaning: Sequentially clean an ITO-coated glass substrate by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a nitrogen gun.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 30 seconds, followed by annealing at 150°C for 15 minutes in air.

  • HTM Deposition: In a nitrogen-filled glovebox, dissolve the HTM (e.g., this compound) in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/ml. Spin-coat the HTM solution onto the PEDOT:PSS layer at 2000 rpm for 40 seconds. Anneal the film at 100°C for 10 minutes.

  • Top Electrode Deposition: Thermally evaporate a high work function metal electrode (e.g., Au or MoO₃/Au) with a thickness of 80-100 nm through a shadow mask to define the active area.

Measurement Procedure:

  • Connect the device to a source measure unit (SMU).

  • Apply a voltage sweep in the dark and measure the resulting current density (J-V curve).

  • The mobility (μ) can be extracted from the trap-free SCLC region of the J-V curve, which follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and L is the thickness of the organic layer.[15]

Hole Mobility Measurement: Time-of-Flight (TOF) Method

The TOF method is a transient measurement technique that directly measures the transit time of photogenerated charge carriers across a thick film of the organic semiconductor.[16]

Sample Preparation:

  • Prepare a thick film (typically 1-10 µm) of the HTM on a conductive substrate (e.g., ITO-coated glass). The thick film can be prepared by solution casting or thermal evaporation.

  • Deposit a semi-transparent top electrode (e.g., a thin layer of aluminum) on top of the HTM film.

Measurement Procedure:

  • Apply a constant voltage across the sample.

  • A short laser pulse with a photon energy above the bandgap of the HTM is used to generate a sheet of charge carriers near the semi-transparent electrode.

  • The photogenerated holes drift across the film under the influence of the applied electric field.

  • The transient photocurrent is measured as a function of time using an oscilloscope.

  • The transit time (tₜ) is determined from the inflection point of the photocurrent transient.

  • The hole mobility (μ) is then calculated using the formula: μ = L² / (V * tₜ) where L is the film thickness and V is the applied voltage.[16]

OLED Fabrication (Solution Processing)

Device Fabrication:

  • Substrate Cleaning: Same as the SCLC device fabrication protocol.

  • Hole Injection Layer (HIL) Deposition: Spin-coat PEDOT:PSS onto the ITO substrate and anneal.

  • Hole Transport Layer (HTL) Deposition: Spin-coat the this compound solution (dissolved in a suitable solvent like chlorobenzene) onto the HIL and anneal.

  • Emissive Layer (EML) Deposition: Spin-coat the emissive material (e.g., a host-dopant system dissolved in a solvent orthogonal to the HTL solvent) onto the HTL and anneal.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Sequentially deposit the ETL (e.g., TPBi) and EIL (e.g., LiF) by thermal evaporation.

  • Cathode Deposition: Thermally evaporate a low work function metal cathode (e.g., Al) on top of the EIL.

Perovskite Solar Cell Fabrication (n-i-p Architecture)

Device Fabrication:

  • Substrate Preparation: Clean and pattern an FTO-coated glass substrate.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer via spin-coating. Sinter the TiO₂ layers at high temperature (e.g., 500°C).

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, deposit the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the TiO₂ layer via a one-step spin-coating method. Use an anti-solvent (e.g., chlorobenzene) dripping step during spinning to induce crystallization. Anneal the perovskite film at around 100-150°C.

  • Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound (or Spiro-OMeTAD) in chlorobenzene, often with additives like Li-TFSI and t-BP to improve conductivity and performance. Spin-coat the HTL solution onto the perovskite layer.

  • Top Electrode Deposition: Thermally evaporate a gold (Au) or silver (Ag) back contact with a thickness of about 80-100 nm.

Mandatory Visualization

experimental_workflow_oled cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition (Spin-Coating) cluster_evaporation Thermal Evaporation cluster_finalization Final Device ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning PEDOT_PSS PEDOT:PSS (HIL) Cleaning->PEDOT_PSS Spiro_NPB This compound (HTL) PEDOT_PSS->Spiro_NPB EML Emissive Layer Spiro_NPB->EML ETL_EIL ETL/EIL EML->ETL_EIL Cathode Cathode (Al) ETL_EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for solution-processed OLED fabrication.

experimental_workflow_psc cluster_substrate_prep Substrate Preparation cluster_etl_deposition ETL Deposition cluster_active_layer Active Layer Formation cluster_htm_electrode HTL & Electrode FTO FTO Substrate Cleaning Cleaning & Patterning FTO->Cleaning cTiO2 Compact TiO₂ Cleaning->cTiO2 mTiO2 Mesoporous TiO₂ cTiO2->mTiO2 Perovskite Perovskite Deposition mTiO2->Perovskite Annealing Annealing Perovskite->Annealing Spiro_NPB This compound (HTL) Annealing->Spiro_NPB Au_Electrode Gold Electrode Spiro_NPB->Au_Electrode

Caption: Workflow for n-i-p perovskite solar cell fabrication.

Caption: Energy level diagram of common HTMs.

References

Unveiling Superior Charge Transport: A Quantitative Analysis of Spiro-NPB's High Mobility

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced electronic materials, the efficiency of charge transport is a critical determinant of device performance. For researchers and scientists in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the selection of a high-mobility hole transport material (HTM) is paramount. This guide provides a quantitative comparison of the hole mobility of Spiro-NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene) against other commonly used HTMs, supported by experimental data and detailed methodologies.

Comparative Analysis of Hole Mobility

The hole mobility (µh) of an HTM dictates how efficiently positive charge carriers (holes) are transported through the material. A higher mobility generally leads to improved device efficiency, lower operating voltage, and reduced charge recombination. This compound has emerged as a promising candidate due to its unique spirobifluorene core, which imparts high thermal stability and a three-dimensional structure that can suppress crystallization and promote amorphous film formation, beneficial for charge transport.

Quantitative analysis, primarily through the Space-Charge Limited Current (SCLC) method, reveals the superior hole mobility of this compound compared to several established HTMs. The following table summarizes key mobility data from various studies. It is important to note that mobility values can vary depending on the specific experimental conditions, such as film thickness, deposition method, and the precise SCLC measurement protocol.

Hole Transport Material (HTM)Chemical StructureHole Mobility (µh) (cm²/Vs)Measurement Method
This compound N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-9,9'-spirobifluorene3.3 x 10⁻⁷ [1]SCLC
NPBN,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine1.32 x 10⁻⁷[1]SCLC
Spiro-OMeTAD (pristine)2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene2.1 x 10⁻⁵ to 10⁻⁴[2][3]SCLC
PTAA (pristine)Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]~4 x 10⁻³ to 3-4 x 10⁻⁵SCLC / Photo-CELIV
TPDN,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine~10⁻³Time-of-Flight (TOF)

Note: The mobility of Spiro-OMeTAD and PTAA can be significantly enhanced with the use of dopants.

The data clearly indicates that this compound possesses a hole mobility that is more than double that of its non-spiro counterpart, NPB, under similar SCLC measurement conditions.[1] This enhancement can be attributed to the spiro-linkage, which provides a rigid and well-defined molecular structure that facilitates intermolecular charge hopping.

Experimental Protocols: Measuring Hole Mobility

The Space-Charge Limited Current (SCLC) method is a widely used technique to determine the charge carrier mobility in organic semiconductors. The methodology involves fabricating a single-carrier device and analyzing its current-voltage (J-V) characteristics.

SCLC Device Fabrication

A typical hole-only device structure for SCLC measurements is as follows:

ITO / Hole Transport Layer (HTL) / Au

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the work function of the ITO and ensure good contact with the HTL.

  • HTL Deposition: A thin film of the hole transport material (e.g., this compound) is deposited onto the cleaned ITO substrate. This is typically done via thermal evaporation in a high-vacuum chamber (e.g., at a pressure of ~10⁻⁶ Torr). The thickness of the HTL film is a critical parameter and is usually in the range of 100-200 nm.

  • Top Electrode Deposition: A top electrode with a high work function, such as Gold (Au) or Molybdenum trioxide (MoO₃)/Au, is deposited on top of the HTL film through a shadow mask to define the active area of the device. The thickness of the top electrode is typically around 100 nm.

SCLC Measurement and Data Analysis
  • J-V Characterization: The current density-voltage (J-V) characteristics of the fabricated hole-only device are measured using a source meter in a dark, inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

  • Mott-Gurney Law: In the SCLC regime, the current density (J) is governed by the Mott-Gurney law:

    J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

    where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)

    • µ is the charge carrier mobility

    • V is the applied voltage

    • L is the thickness of the HTL film

  • Mobility Extraction: By plotting J vs. V² on a log-log scale, a linear region with a slope of approximately 2 should be observed in the SCLC region. The hole mobility (µh) can then be extracted from the slope of this linear fit.

Visualizing the Path to Higher Mobility

To better understand the workflow and the underlying principles of this quantitative analysis, the following diagrams have been generated.

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Measurement & Analysis A ITO Substrate Cleaning B HTL Thin Film Deposition A->B C Top Electrode Deposition (Au) B->C D J-V Characteristic Measurement C->D Fabricated Device E Data Plotting (log J vs. log V) D->E F Identify SCLC Region (Slope ≈ 2) E->F G Mobility Calculation (Mott-Gurney Law) F->G H Comparative Analysis G->H Quantitative Mobility Data

Workflow for SCLC Measurement of Hole Mobility.

Mobility_Comparison_Logic cluster_alternatives Alternative HTMs Spiro_NPB This compound Comparison Quantitative Comparison (SCLC Data) Spiro_NPB->Comparison Higher Mobility NPB NPB NPB->Comparison Lower Mobility Spiro_OMeTAD Spiro-OMeTAD Spiro_OMeTAD->Comparison PTAA PTAA PTAA->Comparison Conclusion Conclusion: This compound exhibits enhanced charge transport properties Comparison->Conclusion

Logical Framework for Comparing HTM Mobilities.

Conclusion

The quantitative data presented in this guide underscores the superior hole transport characteristics of this compound in comparison to several widely used hole transport materials. Its significantly higher hole mobility, as determined by the SCLC method, makes it an excellent candidate for enhancing the performance of OLEDs and perovskite solar cells. The detailed experimental protocol provided offers a standardized approach for researchers to replicate and validate these findings. The unique molecular architecture of this compound, featuring a rigid and three-dimensional spirobifluorene core, is a key factor contributing to its enhanced charge transport properties. For drug development professionals exploring organic electronics for biomedical applications, the inherent stability and efficiency of materials like this compound are critical considerations. As the demand for more efficient and stable electronic devices continues to grow, the rational design of high-mobility materials like this compound will undoubtedly play a pivotal role in advancing the field.

References

A Comprehensive Comparison of the Long-Term Operational Stability of Hole Transporting Materials (HTMs) with a Focus on Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term operational stability of hole transporting materials (HTMs) is a critical factor in the development of robust and commercially viable organic electronic devices, such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). While Spiro-OMeTAD has been the benchmark HTM in PSC research, its susceptibility to degradation has driven the search for more stable alternatives. This guide provides an objective comparison of the long-term operational stability of various HTMs, with a particular focus on Spiro-NPB and its comparison to other relevant materials. The information is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable HTM for their applications.

Quantitative Stability Data Comparison

The following table summarizes the long-term operational stability of selected HTMs under various stress conditions. The data is compiled from multiple research articles to provide a comparative overview.

Hole Transporting Material (HTM)Device TypeStress ConditionInitial EfficiencyStability Metric (Lifetime)Key Findings
This compound OLEDNot SpecifiedNot SpecifiedLower Tg (95 °C) compared to newer spiro compounds[1]Lower glass transition temperature suggests potentially lower morphological stability under thermal stress.
Spiro-OMeTAD PSC85°C in N222.95%Drops to ~0% after 300hServes as a common benchmark but shows significant thermal degradation[2].
SF-MPA-MCz PSC85°C in N224.53%Retains >85% PCE after 1000hDemonstrates significantly improved thermal stability compared to Spiro-OMeTAD[2].
spiro-POZ & spiro-PTZ PSCContinuous 1 sun illumination>18%Retains >94% of initial efficiency after 1200hExhibit excellent long-term operational stability under illumination[3].
DBF-SFX OLED1000 cd m⁻²33.2% (EQE)LT95 > 420hShows exceptional device stability in deep-blue OLEDs, outperforming NPB[4].
P3HT PSC85°C15.84%Retains >90% of initial efficiency after 80hA dopant-free polymer HTM with good thermal stability[5].
TDAB-BP OLEDNot SpecifiedNot SpecifiedTd of 505°C vs 418°C for NPBHigher decomposition temperature suggests better thermal stability than NPB[1].

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing stability studies. Below are protocols for key experiments cited in the literature for evaluating the long-term operational stability of HTMs.

Thermal Stability Testing of HTM Films
  • Objective: To assess the intrinsic thermal stability of the HTM material.

  • Methodology:

    • Prepare thin films of the HTM on a suitable substrate (e.g., glass).

    • Place the films on a hot plate or in an oven within an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Heat the films at a constant elevated temperature (e.g., 85°C or 100°C) for an extended period (e.g., 100 to 1000 hours).

    • Periodically characterize the films using techniques such as UV-Vis spectroscopy to monitor for any changes in the material's absorption spectrum, which might indicate degradation.

    • For doped HTMs, monitor the stability of the oxidized species, as their degradation can lead to a drop in conductivity[6].

Accelerated Operational Stability Testing of Perovskite Solar Cells
  • Objective: To evaluate the long-term performance of PSCs incorporating the HTM under accelerated aging conditions.

  • Methodology:

    • Fabricate complete PSC devices with the HTM layer.

    • Place the unencapsulated or encapsulated devices in a controlled environment chamber.

    • Subject the devices to a combination of stressors, such as continuous illumination (e.g., 1 sun, 100 mW/cm²) and elevated temperature (e.g., 65°C or 85°C)[7][8].

    • Continuously monitor the power conversion efficiency (PCE) of the devices at their maximum power point (MPP).

    • The lifetime is often reported as T80 or T95, the time it takes for the PCE to decrease to 80% or 95% of its initial value, respectively.

Lifetime Measurement of OLEDs
  • Objective: To determine the operational lifetime of an OLED device employing the HTM.

  • Methodology:

    • Fabricate the OLED devices with the HTM as the hole transport layer.

    • Operate the device at a constant current density that corresponds to a specific initial luminance (e.g., 1000 cd/m²).

    • Monitor the luminance of the device over time.

    • The lifetime is typically defined as LT50, LT70, or LT95, which is the time it takes for the luminance to decay to 50%, 70%, or 95% of its initial value, respectively[9][10].

    • Accelerated testing can be performed at higher initial luminance levels to reduce the testing time, with the lifetime at normal operating conditions extrapolated from this data[9].

Visualizations

The following diagrams illustrate key workflows and relationships in the stability testing of HTMs.

G cluster_prep Device/Film Preparation cluster_stress Accelerated Aging cluster_monitoring Performance Monitoring cluster_analysis Data Analysis & Lifetime Determination HTM_Synthesis HTM Synthesis & Purification Film_Deposition Thin Film Deposition HTM_Synthesis->Film_Deposition Device_Fabrication Complete Device Fabrication (PSC or OLED) Film_Deposition->Device_Fabrication Stress_Conditions Stress Conditions - Elevated Temperature - Continuous Illumination - High Humidity Device_Fabrication->Stress_Conditions IV_Measurement I-V Characterization (PCE, Voc, Jsc, FF) Stress_Conditions->IV_Measurement Luminance_Decay Luminance Monitoring (for OLEDs) Stress_Conditions->Luminance_Decay Lifetime_Calculation Lifetime Calculation (T80, T95, LT50, etc.) IV_Measurement->Lifetime_Calculation Luminance_Decay->Lifetime_Calculation Degradation_Analysis Degradation Mechanism Analysis Lifetime_Calculation->Degradation_Analysis

Figure 1. Experimental workflow for accelerated stability testing of HTMs.

G cluster_intrinsic Intrinsic Material Properties cluster_extrinsic External Stress Factors cluster_device Device Architecture & Interfacial Interactions HTM_Stability HTM Operational Stability Tg Glass Transition Temp. (Tg) Tg->HTM_Stability Td Decomposition Temp. (Td) Td->HTM_Stability Ionization_Potential Ionization Potential Ionization_Potential->HTM_Stability Morphology Film Morphology Morphology->HTM_Stability Temperature Temperature Temperature->HTM_Stability Light Light Exposure Light->HTM_Stability Humidity Humidity/Oxygen Humidity->HTM_Stability Electric_Field Electric Field Electric_Field->HTM_Stability Interfaces HTM/Perovskite Interface Interfaces->HTM_Stability Dopants Additives/Dopants Dopants->HTM_Stability Encapsulation Encapsulation Encapsulation->HTM_Stability

Figure 2. Factors influencing the long-term operational stability of HTMs.

References

A Spectroscopic Showdown: Spiro-NPB and Its Counterparts in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the photophysical and electrochemical properties of the widely used hole transport material, Spiro-NPB, and its structural analogues reveals key differences that are critical for the advancement of organic light-emitting diodes (OLEDs) and other organic electronic devices. This guide provides a comparative analysis of their spectroscopic characteristics, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

This compound, chemically known as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine, has established itself as a benchmark hole-transporting material (HTM) in the field of organic electronics due to its high thermal stability and suitable energy levels. However, the continuous pursuit of enhanced device performance has led to the development of numerous analogues. These derivatives often feature modifications to the core spirobifluorene structure or the peripheral triphenylamine moieties, aiming to fine-tune the material's electronic and physical properties.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic and electrochemical data for this compound and a selection of its notable analogues. These parameters are crucial in determining the efficiency of charge injection and transport within an organic electronic device.

Compound NameAbbreviationAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)HOMO (eV)LUMO (eV)Triplet Energy (E_T) (eV)
This compound-381451-5.32-2.382.33
HTM 1A-385450-5.33-2.452.31
HTM 1B-374426-5.54-2.622.29
3,3',6,6'-TDTA-SBF-310-313401-402-5.25-2.182.83
3,3'-DDTA-SBF-310-313401-402-5.33-2.212.85
3,6-DDTA-SBF-310-313401-402-5.30-2.212.84
VB-FNPD-354, 378489-5.3-2.3-
Spiro-TAD-378----
Spiro-TTB-384----
NPB--480, 630---

Note: The data presented is compiled from various research articles and supplier specifications. Experimental conditions can influence the measured values.

Experimental Protocols

Accurate and reproducible spectroscopic characterization is fundamental to understanding and comparing the performance of these materials. Below are detailed methodologies for the key experiments cited.

Thin-Film Preparation for Spectroscopic Measurements

Consistent film quality is paramount for reliable spectroscopic analysis.

a. Substrate Cleaning:

  • Substrates (e.g., quartz for UV-Vis and photoluminescence, ITO-coated glass for cyclic voltammetry) are sequentially sonicated in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried with a stream of high-purity nitrogen.

  • Immediately before film deposition, the substrates are treated with UV-ozone for 10-15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

b. Solution Preparation and Spin Coating:

  • The organic semiconductor material is dissolved in a suitable high-purity solvent (e.g., chloroform, chlorobenzene, or THF) to a specific concentration (typically 5-10 mg/mL).

  • The solution is filtered through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • A specific volume of the solution is dispensed onto the center of the cleaned substrate.

  • The substrate is then spun at a predetermined speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a uniform thin film.

  • The film is subsequently annealed on a hotplate at a specific temperature (e.g., 80-120 °C) for a defined time to remove residual solvent and improve film morphology.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to determine the electronic absorption properties of the materials, providing insights into the energy gap.

a. Instrumentation: A dual-beam UV-Vis spectrophotometer is used. b. Sample Preparation: A thin film of the material is prepared on a quartz substrate as described above. A blank quartz substrate is used as a reference. c. Measurement:

  • The spectrophotometer is calibrated with the blank quartz substrate to obtain a baseline.

  • The absorption spectrum of the thin film is recorded over a specific wavelength range (e.g., 250-800 nm).

  • The wavelength of maximum absorption (λ_abs) is determined from the spectrum.

Photoluminescence (PL) Spectroscopy

PL spectroscopy is used to investigate the emissive properties of the materials upon photoexcitation.

a. Instrumentation: A spectrofluorometer equipped with a xenon lamp or a laser as the excitation source and a photomultiplier tube (PMT) or a CCD detector. b. Sample Preparation: A thin film of the material is prepared on a quartz substrate. c. Measurement:

  • The sample is placed in the sample holder of the spectrofluorometer.

  • An excitation wavelength is selected, typically at or near the absorption maximum (λ_abs) of the material.

  • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

  • The wavelength of maximum emission (λ_em) is identified from the spectrum.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

CV is an electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material.

a. Instrumentation: A potentiostat with a three-electrode setup. b. Electrode System:

  • Working Electrode: A thin film of the material deposited on an ITO-coated glass substrate.
  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
  • Counter Electrode: A platinum wire or foil. c. Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆)) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane). d. Measurement:

  • The three electrodes are immersed in the electrolyte solution.

  • The potential is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50-100 mV/s).

  • The resulting current is measured as a function of the applied potential.

  • The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.

  • The HOMO and LUMO energy levels are calculated using the following empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard:

    • E_HOMO = - (E_ox - E_(Fc/Fc⁺) + 4.8) eV

    • E_LUMO = - (E_red - E_(Fc/Fc⁺) + 4.8) eV

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound and its analogues.

Spectroscopic_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis cluster_output Output Substrate_Cleaning Substrate Cleaning Solution_Preparation Solution Preparation Substrate_Cleaning->Solution_Preparation Thin_Film_Deposition Thin-Film Deposition (Spin Coating) Solution_Preparation->Thin_Film_Deposition UV_Vis UV-Vis Spectroscopy Thin_Film_Deposition->UV_Vis PL Photoluminescence Spectroscopy Thin_Film_Deposition->PL CV Cyclic Voltammetry Thin_Film_Deposition->CV Absorption_Maxima Determine λ_abs UV_Vis->Absorption_Maxima Emission_Maxima Determine λ_em PL->Emission_Maxima HOMO_LUMO Calculate HOMO/LUMO CV->HOMO_LUMO Comparison_Table Comparative Data Table Absorption_Maxima->Comparison_Table Emission_Maxima->Comparison_Table HOMO_LUMO->Comparison_Table

Caption: Workflow for spectroscopic characterization.

Safety Operating Guide

Proper Disposal of Spiro-NPB: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Spiro-NPB (N2,N2,N2',N2',N7,N7,N7',N7'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine), a key component in organic electronics, must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for this compound, emphasizing safe handling and waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the specific product in use. While a specific SDS for this compound was not found in the immediate search, a representative SDS for a similar spiro-compound highlights several key hazards. This compound should be handled as a substance that can cause skin and serious eye irritation. It may also cause respiratory irritation, drowsiness, or dizziness. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory. All handling of this compound should occur in a well-ventilated area, preferably under a chemical fume hood.

Quantitative Data Summary

For safe handling and storage, please refer to the following table which summarizes key hazard information derived from a representative Safety Data Sheet.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statement
Flammable liquidsGHS02DangerH226: Flammable liquid and vapour.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Skin irritationGHS07DangerH315: Causes skin irritation.P264: Wash skin thoroughly after handling.
Eye irritationGHS07DangerH319: Causes serious eye irritation.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Specific target organ toxicity — single exposureGHS07DangerH335: May cause respiratory irritation.P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.
Specific target organ toxicity — single exposureGHS08DangerH336: May cause drowsiness or dizziness.P271: Use only outdoors or in a well-ventilated area.
CarcinogenicityGHS08DangerH351: Suspected of causing cancer.P201: Obtain special instructions before use.
Reproductive toxicityGHS08DangerH360: May damage fertility or the unborn child.P201: Obtain special instructions before use.
Specific target organ toxicity — repeated exposureGHS08DangerH373: May cause damage to organs through prolonged or repeated exposure.P260: Do not breathe mist or vapours.
Hazardous to the aquatic environment — acute hazardGHS09DangerH402: Harmful to aquatic life.P273: Avoid release to the environment.
Hazardous to the aquatic environment — long-term hazardGHS09DangerH412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical. All chemical waste must be managed in accordance with local, state, and federal regulations.

  • Segregation of Waste: Chemical wastes should be segregated and stored separately.[1] Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. At a minimum, keep acids, bases, oxidizers, and halogenated solvents separate.[1]

  • Waste Container Requirements:

    • Use a designated, leak-proof container made of a compatible material.[1][2]

    • The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[1][2]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[3] Avoid using abbreviations or chemical formulas.

  • Disposal of Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, wipes, and weighing papers, should be placed in the designated solid hazardous waste container.

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][3]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[2][3]

    • After triple-rinsing and allowing the container to air dry in a well-ventilated area (like a fume hood), the original labels must be removed or defaced before the container can be discarded as non-hazardous waste.[2][4]

  • Final Disposal: All this compound waste, both liquid and solid, must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[5] Do not dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

Spiro_NPB_Disposal_Workflow start This compound Waste Generation is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_container Empty Container? is_solid->is_container No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes final_disposal Dispose through Approved Hazardous Waste Facility liquid_waste->final_disposal solid_waste->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Decision workflow for the proper disposal of this compound waste streams.

References

Personal protective equipment for handling Spiro-NPB

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

When handling Spiro-NPB, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE Category Specific Recommendations Reasoning
Eye and Face Protection Chemical safety gogglesProtects eyes from potential splashes or airborne particles of the powder.
Face shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or punctures and change them frequently.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodThis compound is a fine powder that can be easily inhaled. Engineering controls like a fume hood are the primary line of defense.
N95 respiratorRecommended if handling outside of a fume hood or if there is a potential for generating dust.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure a safe and efficient workflow, from preparation to cleanup.

2.1. Pre-Handling Preparations

  • Consult Safety Information: Review this guide and any available safety information for similar compounds.

  • Designate a Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood.

  • Assemble PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare Equipment: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible within the fume hood to minimize movement and potential for spills.

  • Emergency Preparedness: Confirm the location and functionality of the nearest safety shower and eyewash station.

2.2. Handling this compound Powder

  • Transferring the Powder:

    • Carefully open the this compound container inside the fume hood.

    • Use a clean, dedicated spatula to transfer the desired amount of powder to a weigh boat or directly into your reaction vessel.

    • Avoid creating dust. If any powder is spilled, gently wipe it up with a damp cloth or paper towel (ensure the solvent used for dampening is compatible and will not create a new hazard).

  • Solution Preparation:

    • If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

    • Ensure the vessel is appropriately sized for the volume of the solution.

    • Cap the vessel securely before removing it from the fume hood.

2.3. Post-Handling Procedures

  • Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent to remove any residual this compound.

    • Clean all non-disposable equipment used during the process.

  • Waste Disposal:

    • Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in the designated solid chemical waste container.

    • Refer to the detailed disposal plan in the following section.

  • PPE Removal:

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All solid waste contaminated with this compound, including excess powder, used weigh boats, and contaminated wipes, should be collected in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be disposed of in a designated container for halogenated or non-halogenated organic waste, depending on the solvent used.

    • Do not pour any solutions containing this compound down the drain.[1]

  • Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. Once decontaminated, the empty container can be disposed of in accordance with institutional guidelines.

Workflow Diagram

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

SpiroNPB_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal cluster_final Final Steps Prep Pre-Handling Preparations: - Review Safety Info - Designate Fume Hood - Don PPE - Prepare Equipment Handling Handle this compound Powder: - Transfer carefully - Avoid dust - Prepare solutions Prep->Handling PostHandling Post-Handling Procedures: - Decontaminate work area - Clean equipment Handling->PostHandling SolidWaste Solid Waste Disposal: - Collect in labeled container PostHandling->SolidWaste LiquidWaste Liquid Waste Disposal: - Collect in appropriate solvent waste PostHandling->LiquidWaste RemovePPE Remove PPE SolidWaste->RemovePPE LiquidWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.